4-Chloro-5,8-dimethylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPXCIJNOHLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572200 | |
| Record name | 4-Chloro-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188759-77-5 | |
| Record name | 4-Chloro-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5,8-dimethylquinoline chemical properties
An In-depth Technical Guide to 4-Chloro-5,8-dimethylquinoline: Properties, Synthesis, and Applications
Introduction
This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in drug discovery, appearing in a wide array of approved therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 4-position and methyl groups at the 5- and 8-positions, makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom serves as a key functional handle for introducing diverse substituents through various cross-coupling and substitution reactions, enabling the exploration of chemical space in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical compound is the bedrock of its effective utilization in research. This section details the core physicochemical and spectroscopic characteristics of this compound.
Core Chemical Properties
The essential identifiers and properties of this compound are summarized below. These data are critical for accurate documentation, procurement, and stoichiometric calculations in experimental design.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 63038-70-0 |
| Chemical Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Canonical SMILES | CC1=CC=C2C(=C1)C=C(N=C2)Cl |
| InChI Key | FHEMJCSKURLVEC-UHFFFAOYSA-N |
Physical Characteristics
The physical state and solubility of a compound dictate the appropriate conditions for its storage, handling, and use in chemical reactions.
| Property | Value |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 77-81 °C |
| Boiling Point | 315.8±15.0 °C (Predicted) |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Signature
Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen heteroatom.
-
¹³C NMR: The carbon NMR spectrum will display eleven unique signals corresponding to each carbon atom in the molecule, providing a clear fingerprint of the carbon skeleton.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 191.66 and an isotopic pattern (M+2) at approximately a 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
The utility of this compound as a chemical intermediate is defined by its synthesis and subsequent reactivity. The chlorine atom at the C4 position is the primary site of chemical modification.
Synthetic Strategies
A common and effective method for the synthesis of 4-chloroquinolines involves the chlorination of the corresponding quinolin-4-one precursor. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,8-dimethylquinolin-4-one (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a precipitate forms.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Key Chemical Transformations
The C4-Cl bond in this compound is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making it an ideal substrate for molecular diversification.
Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are paramount in modern synthetic chemistry. They allow for the modular construction of complex molecules from simple precursors. For this compound, these reactions enable the introduction of a wide range of aryl, heteroaryl, or amine substituents at the C4 position, which is a common strategy in the development of kinase inhibitors.
Caption: Key cross-coupling reactions for modifying the C4 position.
Applications in Research and Development
The structural motifs present in this compound make it a compound of interest primarily in the field of medicinal chemistry.
Medicinal Chemistry Scaffold
The quinoline ring system is a "privileged scaffold" that can interact with various biological targets. The 4-aminoquinoline core, in particular, is central to the structure of many antimalarial drugs and kinase inhibitors. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of 4-substituted quinoline analogues for screening against therapeutic targets. The methyl groups at the 5- and 8-positions can provide beneficial steric and electronic properties, potentially enhancing binding affinity or improving pharmacokinetic profiles.
Caption: Role of the title compound in a typical drug discovery campaign.
Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety. Users should always consult the latest Safety Data Sheet (SDS) before handling this compound.
| Hazard Category | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the reactive chlorine handle at the C4 position make it an ideal starting point for the synthesis of diverse molecular libraries. The demonstrated utility of the 4-substituted quinoline scaffold in medicinal chemistry, particularly for kinase inhibitors, positions this compound as a key building block for current and future drug discovery and development programs. Researchers utilizing this compound can leverage established cross-coupling methodologies to efficiently explore structure-activity relationships and develop novel chemical entities with therapeutic potential.
References
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,8-dimethylquinoline
Introduction
4-Chloro-5,8-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of a robust and widely utilized pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
The synthesis is primarily achieved through a two-stage process: the construction of the core quinoline ring system via the Gould-Jacobs reaction, followed by the chlorination of the resulting 4-hydroxyquinoline intermediate. This guide will dissect each stage, offering insights into the causality behind experimental choices to ensure both scientific rigor and practical applicability for researchers in the field.
Overall Synthesis Pathway
The synthesis of this compound commences with the reaction of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM), which undergoes a condensation and subsequent thermal cyclization to form 5,8-dimethyl-4-hydroxyquinoline. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield the final product.
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 5,8-Dimethyl-4-hydroxyquinoline via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] It proceeds in two distinct steps: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[1]
Step 1: Condensation of 2,5-Dimethylaniline and Diethyl Ethoxymethylenemalonate (DEEM)
The synthesis begins with a nucleophilic attack of the amino group of 2,5-dimethylaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate.[1][3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate is often a viscous oil or a low-melting solid and can typically be used in the next step without further purification.
Causality of Experimental Choices:
-
Reagent Ratio: A slight excess of DEEM can be used to ensure the complete consumption of the aniline.
-
Heating: The application of heat facilitates the elimination of ethanol, driving the reaction to completion.
-
Vacuum: Removal of ethanol under reduced pressure helps to shift the equilibrium towards the product.
Caption: Workflow for the condensation of 2,5-dimethylaniline and DEEM.
Step 2: Thermal Cyclization
This critical step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[4] The high energy barrier is overcome by using a high-boiling inert solvent, such as diphenyl ether or mineral oil, to maintain a uniform high temperature.[2]
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In a three-necked flask equipped with a high-temperature thermometer, a mechanical stirrer, and a distillation condenser, heat a high-boiling solvent such as diphenyl ether to approximately 250 °C.
-
Slowly add the crude diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate from the previous step to the hot solvent.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes. Ethanol will distill off as the cyclization proceeds.
-
Monitor the completion of the reaction by TLC.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add a non-polar solvent like hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The product is 5,8-dimethyl-4-hydroxyquinoline.
Causality of Experimental Choices:
-
High-Boiling Solvent: Diphenyl ether (b.p. 259 °C) is an excellent heat transfer medium that allows the reaction to be maintained at the high temperatures required for cyclization.[2][5]
-
Slow Addition: Adding the intermediate slowly to the hot solvent helps to control the reaction rate and prevent excessive foaming or side reactions.
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Precipitation with Non-Polar Solvent: 5,8-Dimethyl-4-hydroxyquinoline has low solubility in non-polar solvents, while diphenyl ether is highly soluble. This difference in solubility allows for the efficient isolation of the product.[5]
Part 2: Chlorination of 5,8-Dimethyl-4-hydroxyquinoline
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 5,8-dimethyl-4-hydroxyquinoline with an excess of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.[6]
The mechanism involves the initial reaction of the hydroxyl group of the quinoline (which exists in tautomeric equilibrium with the quinolone form) with the electrophilic phosphorus atom of POCl₃ to form a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[7]
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 5,8-dimethyl-4-hydroxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: The following step is highly exothermic and should be performed with extreme care in an ice bath. Slowly and carefully pour the reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is basic (pH 8-9).
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[6]
Causality of Experimental Choices:
-
Excess POCl₃: Using POCl₃ as the solvent ensures a high concentration of the chlorinating agent, driving the reaction to completion.
-
Reflux: The elevated temperature accelerates the rate of reaction.
-
Anhydrous Conditions: POCl₃ is highly reactive with water, so the reaction must be protected from moisture to prevent decomposition of the reagent.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. Quenching on ice helps to dissipate the heat and control the reaction.[4][8]
-
Neutralization: Neutralization is necessary to precipitate the final product, which is typically a solid at neutral or basic pH.
Caption: Workflow for the chlorination of 5,8-dimethyl-4-hydroxyquinoline.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | 2,5-Dimethylaniline | Diethyl Ethoxymethylenemalonate | None | 100-130 | 1-2 | >90 |
| 1b | Diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate | - | Diphenyl Ether | 250-260 | 0.5-1 | 70-80 |
| 2 | 5,8-Dimethyl-4-hydroxyquinoline | Phosphorus Oxychloride | POCl₃ | ~110 (Reflux) | 2-4 | >85 |
Characterization Data
While specific spectral data for all intermediates and the final product can vary slightly based on the solvent and instrument used, the following provides expected NMR chemical shifts for characterization.
Diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate:
-
¹H NMR (CDCl₃, δ): Expected signals around 1.3 (t, 6H, 2x -OCH₂CH ₃), 2.3 (s, 3H, Ar-CH ₃), 2.4 (s, 3H, Ar-CH ₃), 4.2 (q, 4H, 2x -OCH ₂CH₃), 7.0-7.3 (m, 3H, Ar-H ), 8.5 (d, 1H, =CH -N), 11.0 (br s, 1H, NH ).
-
¹³C NMR (CDCl₃, δ): Expected signals around 14, 18, 21, 60, 92, 125, 129, 130, 136, 137, 145, 168, 170.
5,8-Dimethyl-4-hydroxyquinoline:
-
¹H NMR (DMSO-d₆, δ): Expected signals around 2.5 (s, 3H, Ar-CH ₃), 2.6 (s, 3H, Ar-CH ₃), 5.9 (s, 1H, H-3), 7.1 (d, 1H, Ar-H ), 7.4 (d, 1H, Ar-H ), 8.2 (s, 1H, H-2), 11.7 (br s, 1H, OH ).
-
¹³C NMR (DMSO-d₆, δ): Expected signals around 16, 22, 108, 115, 123, 125, 126, 132, 138, 145, 175.
This compound:
-
¹H NMR (CDCl₃, δ): Expected signals around 2.6 (s, 3H, Ar-CH ₃), 2.7 (s, 3H, Ar-CH ₃), 7.2 (d, 1H, Ar-H ), 7.4 (d, 1H, Ar-H ), 7.5 (d, 1H, H-3), 8.7 (d, 1H, H-2).
-
¹³C NMR (CDCl₃, δ): Expected signals around 17, 23, 122, 125, 126, 128, 133, 143, 144, 149, 151.
Conclusion
The synthesis of this compound via the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride is a reliable and adaptable method for producing this valuable synthetic intermediate. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can effectively troubleshoot and optimize this synthesis for their specific needs. The protocols outlined in this guide, when executed with appropriate safety precautions, provide a clear pathway for the successful laboratory-scale preparation of this compound, opening avenues for the development of novel chemical entities with potential therapeutic applications.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Magdolen, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5096. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Green Chemistry. (2000). A solvent-free Jacobs–Gould reaction. Green Chemistry, 2, 35-37. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(8), 1234. [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3535. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E, 66(Pt 7), o2020. [Link]
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- 5. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-5,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential. Their planar structure allows for intercalation into DNA, while the nitrogen atom and various substitution patterns enable interaction with a multitude of biological targets. The strategic placement of substituents, such as the chloro-group at the 4-position and methyl groups at the 5- and 8-positions of the quinoline core, is expected to modulate the compound's physicochemical properties and biological activity.
Physicochemical and Spectroscopic Profile
While experimental data for 4-Chloro-5,8-dimethylquinoline is not widely published, its properties can be predicted based on structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| CAS Number | Not readily available |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| XLogP3 | ~3.5-4.0 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons: δ 7.0-8.5 ppm. Methyl protons (C5-CH₃ and C8-CH₃): singlets around δ 2.5-2.8 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons: δ 120-150 ppm. Methyl carbons: δ 15-25 ppm. |
| Mass Spectrometry (EI-MS) | Expected molecular ion peak [M]⁺ at m/z 191, with an isotopic peak [M+2]⁺ at m/z 193 in a ~3:1 ratio, characteristic of a chlorine atom. |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-Cl stretching. |
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by chlorination. A plausible and efficient route is a modification of the Combes quinoline synthesis, followed by chlorination.
Diagram: Proposed Synthetic Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-5,8-dimethylquinoline
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational to numerous pharmaceuticals, including antimalarial agents like chloroquine, and possess a wide range of biological activities.[1] A thorough structural characterization is the bedrock of any scientific investigation, and for organic molecules, this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document adopts a predictive and analytical approach. By synthesizing data from structurally related compounds—notably 4-chloroquinoline and 4,8-dimethylquinoline—we will elucidate the anticipated spectral features. This methodology not only offers a robust framework for the characterization of the target molecule but also serves as an educational tool for understanding substituent effects in spectroscopic analysis. Every protocol described herein is designed as a self-validating system, reflecting field-proven best practices.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment can be made.
Expertise & Rationale: Predicting the NMR Spectrum
The structure of this compound combines the features of a quinoline core, a chlorine substituent at the 4-position, and two methyl groups at the 5- and 8-positions. The chlorine atom, being electron-withdrawing, will deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl groups will cause an upfield (shielding) effect on adjacent nuclei. Quinoline molecules are also known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2]
Based on these principles and data from related structures, we can predict the following spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Assignment | Chemical Shift (δ, ppm) | Assignment |
| H-2 | ~8.7 (d, J ≈ 4.5 Hz) | C-2 |
| H-3 | ~7.4 (d, J ≈ 4.5 Hz) | C-3 |
| H-6 | ~7.5 (d, J ≈ 7.0 Hz) | C-4 |
| H-7 | ~7.0 (d, J ≈ 7.0 Hz) | C-4a |
| 5-CH₃ | ~2.6 (s) | C-5 |
| 8-CH₃ | ~2.8 (s) | C-6 |
| C-7 | ||
| C-8 | ||
| C-8a | ||
| 5-CH₃ | ||
| 8-CH₃ |
Predicted in CDCl₃ solvent. d = doublet, s = singlet. Coupling constants (J) are approximate.
Interpretation:
-
¹H NMR: The protons on the pyridine ring (H-2, H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-6, H-7) are also expected to be doublets. The two methyl groups (5-CH₃, 8-CH₃) will each appear as sharp singlets as they have no adjacent protons to couple with. The deshielding effect of the nitrogen atom places H-2 at the furthest downfield position.
-
¹³C NMR: Nine aromatic carbon signals are expected, plus two signals for the methyl carbons in the aliphatic region (~15-25 ppm). The carbons directly attached to the nitrogen (C-2, C-8a) and the chlorine (C-4) will be significantly downfield.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
This protocol outlines a self-validating workflow for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃), which is a common choice for non-polar to moderately polar analytes.[2]
-
For referencing, ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a calibrated 90-degree pulse.
-
Use a relaxation delay of at least 1-2 seconds and acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios, which should validate the peak assignments.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
For confirmation of assignments, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
Expertise & Rationale: Predicting the IR Spectrum
For this compound, the key vibrational modes will be associated with the aromatic quinoline ring system, the C-Cl bond, and the C-H bonds of the aromatic rings and methyl groups. The spectrum of a solid sample can be obtained using methods like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[4]
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |
| Aromatic C=C & C=N Stretch | 1620 - 1450 | Strong-Medium |
| C-Cl Stretch | 850 - 750 | Strong |
Interpretation:
-
The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds.
-
Peaks just below 3000 cm⁻¹ are definitive for the methyl C-H bonds.
-
A series of strong to medium absorptions in the 1620-1450 cm⁻¹ region, known as the "fingerprint region" for aromatics, will confirm the quinoline ring system.[5]
-
A strong band in the lower wavenumber region (around 850-750 cm⁻¹) is characteristic of the C-Cl stretching vibration, providing direct evidence of the chlorine substituent.[6]
Experimental Protocol: FT-IR Data Acquisition (ATR Method)
The ATR method is a modern, rapid technique for solid samples.[4]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.
-
-
Data Acquisition:
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the major absorption peaks.
-
Compare the observed peaks with the expected values to confirm the presence of the key functional groups.
-
Visualization: IR Analysis Workflow
Caption: Workflow for FT-IR analysis using the ATR method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer further structural clues.
Expertise & Rationale: Predicting the Mass Spectrum
For a relatively small and stable organic molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that provides both a molecular ion peak and valuable fragmentation data.[7][8]
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value (Predicted) | Assignment | Comments |
| 191 | [M]⁺ | Molecular ion peak (for ³⁵Cl isotope) |
| 193 | [M+2]⁺ | Isotope peak for ³⁷Cl |
| 176 | [M - CH₃]⁺ | Loss of a methyl group |
| 156 | [M - Cl]⁺ | Loss of the chlorine atom |
| 141 | [M - Cl - CH₃]⁺ | Loss of chlorine and one methyl group |
Interpretation:
-
Molecular Ion and Isotope Pattern: The molecular weight of C₁₁H₁₀ClN is 191.66 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 191 (corresponding to the more abundant ³⁵Cl isotope). Crucially, a second peak, the [M+2]⁺ peak, will appear at m/z 193 with an intensity approximately one-third of the [M]⁺ peak. This 3:1 intensity ratio is the characteristic isotopic signature of a single chlorine atom in the molecule and serves as a powerful validation point.
-
Fragmentation: Under EI conditions, the molecular ion will likely undergo fragmentation. Common fragmentation pathways would include the loss of a methyl radical (CH₃•) to give a fragment at m/z 176, and the loss of a chlorine radical (Cl•) to give a fragment at m/z 156.
Experimental Protocol: GC-MS (EI) Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common setup for analyzing volatile and thermally stable compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
-
Instrument Setup (GC-MS with EI source):
-
Set the GC inlet temperature (e.g., 250 °C) and MS transfer line temperature (e.g., 280 °C) to ensure volatilization without degradation.
-
Use a suitable GC column (e.g., a DB-5 type) and a temperature program that allows for the separation of the analyte from any impurities.
-
Set the MS to scan a relevant mass range (e.g., m/z 40-300) using a standard EI energy of 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectrum of the peak corresponding to the retention time of this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Verify the presence and correct 3:1 intensity ratio of the [M+2]⁺ isotope peak.
-
Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
-
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted primary fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols represent robust, industry-standard methodologies for acquiring and validating these spectra. This synthesis of predictive analysis and practical experimental design offers researchers a clear and authoritative path for the structural elucidation of this and other related quinoline derivatives, ensuring both scientific integrity and the advancement of their research goals.
References
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National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem Compound Database. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline. NIST Chemistry WebBook. Retrieved from [Link].
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4-Chloro-5,8-dimethylquinoline molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The precise three-dimensional arrangement of atoms—the molecular conformation—is a critical determinant of a molecule's biological activity, influencing its interaction with target receptors and enzymes. This guide provides a detailed examination of the molecular structure and conformational landscape of this compound, a substituted quinoline of interest in drug discovery. Leveraging crystallographic data from closely related analogs, principles of stereoelectronics, and established computational and experimental protocols, we present a comprehensive analysis of its likely structural features and a roadmap for its empirical validation.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its prevalence in compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The biological action of these derivatives is often intimately linked to their ability to intercalate with DNA, inhibit key enzymes, or modulate cellular signaling pathways.[1] The nature and position of substituents on the quinoline core can profoundly influence these interactions by altering the molecule's steric profile, electronic distribution, and conformational flexibility.
This compound features three key substitutions on the quinoline core: a chloro group at position 4, and two methyl groups at positions 5 and 8. Understanding the spatial arrangement of these groups is paramount for predicting the molecule's physicochemical properties and its potential as a drug candidate.
Molecular Structure Analysis: Insights from Analog Crystallography
The key finding from the analysis of 4-Chloro-2,5-dimethylquinoline is that the molecule is essentially planar , with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of only 0.009 Å.[2][3] This inherent planarity of the fused quinoline ring system is a defining structural characteristic. The molecules in the crystal lattice are organized in stacks along the a-axis, with the centroids of the benzene and pyridine rings of adjacent molecules separated by 3.649 Å and 3.778 Å, respectively, suggesting significant π-π stacking interactions.[2][3]
Based on this evidence, it is highly probable that the quinoline core of this compound also adopts a planar conformation. The primary conformational flexibility will arise from the rotation of the two methyl groups.
Table 1: Key Crystallographic Parameters for the Analog 4-Chloro-2,5-dimethylquinoline
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [3] |
| a (Å) | 6.9534 (9) | [2] |
| b (Å) | 13.0762 (14) | [2] |
| c (Å) | 10.4306 (11) | [2] |
| β (°) | 99.239 (8) | [2] |
| Volume (ų) | 936.09 (19) | [2] |
| R.M.S. Deviation (non-H) | 0.009 Å | [2][3] |
These parameters provide a foundational model for the core structure of this compound.
Conformational Analysis: Theoretical and Practical Approaches
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[4] For this compound, the key degrees of freedom are the rotations of the C5-methyl and C8-methyl bonds. The preferred conformation will be the one that minimizes steric strain and unfavorable electronic interactions.
Steric and Electronic Considerations
-
Quinoline Core: As established, the fused ring system is expected to be rigid and planar.
-
C4-Chloro Substituent: The chlorine atom is not expected to induce significant deviation from planarity. Its primary influence will be electronic, withdrawing electron density from the ring.
-
C5 and C8-Methyl Groups: The positioning of these methyl groups is critical. The C8-methyl group is in a "peri" position relative to the quinoline nitrogen, which can lead to steric hindrance. The rotational orientation of these methyl groups will be governed by the desire to minimize van der Waals repulsions with adjacent atoms, particularly the hydrogen atoms on the aromatic ring and potentially the C4-chloro group. The lowest energy conformation likely involves staggering of the methyl hydrogens with respect to the plane of the quinoline ring.
Recommended Protocol for In-Silico Conformational Analysis
Computational modeling is a powerful tool for exploring the conformational landscape of a molecule and identifying low-energy conformers.[5] Density Functional Theory (DFT) is a robust method for this purpose.
Step-by-Step DFT Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic rotational scan of the C5-CH₃ and C8-CH₃ bonds to identify potential energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer. A commonly used and effective level of theory is B3LYP with a 6-31G* basis set.[6]
-
Frequency Calculation: Perform frequency calculations for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as the Gibbs free energy.
-
Relative Energy Analysis: Compare the relative energies of all stable conformers to identify the global minimum energy conformation. The energy differences will indicate the population of each conformer at a given temperature.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that may contribute to conformational stability.[7]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for in-silico conformational analysis using DFT.
Experimental Validation: A Two-Pronged Approach
While computational methods provide excellent predictions, empirical data is the gold standard for structural elucidation.
Protocol 1: Single-Crystal X-ray Diffraction
This technique provides the definitive solid-state structure and conformation of a molecule.
-
Synthesis and Purification: Synthesize this compound and purify it to a high degree. A potential synthetic route could involve the chlorination of the corresponding 4-hydroxyquinoline derivative.[8]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[2]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact conformation in the solid state.[2]
Workflow for X-ray Crystallography
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An In-depth Technical Guide to the Solubility of 4-Chloro-5,8-dimethylquinoline in Organic Solvents
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-5,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive publicly available experimental data, this document establishes a predictive physicochemical profile for the molecule based on its structural analogues. It further outlines detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of organic solvents. This guide is intended to be a foundational resource, enabling researchers to conduct their own robust solubility assessments and apply the findings to their specific research and development needs.
Introduction: The Critical Role of Solubility in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This compound, as a substituted quinoline, holds potential for further functionalization and development into novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is a critical first step in its journey from a synthesized compound to a viable drug candidate. Solubility dictates the feasibility of its use in screening assays, influences the choice of solvents for reaction chemistry and purification, and is a key determinant of its formulation possibilities. This guide provides the necessary theoretical framework and practical methodologies to empower researchers in their investigation of this promising molecule.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties. While experimental data for this specific molecule is scarce, we can infer a likely profile from its constituent parts and data from closely related analogues such as 4-chloroquinoline and 4,8-dimethylquinoline.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Source |
| Molecular Formula | C₁₁H₁₀ClN | - |
| Molecular Weight | 191.66 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related quinoline derivatives. |
| Melting Point | Data not available; predicted to be higher than 4-chloroquinoline (28-31 °C) due to increased molecular weight and methyl group substitutions. | |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Estimated based on the logP of 4-chloroquinoline (~1.6) and the contribution of two methyl groups.[1] |
| Hydrogen Bond Acceptor Count | 1 (the quinoline nitrogen) | Based on chemical structure. |
| Hydrogen Bond Donor Count | 0 | Based on chemical structure. |
| Polar Surface Area | ~12.9 Ų | Based on the value for 4,8-dimethylquinoline.[2] |
Based on this predicted profile, this compound is expected to be a relatively non-polar, lipophilic molecule. The "like dissolves like" principle suggests that it will exhibit poor solubility in polar protic solvents like water and alcohols, and significantly better solubility in non-polar and polar aprotic organic solvents.[3]
Table 2: Predicted General Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Diethyl ether | High | The non-polar nature of the solvent will effectively solvate the largely non-polar quinoline derivative. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the solvent and the chloro- and nitrogen-containing quinoline ring will promote dissolution.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capabilities of the solvent are not well-matched with the solute, which lacks hydrogen bond donors. |
| Aqueous | Water | Very Low | The high polarity and strong hydrogen bonding network of water will not favor the dissolution of the lipophilic solute. |
Experimental Determination of Solubility: A Step-by-Step Guide
The following sections provide detailed protocols for the experimental determination of the solubility of this compound. The equilibrium shake-flask method is presented as the gold standard for its accuracy and reliability.[5][6]
The Equilibrium Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]
2.1.1. Materials and Reagents
-
This compound (solid, of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable glass containers with tight-fitting caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
2.1.2. Equipment
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
2.1.3. Experimental Protocol
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to a series of vials. A significant excess ensures that equilibrium is reached with a solid phase present.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of the dissolved this compound is crucial for reliable solubility data. A reverse-phase HPLC method with UV detection is a suitable and robust approach.[8][9][10]
Proposed HPLC Method
The following conditions provide a starting point for method development and can be optimized as needed.
Table 3: Proposed HPLC Conditions for Quantification of this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at ~316 nm (based on 4-chloroquinoline)[11] |
Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working standards of known concentrations that bracket the expected concentration of the diluted solubility samples.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.999.
Calculation of Solubility
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the predictive analysis based on its physicochemical properties offers valuable initial guidance for solvent selection. The detailed experimental protocols for the shake-flask method and HPLC quantification provide researchers with the necessary tools to generate high-quality, reliable solubility data. Such data is indispensable for the rational progression of this compound in the drug discovery and development pipeline.
References
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- El-Malah, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(7), 963.
- Patil, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Pharmaceutical Sciences and Research, 13(8), 3296-3302.
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Kumar, A., et al. (2024). Synthesis docking and qsar studies of quinoline derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
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- Davit, B. M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-9.
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
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PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]
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Potential Biological Activity of 4-Chloro-5,8-dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have been extensively explored and developed as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] This technical guide delves into the potential biological activities of a specific, yet underexplored subclass: 4-chloro-5,8-dimethylquinoline derivatives. While direct literature on this precise substitution pattern is limited, this document extrapolates from the well-established bioactivities of structurally related quinoline analogues to provide a predictive framework and detailed experimental methodologies for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[2][7] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles.[3][8] Marketed drugs and clinical candidates containing the quinoline moiety underscore its significance in medicine.[9][10][11] The introduction of a chloro group at the 4-position and methyl groups at the 5- and 8-positions of the quinoline ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.
Potential Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][12][13][14][15]
Hypothesized Mechanisms of Action
Based on the broader class of quinoline derivatives, this compound analogues may exert anticancer effects through several pathways:
-
Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[7][12][13] The planar aromatic system of the quinoline core can intercalate into the DNA, while substituents can interact with the enzyme, leading to the stabilization of the DNA-enzyme complex and subsequent cell death.
-
Kinase Inhibition: Several quinoline derivatives are known to inhibit protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[9][11][12][13] The this compound scaffold could serve as a template for designing specific kinase inhibitors.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[9][11][14]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[9][12]
Caption: Hypothesized anticancer mechanisms of this compound derivatives.
Experimental Protocols for Anticancer Activity Evaluation
A systematic evaluation of the anticancer potential of novel this compound derivatives would involve a tiered screening approach.
The initial step is to assess the cytotoxic effects of the compounds against a panel of human cancer cell lines.[16][17]
-
MTT/MTS Assay: This colorimetric assay is a widely used method to measure cell viability and proliferation.[18][19][20]
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
-
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content.[17][19]
Compounds exhibiting significant cytotoxicity should be further investigated to elucidate their mechanism of action.[17]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on cell cycle progression.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can detect and quantify apoptotic cells.
-
Western Blot Analysis: To investigate the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2, Bax, caspases), and signaling pathways (e.g., kinases).
Caption: Experimental workflow for evaluating the anticancer activity of novel quinoline derivatives.
Potential Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.[4][21][22][23]
Hypothesized Mechanisms of Action
The antimicrobial effects of quinoline derivatives are often attributed to:
-
DNA Gyrase and Topoisomerase IV Inhibition: This is a well-established mechanism for quinolone antibiotics, which are structurally related to quinolines. Inhibition of these enzymes disrupts bacterial DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Key Metabolic Pathways: Quinolines can interfere with essential metabolic processes in microorganisms.
Experimental Protocols for Antimicrobial Activity Evaluation
Standard microbiological assays are employed to determine the antimicrobial efficacy of the synthesized compounds.[24][25][26]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28]
-
Broth Microdilution Method: This is a quantitative method for determining the MIC.[27]
Protocol:
-
Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
Agar Disk Diffusion Method: This is a qualitative screening method.[24][27]
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[28]
Potential Anti-inflammatory Activity
Several quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[3][8][29][30]
Hypothesized Mechanisms of Action
The anti-inflammatory effects of quinolines may be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[8][30][31][32]
-
Modulation of Pro-inflammatory Cytokine Production: Quinolines may suppress the production of cytokines like TNF-α, IL-1β, and IL-6.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation, and its inhibition by quinoline derivatives can lead to a reduction in the inflammatory response.
Experimental Protocols for Anti-inflammatory Activity Evaluation
Both in vitro and in vivo models can be used to assess the anti-inflammatory potential of the compounds.[33][34]
-
Inhibition of Protein Denaturation: This assay is based on the principle that denaturation of proteins is a cause of inflammation.[31][32][35]
Protocol:
-
Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).
-
Induce denaturation by heating.
-
Measure the turbidity of the solution spectrophotometrically.
-
Calculate the percentage inhibition of protein denaturation.
-
-
Membrane Stabilization Assay: The ability of the compounds to stabilize red blood cell membranes against hypotonicity-induced hemolysis is an indicator of anti-inflammatory activity.[32][35]
-
Enzyme Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX.[31][32]
Synthesis of this compound
Data Summary
The following table provides a hypothetical summary of expected data for a promising this compound derivative based on the activities of related compounds.
| Biological Activity | Assay | Test System | Hypothetical IC₅₀/MIC (µM) |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 5.2 |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 8.7 |
| Antimicrobial | Broth Microdilution | S. aureus | 16 |
| Antimicrobial | Broth Microdilution | E. coli | 32 |
| Anti-inflammatory | COX-2 Inhibition | Enzyme Assay | 12.5 |
Conclusion
While the biological activities of this compound derivatives have not been extensively reported, the well-documented pharmacological profiles of other quinoline analogues strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive framework for the systematic investigation of this promising class of compounds, from hypothesized mechanisms of action to detailed experimental protocols. The exploration of this compound derivatives represents a valuable avenue for the discovery of novel therapeutic agents.
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The Strategic Utility of 4-Chloro-5,8-dimethylquinoline in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, the quinoline scaffold holds a privileged position, forming the core of numerous pharmaceuticals and functional materials. This technical guide delves into the synthesis, properties, and versatile applications of a key derivative, 4-Chloro-5,8-dimethylquinoline, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Quinoline Core and the Strategic Importance of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to the inherent reactivity of the C4-chloro substituent, which serves as a versatile handle for a multitude of chemical transformations. The presence of the dimethyl groups at the C5 and C8 positions influences the molecule's steric and electronic properties, offering a unique substitution pattern for targeted synthesis.
Synthesis of this compound: A Stepwise Approach
The construction of the this compound scaffold is typically achieved through a multi-step sequence, commencing with the formation of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step.
Synthesis of 5,8-dimethylquinolin-4-ol
A common and effective method for the synthesis of the 4-hydroxyquinoline core is the Conrad-Limpach reaction.[1][2] This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 5,8-dimethylquinolin-4-ol, the logical starting materials would be 2,5-dimethylaniline and a suitable β-ketoester like ethyl acetoacetate.
Conceptual Workflow for the Synthesis of 5,8-dimethylquinolin-4-ol:
Caption: Conceptual workflow for the synthesis of 5,8-dimethylquinolin-4-ol.
Chlorination of 5,8-dimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the corresponding 4-chloro derivative is a crucial step that activates the molecule for subsequent functionalization. This transformation is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[3][4]
Detailed Experimental Protocol for Chlorination:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 5,8-dimethylquinolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.
-
Neutralization: Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is basic.[5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Note: 4-chloroquinolines can be susceptible to hydrolysis back to the quinolin-4-one, especially in the presence of water and base.[5] Therefore, a non-aqueous work-up or immediate use in the next step is sometimes preferable.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Two singlets for the methyl groups. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Methyl carbons would appear upfield.[6][7] |
| Mass Spectrometry | A distinct isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio). |
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the reactivity of the C4-chloro group, which readily participates in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of 4-substituted 5,8-dimethylquinolines.
General SNAr Workflow:
Caption: General workflow for nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the quinoline core and aryl or vinyl boronic acids or their esters.[8][9][10][11] This reaction provides a straightforward route to 4-aryl-5,8-dimethylquinolines, which are of significant interest in medicinal chemistry.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[12]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[13][14] This reaction is a cornerstone for the synthesis of 4-aminoquinoline derivatives, a class of compounds with diverse biological activities.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous solvent (e.g., toluene, dioxane).[15][16][17]
-
Heating: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its accessible synthesis and the versatile reactivity of its C4-chloro group make it an invaluable building block for the creation of a diverse array of functionalized quinoline derivatives. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics and advanced materials. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in driving innovation across the chemical sciences.
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Discovery and history of substituted quinolines
An In-Depth Technical Guide to the Discovery and History of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core
The quinoline scaffold, a bicyclic aromatic heterocycle with the chemical formula C₉H₇N, represents a cornerstone in the fields of organic synthesis and medicinal chemistry.[1][2] Structurally, it consists of a benzene ring fused to a pyridine ring at the α and β positions, a configuration also known as 1-azanaphthalene or benzo[b]pyridine.[1][3] First identified in the 19th century, this seemingly simple arrangement of atoms has proven to be a "privileged structure," forming the core of countless natural products, synthetic compounds, and pharmaceuticals.[4] Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, making the study of their synthesis and history essential for professionals in drug discovery and development.[2][4][5][6]
This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinolines. It delves into the foundational isolation and structural elucidation before examining the classical named reactions that have become the bedrock of quinoline synthesis. By detailing the mechanisms, experimental rationale, and practical applications, this guide serves as an in-depth resource for understanding and leveraging this remarkable heterocyclic system.
Part 1: The Dawn of Quinoline Chemistry - Discovery and Structural Elucidation
The story of quinoline begins not in a meticulously planned synthesis, but in the analysis of complex industrial byproducts and natural alkaloids.
Isolation from Coal Tar and Natural Products
In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (white oil).[1][7] This was the first recorded isolation of what we now know as quinoline.[3] Coal tar, a viscous byproduct of coal distillation, remains a principal commercial source of quinoline.[1] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with a strong base, potassium hydroxide; he aptly named this substance "Chinoilin" or "Chinolein".[1]
Initially, the compounds isolated by Runge and Gerhardt were thought to be distinct isomers due to differences in their reactivity, which were later attributed to contaminants. The German chemist August Hoffmann eventually demonstrated that the two substances were, in fact, identical.[1] The name quinoline, derived from quinine, became the accepted term, forever linking the compound to its natural product origins.
Structural Determination
Determining the precise arrangement of atoms in quinoline was a significant challenge for 19th-century chemists. The breakthrough came in the wake of major advancements in understanding aromatic structures. Building upon his seminal work on the structure of benzene, August Kekulé proposed in 1869 that quinoline consisted of a benzene ring fused to a pyridine ring.[7] This structural hypothesis provided the crucial framework for understanding quinoline's chemical properties and reactivity, paving the way for the development of targeted synthetic routes.[7]
Part 2: The Classical Era - Foundational Syntheses of the Quinoline Core
The late 19th century was a golden age for synthetic organic chemistry, witnessing the discovery of several elegant and robust methods for constructing the quinoline ring system.[8] These named reactions, many of which are still in use today, provided chemists with the tools to create a vast library of substituted quinolines, fueling the exploration of their chemical and biological properties.
The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this is one of the oldest and most direct methods for preparing quinoline itself.[9][10] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[9][11]
Causality and Mechanism: The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the bicyclic system in a one-pot reaction. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent and a catalyst. It first dehydrates the glycerol to form acrolein, a reactive α,β-unsaturated aldehyde.[12][13] The aniline then undergoes a Michael-type conjugate addition to the acrolein.[14] The resulting β-anilinopropionaldehyde is then cyclized and dehydrated under the strong acidic conditions to form 1,2-dihydroquinoline. The final step is the oxidation of this intermediate to the aromatic quinoline.[12][13] The reaction is notoriously exothermic and can be violent; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[9][12][15]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline [10][12]
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate (as a moderator).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring. The addition must be controlled to manage the initial exotherm.
-
Oxidant Addition: Add the oxidizing agent (e.g., nitrobenzene).
-
Heating: Gently heat the mixture under reflux. The reaction can be vigorous, so careful monitoring is essential. Maintain reflux for several hours (typically 3-4 hours).
-
Workup: Cool the reaction mixture and dilute it cautiously with water. Make the solution alkaline by adding a concentrated sodium hydroxide solution to precipitate the crude quinoline.
-
Purification: Separate the quinoline layer. The crude product is often purified by steam distillation followed by fractional distillation to yield pure quinoline.
The Doebner-von Miller Reaction (1881)
This reaction is a significant modification of the Skraup synthesis, offering greater versatility for producing substituted quinolines.[16][17] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[16][18]
Causality and Mechanism: The key innovation of the Doebner-von Miller reaction is the direct use of α,β-unsaturated aldehydes or ketones, bypassing the in-situ generation from glycerol. This allows for the synthesis of a much wider range of substituted quinolines by simply varying the structure of the carbonyl compound. The mechanism is believed to proceed via an initial Michael addition of the aniline to the unsaturated carbonyl compound.[18] Subsequent steps involve cyclization, dehydration, and oxidation, similar to the Skraup synthesis, to yield the final quinoline product.[18] Isotopic labeling studies suggest a complex fragmentation-recombination pathway may also be involved.[16][19]
Caption: Experimental workflow for the Doebner-von Miller reaction.
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this reaction is a straightforward and high-yielding method for synthesizing substituted quinolines.[8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[20][21][22]
Causality and Mechanism: The elegance of the Friedländer synthesis lies in its convergent nature, where two halves of the final quinoline are brought together. The reaction proceeds through an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base via an intramolecular reaction between the amino group and the newly formed carbonyl, which then cyclizes and dehydrates to yield the stable aromatic quinoline ring.[20][21] The choice of an acid or base catalyst depends on the specific substrates used.[22]
Experimental Protocol: Friedländer Synthesis [8][14]
-
Mixing Reactants: In a reaction flask, dissolve the 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and the second carbonyl component (e.g., acetaldehyde) in a suitable solvent like ethanol.
-
Catalyst Addition: Add the catalyst, which can be a base (e.g., sodium hydroxide solution) or an acid (e.g., p-toluenesulfonic acid).[20]
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted quinoline.
The Pfitzinger Reaction (1886)
The Pfitzinger (or Pfitzinger-Borsche) reaction is a key method for the synthesis of quinoline-4-carboxylic acids, an important subclass of quinolines with significant biological activity.[23][24][25] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a strong base.[23][24]
Causality and Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[23][24] This intermediate's aniline moiety then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. The enamine then undergoes an intramolecular cyclization followed by dehydration to furnish the final quinoline-4-carboxylic acid product.[23][24]
Caption: Logical relationship in the Pfitzinger reaction mechanism.
Other Foundational Syntheses
Several other classical reactions were instrumental in expanding the synthetic toolkit for quinoline chemistry.
-
Combes Quinoline Synthesis (1888): This method uses the acid-catalyzed reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.[1][3][26][27]
-
Conrad-Limpach Synthesis (1887): Involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields a β-aminoacrylate which cyclizes to a 4-quinolone. At higher temperatures, anilides are formed which cyclize to 2-quinolones.[1][3][14]
-
Gould-Jacobs Reaction (1939): A versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][28][29][30]
| Classical Synthesis | Year | Key Reactants | Primary Product Type |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted) |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Ketone, Carbonyl | Substituted Quinolines |
| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acids |
| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |
| Gould-Jacobs Reaction | 1939 | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinolines |
Part 3: The Role of Substituted Quinolines in Drug Discovery
The synthetic versatility of the quinoline core, combined with its prevalence in natural products like quinine, quickly established it as a critical scaffold in medicinal chemistry. Quinoline derivatives have been successfully developed into drugs for a wide range of diseases.[2][6][31]
Antimalarial Agents: The Enduring Legacy
The most significant therapeutic application of quinolines has been in the fight against malaria.[32]
-
Quinine: Isolated from the bark of the cinchona tree, this natural alkaloid was the first effective treatment for malaria and contains a quinoline core.[32]
-
Chloroquine: Developed in the 1930s, this synthetic 4-aminoquinoline became a cornerstone of malaria treatment for decades due to its high efficacy and low cost.[2][7]
-
Primaquine, Amodiaquine, and Mefloquine: These are other vital synthetic quinoline-based drugs that have been developed to treat various stages of the malaria parasite's life cycle and to combat emerging drug resistance.[1][2]
Anticancer, Antimicrobial, and Beyond
The pharmacological potential of quinolines extends far beyond malaria.[4][5]
-
Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, showing cytotoxicity against a variety of cancer cell lines.[4][6]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin), while technically quinolones, are structurally derived from the core quinoline scaffold and are potent broad-spectrum antibacterial drugs.
-
Other Therapeutic Areas: Substituted quinolines have been explored for anti-inflammatory, antiviral, anticonvulsant, and cardiovascular activities, demonstrating the remarkable therapeutic plasticity of this heterocyclic system.[5][6]
| Drug | Class | Primary Therapeutic Use |
| Quinine | Natural Alkaloid | Antimalarial |
| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory |
| Primaquine | 8-Aminoquinoline | Antimalarial |
| Ciprofloxacin | Fluoroquinolone | Antibacterial |
| Bedaquiline | Diarylquinoline | Antituberculosis |
Conclusion and Future Outlook
From its humble origins as an isolate from industrial coal tar, the quinoline ring system has evolved into one of the most important heterocyclic scaffolds in chemical science. The foundational synthetic methods developed in the late 19th century provided the crucial tools for chemists to explore the vast chemical space of substituted quinolines. This exploration led directly to the discovery of life-saving medicines, most notably the antimalarial drugs that have impacted global health profoundly.
Today, research into quinoline chemistry continues unabated. Modern synthetic chemists are developing more efficient, sustainable, and environmentally benign methods—such as microwave-assisted reactions and the use of novel catalysts—to construct these valuable molecules.[22][33][34] The enduring legacy of the quinoline core, coupled with its proven therapeutic versatility, ensures that it will remain a focus of intensive research and a source of novel therapeutic agents for years to come.
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A Comprehensive Guide to the Physicochemical Characteristics of 4-Chloro-5,8-dimethylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] From the historic antimalarial efficacy of quinine to modern applications in oncology and microbiology, quinoline derivatives are of paramount interest to drug development professionals.[1][2] This guide focuses on a specific derivative, 4-Chloro-5,8-dimethylquinoline , a molecule whose structural features suggest significant potential for further investigation.
Given that extensive experimental data for this particular compound is not widely available in public literature, this document serves a dual purpose. First, it consolidates the known and predicted physicochemical properties based on its structure and data from analogous compounds. Second, and more critically, it provides a series of detailed, field-proven experimental protocols for the comprehensive characterization of this and similar research molecules. This approach is designed to empower researchers to generate robust, reliable data, forming a solid foundation for any subsequent drug discovery and development program.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental properties is the mandatory first step in its evaluation. While some experimental values are not published, we can define its identity and compute key descriptors that inform its likely behavior. The chloro-substituent at the 4-position and the methyl groups at the 5- and 8-positions are expected to significantly influence its electronic distribution, lipophilicity, and steric profile compared to the parent quinoline structure.
| Property | Value / Descriptor | Source / Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₀ClN | Calculated |
| Molecular Weight | 191.66 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Computed XLogP3 | ~3.5-4.0 (Predicted) | Analog-based Estimation[3][4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) | Calculated |
Note: The predicted XLogP3 value is an estimation based on similar structures. The chloro and dimethyl substitutions increase lipophilicity compared to the parent 4-chloroquinoline (XLogP3 = 1.6)[5].
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following are the expected spectral characteristics for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts influenced by the electron-withdrawing chlorine atom and electron-donating methyl groups. Two sharp singlets would be anticipated for the non-equivalent methyl groups, likely in the δ 2.5-3.0 ppm range. The aromatic protons would appear in the δ 7.0-8.5 ppm region.
-
¹³C NMR Spectroscopy: The carbon spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The carbon atom attached to the chlorine (C4) would be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum is a critical tool for confirming molecular weight and elemental composition. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, providing definitive evidence of a single chlorine atom in the structure.[6]
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands include C-H stretching from the aromatic and methyl groups (>3000 cm⁻¹ and <3000 cm⁻¹, respectively), C=C and C=N stretching from the quinoline ring system (1600-1400 cm⁻¹), and a C-Cl stretching band.[6]
-
X-ray Crystallography: For a solid sample, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This technique reveals precise bond lengths, bond angles, and intermolecular packing interactions in the crystal lattice. Studies on the closely related isomer, 4-Chloro-2,5-dimethylquinoline, have shown its molecule to be essentially planar, with molecules stacked along a crystallographic axis.[2] A similar planarity and stacking arrangement would be expected for this compound.
Experimental Determination of Physicochemical Properties
The following protocols outline robust, self-validating methods for determining the key physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior.
Protocol 3.1: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold standard, as it measures solubility at equilibrium, providing a thermodynamically stable value. Temperature control is paramount, as solubility is temperature-dependent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial. The excess solid ensures that the resulting solution is saturated.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or vortexer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter that does not bind the compound.
-
Quantification: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]
-
Result: The measured concentration represents the equilibrium solubility of the compound at the specified temperature and pH.
Protocol 3.2: Determination of Lipophilicity (LogP) by Shake-Flask Method
Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
Methodology:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.[6]
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the second pre-saturated phase to create a specific volume ratio (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as LogP.
Protocol 3.3: Determination of Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like a quinoline (due to the quinoline nitrogen), the pKa dictates its charge state at physiological pH, which profoundly impacts its interaction with targets, solubility, and permeability.
Methodology (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Place the solution in a thermostatted vessel and insert a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the half-equivalence point where half of the basic nitrogen has been protonated.
Reactivity Profile and Stability
The chemical structure of this compound provides insights into its likely reactivity. The 4-position of the quinoline ring is electron-deficient and is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][7] This means the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), a property that is often exploited in medicinal chemistry for the synthesis of diverse analog libraries.[7]
Stability should be assessed under stressed conditions (e.g., acidic/basic pH, elevated temperature, exposure to light) using a stability-indicating HPLC method to monitor for degradation over time.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[8][9]
-
Handling: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[10]
-
First Aid:
Visualization of Workflows and Properties
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Conclusion
This compound is a compound of significant interest due to its placement within the pharmacologically vital quinoline family. While specific, publicly available experimental data on its physicochemical properties are limited, this guide provides a robust framework for its characterization. By applying the detailed protocols for determining solubility, lipophilicity, and pKa, researchers can generate the critical data needed to evaluate its potential as a lead compound. Understanding its spectroscopic fingerprint and inherent reactivity via nucleophilic substitution further equips scientists to confidently advance this molecule within a drug discovery pipeline.
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-Chloro-5,8-dimethylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-chloro-5,8-dimethylquinoline, a valuable heterocyclic scaffold for pharmaceutical and materials science research. The synthesis commences with the construction of the quinoline core via a thermally-driven Conrad-Limpach reaction between 2,5-dimethylaniline and ethyl acetoacetate to yield the key intermediate, 4-hydroxy-5,8-dimethylquinoline. The subsequent and final step involves the chlorination of this intermediate using phosphorus oxychloride (POCl₃). This guide emphasizes the causality behind procedural choices, critical safety considerations for hazardous reagents, and robust purification methods to ensure high purity of the final compound.
Overall Synthetic Scheme
The synthesis is executed in two primary stages:
-
Stage 1: Conrad-Limpach Cyclization to form the 4-hydroxyquinoline intermediate.
-
Stage 2: Deoxychlorination to yield the final this compound product.
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 4-Hydroxy-5,8-dimethylquinoline
Principle and Rationale
The formation of the 4-hydroxyquinoline core is achieved via the Conrad-Limpach synthesis. This method is exceptionally well-suited for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] The reaction proceeds in two thermal stages:
-
Condensation: An initial acid-catalyzed condensation between the arylamine (2,5-dimethylaniline) and the β-ketoester (ethyl acetoacetate) at a moderate temperature (~110-140°C) forms a stable β-arylamino crotonate intermediate.
-
Cyclization: At a much higher temperature (~250°C), this intermediate undergoes an intramolecular cyclization with the elimination of ethanol, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline. This high-temperature, non-catalytic ring closure is a defining feature of this synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dimethylaniline | ≥99% | Sigma-Aldrich | |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich | |
| Diphenyl ether | ≥99% | Sigma-Aldrich | High-boiling solvent for cyclization. |
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization. |
| Hydrochloric acid | conc. (37%) | VWR | Catalyst for condensation. |
| Equipment | |||
| 3-Neck Round Bottom Flask | 500 mL | Fitted with reflux condenser and dropping funnel. | |
| Heating Mantle & Stirrer | With temperature control. | ||
| High-temperature thermometer | Capable of measuring up to 300°C. | ||
| Buchner Funnel & Flask | For filtration. |
Detailed Experimental Protocol
-
Condensation:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a Dean-Stark trap fitted with a reflux condenser, add 2,5-dimethylaniline (0.25 mol) and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to 110°C with stirring.
-
Add ethyl acetoacetate (0.25 mol) dropwise from the dropping funnel over 30 minutes.[3]
-
Maintain the reaction temperature at 110-120°C for 1 hour, collecting the water that separates in the Dean-Stark trap.
-
After 1 hour, remove the Dean-Stark trap and increase the temperature to distill off the ethanol formed. Continue heating until the temperature of the reaction mixture reaches approximately 180°C.
-
-
Cyclization:
-
Allow the reaction mixture to cool to below 100°C. Add diphenyl ether (150 mL) to the flask.
-
Equip the flask for distillation with a condenser and a receiving flask. Heat the mixture vigorously.
-
The temperature will rise as the remaining ethanol and low-boiling impurities distill off. Continue heating until the solution temperature reaches and is maintained at 250-260°C.
-
Hold the reaction at this temperature for 15-20 minutes to ensure complete cyclization.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 100°C and pour it into petroleum ether (400 mL) with vigorous stirring.
-
The product will precipitate as a solid. Allow the suspension to cool to room temperature, then collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with petroleum ether (2 x 100 mL) to remove the diphenyl ether solvent.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-5,8-dimethylquinoline as a crystalline solid.
-
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of the 4-hydroxy group to a chlorine atom is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the activation of the 4-hydroxyl group (in its quinolone tautomeric form) by POCl₃, converting it into a highly effective phosphate ester leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline.[4] Using POCl₃ in excess allows it to serve as both the reagent and the reaction solvent.
Critical Safety Precautions for Phosphorus Oxychloride (POCl₃)
POCl₃ is an extremely hazardous, corrosive, and water-reactive substance. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6][7]
-
Reactivity: POCl₃ reacts violently with water, alcohols, and amines, releasing toxic hydrogen chloride gas and phosphoric acid.[8][9] All glassware must be scrupulously oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and potentially dangerous. The reaction mixture must be added slowly to a large volume of crushed ice with vigorous stirring. Never add water to the reaction mixture. This "reverse quench" method helps to dissipate the heat generated.[10][11] Accumulation of unreacted POCl₃ at low temperatures can lead to a dangerous delayed runaway reaction.[11][12]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxy-5,8-dimethylquinoline | From Part 1 | Must be thoroughly dried. | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Handle with extreme care. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying. | |
| Methanol | Reagent Grade | For recrystallization. | |
| Equipment | |||
| Round Bottom Flask | 250 mL | Oven-dried. | |
| Reflux Condenser | With gas inlet/outlet for inert atmosphere. | ||
| Large Beaker | 2 L | For quenching. | |
| Separatory Funnel | 500 mL | ||
| Rotary Evaporator |
Detailed Experimental Protocol
-
Reaction Setup:
-
In a 250 mL oven-dried, single-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a nitrogen line, place the dried 4-hydroxy-5,8-dimethylquinoline (0.1 mol).
-
In a chemical fume hood, carefully add phosphorus oxychloride (100 mL, ~1.0 mol) to the flask.[3]
-
Stir the mixture gently to form a slurry.
-
-
Chlorination Reaction:
-
Heat the reaction mixture to reflux (approx. 105-110°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Quenching (Perform with Extreme Caution):
-
Allow the reaction mixture to cool to room temperature.
-
In a separate 2 L beaker, prepare a large volume of crushed ice (~800 g).
-
Under vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the crushed ice. This should be done in small portions to control the exothermic reaction. The rate of addition should be such that the temperature of the ice/water mixture does not rise excessively.
-
After the addition is complete, continue stirring until all the ice has melted.
-
-
Neutralization and Extraction:
-
Slowly neutralize the acidic aqueous solution by carefully adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is approximately 8. The product may precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Molar Ratio | Temp (°C) | Time (h) | Expected Yield |
| 1 | 2,5-Dimethylaniline | Ethyl acetoacetate | 1 : 1 | 110 & 250 | ~1.5 | 70-85% |
| 2 | 4-Hydroxy-5,8-dimethylquinoline | POCl₃ | ~1 : 10 | 105-110 | 2-3 | 85-95% |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete cyclization. | Ensure the reaction temperature reaches and is maintained at 250°C. Using a high-boiling solvent like diphenyl ether is crucial. |
| Incomplete chlorination in Step 2 | Insufficient heating; moisture in the reaction. | Ensure the reaction is refluxed for the specified time. Use thoroughly dried glassware and reagents and maintain an inert atmosphere.[4] |
| Product hydrolysis during work-up | The 4-chloro group can be hydrolyzed back to the 4-hydroxy group if kept in acidic or basic aqueous solution for too long. | Perform the neutralization and extraction steps promptly after quenching. Avoid prolonged exposure to non-neutral pH.[4] |
| Difficult purification | Formation of dark, tarry byproducts. | This can occur if reaction temperatures are too high or reaction times too long. Purify via column chromatography if recrystallization is ineffective.[4] |
References
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]
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Wikipedia. Skraup reaction. Available at: [Link]
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Wiley Online Library. Combes Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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SlideShare. synthesis of quinoline derivatives and its applications. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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ResearchGate. Friedlander synthesis of quinoline derivatives. Available at: [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Phosphorus oxychloride, 99%. Available at: [Link]
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Wikipedia. Doebner–Miller reaction. Available at: [Link]
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Fisher Scientific. Phosphorus(V) oxychloride - SAFETY DATA SHEET. Available at: [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
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SynArchive. Doebner-Miller Reaction. Available at: [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]
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PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. Available at: [Link]
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ACS Publications. Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society. Available at: [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
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ACS Publications. The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society. Available at: [Link]
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AWS. Hydrolysis of Phosphoryl Trichloride (POCl3). Characterization, In Situ Detection and Safe Quenching of Energetic Metastable. Available at: [Link]
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NIH. 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. Available at: [Link]
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Application Notes and Protocols for 4-Chloro-5,8-dimethylquinoline in Medicinal Chemistry
A Senior Application Scientist's Guide to Unlocking the Potential of a Privileged Scaffold
Introduction: The Quinoline Scaffold and the Untapped Potential of 4-Chloro-5,8-dimethylquinoline
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its historical significance is rooted in the discovery of quinine, the first effective treatment for malaria.[2] Since then, quinoline derivatives have been extensively explored, leading to a vast array of compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological activities.
This guide focuses on a specific, yet underexplored, derivative: This compound . The presence of a chlorine atom at the 4-position makes it an excellent electrophilic partner for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methyl groups at the 5- and 8-positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. While specific literature on the direct applications of this compound is limited, its structural similarity to other biologically active quinolines suggests significant potential in drug discovery.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. We will delve into its synthesis, key reactions, and potential therapeutic applications, supported by detailed protocols and mechanistic insights.
Physicochemical and Spectral Properties
| Property | Predicted Value/Information |
| CAS Number | Not readily available for this compound. Related compounds include 4-Chloro-2,8-dimethylquinoline (32314-39-9) and 4-Chloro-2,5-dimethylquinoline.[3] |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |
| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.5 ppm range. The two methyl groups would likely appear as singlets at approximately δ 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The methyl carbons would appear at approximately δ 15-25 ppm. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is expected to show a prominent [M+H]⁺ peak at m/z 192.05. |
Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from established methods for preparing substituted 4-chloroquinolines.[4][5] A common approach involves the cyclization of an appropriate aniline derivative with a β-ketoester, followed by chlorination.
Hypothetical Synthetic Pathway
Caption: Plausible synthetic route for this compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of (E)-Ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate
-
To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the water formed during the reaction under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 5,8-Dimethylquinolin-4(1H)-one
-
In a three-necked flask equipped with a dropping funnel and a condenser, heat a high-boiling solvent such as diphenyl ether to reflux (approximately 250-260 °C).
-
Slowly add the crude (E)-ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate from Step 1 dropwise to the refluxing solvent.
-
Maintain the reflux for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
In a round-bottom flask, suspend the 5,8-dimethylquinolin-4(1H)-one from Step 2 in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) until the pH is basic.
-
The product will precipitate as a solid. Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The this compound scaffold is a versatile starting material for the synthesis of a wide range of potential therapeutic agents. The reactive 4-chloro position is amenable to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Potential as Kinase Inhibitors in Oncology
Many quinoline derivatives are known to inhibit protein kinases, which are crucial targets in cancer therapy.[4] For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent inhibitors of HER-2 and EGFR kinases.[6] By analogy, this compound can serve as a scaffold for the development of novel kinase inhibitors. The introduction of various aryl, heteroaryl, or amino groups at the 4-position can lead to compounds that target the ATP-binding site of kinases.
Caption: Synthetic strategies for developing kinase inhibitors.
Potential as Antimalarial Agents
The 4-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, including chloroquine and amodiaquine.[7][8] These drugs are thought to act by interfering with heme detoxification in the parasite's digestive vacuole.[1] this compound can be readily converted to 4-aminoquinoline derivatives through reactions with various amines. The dimethyl substitution pattern may offer advantages in terms of overcoming drug resistance.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true utility of this compound in medicinal chemistry lies in its ability to undergo facile C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods for this purpose.[9][10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[11][12] It is a robust and versatile method for forming C-C bonds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine in the presence of a base.[10][13] This reaction is highly valuable for synthesizing aryl amines.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Biological Evaluation: Anticancer Activity Screening
Derivatives of this compound can be screened for their potential anticancer activity using standard in vitro assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[14][15]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.[15]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized 4-substituted-5,8-dimethylquinoline derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[15]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive starting material for generating diverse chemical libraries. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin investigating the potential of this compound in areas such as oncology and infectious diseases.
Future research should focus on the synthesis and biological evaluation of a wide range of 4-substituted derivatives of 5,8-dimethylquinoline. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features required for potent and selective biological activity. Further investigation into the mechanism of action of promising compounds will also be essential for their development as clinical candidates.
References
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- Benchchem. (n.d.). The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide.
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- Zakeri, S., & Salmanian, B. (2021).
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- Barlin, G. B., et al. (1992). Potential Antimalarials. XVI. 4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols.
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- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Barbu, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sigma-Aldrich. (n.d.). 4-Chloro-2,8-dimethylquinoline.
- Al-Ostath, A. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Kelly, P. F., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
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Application Notes and Protocols for the Use of 4-Chloro-5,8-dimethylquinoline in Palladium Cross-Coupling Reactions
Introduction: Strategic Functionalization of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and photophysical properties. The targeted functionalization of the quinoline ring system is therefore a central theme in modern synthetic chemistry. 4-Chloro-5,8-dimethylquinoline emerges as a particularly interesting building block. The chlorine atom at the C4-position serves as a versatile handle for derivatization via palladium-catalyzed cross-coupling reactions. The presence of the methyl groups at the C5 and C8 positions introduces specific steric and electronic characteristics that modulate the reactivity of the scaffold, offering a unique substrate for the synthesis of novel quinoline-based compounds.
This technical guide provides an in-depth exploration of the application of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, the following notes are synthesized from extensive experience with related heterocyclic systems and are designed to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, field-proven protocols.
Understanding the Substrate: The Influence of 5,8-Dimethyl Substitution
The reactivity of an aryl chloride in palladium-catalyzed cross-coupling is a delicate interplay of electronic and steric factors. For this compound, two key features must be considered when designing synthetic protocols:
-
Electronic Effects: The two methyl groups at the C5 and C8 positions are electron-donating through hyperconjugation and induction. This increases the electron density of the quinoline ring system. An electron-rich aryl chloride can be more challenging to undergo oxidative addition to the palladium(0) center, which is often the rate-determining step of the catalytic cycle. This is a critical consideration in catalyst and ligand selection.
-
Steric Hindrance: The methyl group at the C5 position is peri-disposed to the C4-chloro substituent. This proximity can create significant steric hindrance around the reaction center, potentially impeding the approach of the bulky palladium catalyst complex. This necessitates the use of specialized ligands designed to operate in sterically demanding environments.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide. For a challenging substrate like this compound, a successful Suzuki coupling hinges on a catalytic system that can overcome the inherent low reactivity of the C-Cl bond, which is further modulated by the electronic and steric nature of our substrate.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands stabilize the monoligated palladium(0) species, which is highly reactive in the oxidative addition step with the sterically hindered and electron-rich this compound.[2][3] The base plays a crucial role in activating the boronic acid for the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point, adapted from methodologies successful for other challenging aryl chlorides. Optimization of temperature, base, and ligand may be necessary for specific boronic acid partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Experimental Causality:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of sterically hindered and electron-rich aryl chlorides.[2]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.
-
Solvent: A mixture of dioxane and water is often optimal. Water can play a beneficial role in the transmetalation step.[4]
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and efficient precursors to Pd(0). |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands for challenging aryl chlorides.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Effective for activating boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents with a small amount of water are generally effective.[5][6] |
| Temperature | 100-120 °C | Higher temperatures are often required for unreactive aryl chlorides. |
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[7] For this compound, this reaction opens the door to a vast array of novel amine-substituted quinolines, which are of high interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[8][9] The use of a strong, non-nucleophilic base is critical, as is a bulky, electron-rich ligand to facilitate both the oxidative addition and the final reductive elimination step.
Protocol: Buchwald-Hartwig Amination of this compound
This generalized protocol employs a state-of-the-art catalyst system well-suited for challenging aryl chlorides.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOt-Bu.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Experimental Causality:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. BrettPhos is a highly effective, bulky, and electron-rich phosphine ligand that promotes the amination of a wide range of aryl chlorides.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used and highly effective in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common and effective solvent for these reactions.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | BrettPhos, RuPhos, XPhos | State-of-the-art ligands for amination of aryl chlorides. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are preferred. |
| Temperature | 100-120 °C | Elevated temperatures are typically necessary. |
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to an aryl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system with palladium and copper.[10] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[11] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Protocol: Sonogashira Coupling of this compound
This protocol is a standard starting point for the Sonogashira coupling of an aryl chloride.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.
-
Add degassed DMF, followed by Et₃N and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Causality:
-
Catalyst System: PdCl₂(PPh₃)₂ is a common, air-stable palladium(II) precursor that is reduced in situ. CuI is the standard co-catalyst.
-
Base/Solvent: Triethylamine often serves as both the base and a co-solvent. DMF is a polar aprotic solvent that is effective for Sonogashira reactions.[12]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | Amine bases are typically used. |
| Solvent | DMF, THF, Toluene | Aprotic solvents are common. |
| Temperature | 80-110 °C | Elevated temperatures are generally required for aryl chlorides. |
Conclusion
This compound represents a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The electron-donating and sterically hindering methyl groups necessitate the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols provided herein serve as robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this substrate. Researchers are encouraged to perform systematic optimization of reaction parameters to achieve the highest yields for their specific coupling partners. The successful functionalization of this compound will undoubtedly lead to the discovery of novel quinoline derivatives with significant potential in drug discovery and materials science.
References
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Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). In Pearson+. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). In Yoneda Labs. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Al-Iraqi, R., & Al-Majidi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6567-6588. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2020). Molecules, 25(15), 3453. Retrieved from [Link]
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Ligand design for cross-couplings: phosphines. (2024, January 9). OpenChemHub. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). The Chemists' Cookbook. Retrieved from [Link]
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General mechanism of Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2021). Organometallics, 40(15), 2445–2455. Retrieved from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). Journal of the American Chemical Society, 143(31), 12096–12104. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(6), 735. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2018). The Journal of Organic Chemistry, 83(21), 13462–13468. Retrieved from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(17), 3123. Retrieved from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. Retrieved from [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14071–14131. Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). The Journal of Physical Chemistry B, 125(50), 13735–13745. Retrieved from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(9), 2214-2248. Retrieved from [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2018). The Journal of Organic Chemistry, 83(21), 13462-13468. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2011). Molecules, 16(8), 6436–6444. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
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Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). Catalysts, 11(11), 1354. Retrieved from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019). White Rose Research Online. Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951). U.S. Patent 2,558,211.
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4-Chloro-2,5-dimethylquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023. Retrieved from [Link]
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Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (2010). Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
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Synthesis of 8,8-Dimethyl-2-hydroxy-5,6,7,8-tetrahydro-1H-imidazo-[4,5-g]quinolin-6-one. (n.d.). Molbase. Retrieved from [Link]
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Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (2023). Organic Letters, 25(29), 5424–5429. Retrieved from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Chinese Patent CN106008336A.
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). RSC Advances, 9(28), 15998-16016. Retrieved from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Records of Natural Products, 10(5), 623-630. Retrieved from [Link]
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PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (2001). European Patent EP 1294694 B1. Retrieved from [Link]
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8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2015). ChemInform, 46(32). Retrieved from [Link]
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High-Yield Synthesis of 4-Chloro-5,8-dimethylquinoline Analogs: An Application Note and Protocol Guide
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Among the vast library of quinoline analogs, 4-chloro-5,8-dimethylquinolines represent a promising class of compounds with potential applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[3][4][5]
The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic aromatic substitution, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 5,8-dimethyl substitution pattern, in turn, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed, high-yield synthetic protocol for accessing 4-chloro-5,8-dimethylquinoline and its analogs, empowering researchers to explore the therapeutic potential of this important class of molecules.
Strategic Approach to Synthesis: A Two-Step Protocol
The most efficient and high-yielding strategy for the synthesis of this compound analogs involves a two-step sequence:
-
Construction of the 4-Hydroxyquinoline Core: The foundational 5,8-dimethyl-4-hydroxyquinoline scaffold is synthesized via a thermal cyclization reaction, primarily through the Conrad-Limpach or Gould-Jacobs reaction.
-
Chlorination of the 4-Hydroxyquinoline: The hydroxyl group at the 4-position is then converted to a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
This approach offers excellent control over the substitution pattern and consistently delivers the desired products in high yields.
Part 1: Synthesis of 4-Hydroxy-5,8-dimethylquinoline
The cornerstone of this synthesis is the formation of the 4-hydroxy-5,8-dimethylquinoline intermediate. The Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, is a robust and widely used method for this transformation.[6][7]
Causality Behind Experimental Choices:
-
Starting Material: 2,5-Dimethylaniline is selected as the starting aniline to introduce the desired 5,8-dimethyl substitution pattern on the resulting quinoline ring.
-
β-Ketoester: Ethyl acetoacetate is a readily available and reactive β-ketoester that provides the necessary carbon framework to form the pyridine ring of the quinoline system.
-
Thermal Cyclization: High temperatures are required to overcome the activation energy for the intramolecular cyclization, which involves the formation of a new six-membered ring.[6] The use of a high-boiling solvent like diphenyl ether facilitates reaching the required temperature and often improves yields.[7]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2,5,8-trimethylquinoline
This protocol is adapted from a similar synthesis of 4-chloro-2,5-dimethylquinoline and is optimized for the preparation of the 5,8-dimethyl analog.[8]
Materials:
-
2,5-Dimethylaniline
-
Ethyl acetoacetate
-
Dilute Hydrochloric Acid (1:1)
-
Concentrated Sulfuric Acid
-
Diphenyl ether
-
Petroleum ether
-
Ethanol
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Enamine Intermediate:
-
In a round-bottom flask, mix 2,5-dimethylaniline (0.25 mol) and ethyl acetoacetate (0.25 mol).
-
Add 5-10 drops of dilute hydrochloric acid (1:1) and shake the mixture well.
-
Keep the mixture in a vacuum desiccator over concentrated sulfuric acid for 48 hours to yield (E)-Ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate as an oily liquid.
-
Dry the resulting oil over anhydrous sodium sulfate.
-
-
Thermal Cyclization:
-
In a two-necked flask equipped with a dropping funnel and an air condenser, heat diphenyl ether (50 mL) to reflux.
-
Add the dried enamine intermediate dropwise from the dropping funnel to the refluxing diphenyl ether. The ethanol formed during the reaction will distill off.
-
After the addition is complete, continue refluxing for an additional 10 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Add petroleum ether (50 mL) to the cooled reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-2,5,8-trimethylquinoline.
-
Data Presentation: Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 4-Hydroxy-2,5,8-trimethylquinoline | C₁₂H₁₃NO | 187.24 | 85-95 | >250 |
Part 2: Chlorination of 4-Hydroxy-5,8-dimethylquinoline
The conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline is a crucial step that activates the molecule for further diversification. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effecting a clean and high-yielding conversion.[9][10]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent for hydroxyl groups on heterocyclic systems. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[9]
-
Reaction Conditions: The reaction is typically carried out in neat POCl₃ at elevated temperatures to ensure complete conversion. The excess POCl₃ also serves as the solvent.
Experimental Protocol: Chlorination of 4-Hydroxy-2,5,8-trimethylquinoline
This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[8][11]
Materials:
-
4-Hydroxy-2,5,8-trimethylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add 4-hydroxy-2,5,8-trimethylquinoline (0.1 mol).
-
Carefully add phosphorus oxychloride (100 mL) to the flask.
-
-
Chlorination Reaction:
-
Heat the reaction mixture on a water bath for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion of the reaction, carefully pour the reaction mixture into ice water with stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the formation of a precipitate is complete.
-
Filter the precipitate, wash with water, and dry.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using 100% petroleum ether as the eluent to obtain 4-chloro-2,5,8-trimethylquinoline as a white solid.
-
Recrystallize the purified product from methanol.
-
Data Presentation: Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 4-Chloro-2,5,8-trimethylquinoline | C₁₂H₁₂ClN | 205.68 | 90-98 | Not Reported |
Visualization of Synthetic Pathways
Diagram 1: Conrad-Limpach Synthesis of 4-Hydroxy-2,5,8-trimethylquinoline
Caption: Conrad-Limpach reaction workflow.
Diagram 2: Chlorination of 4-Hydroxy-2,5,8-trimethylquinoline
Caption: Chlorination of the 4-hydroxyquinoline intermediate.
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a reliable and high-yielding pathway to this compound analogs. The versatility of the 4-chloro substituent as a synthetic handle opens up a vast chemical space for the development of novel derivatives with tailored biological activities. Further exploration of nucleophilic substitution reactions at the 4-position can lead to the discovery of new lead compounds for anticancer and antimicrobial drug discovery programs. The robust and scalable nature of these protocols makes them well-suited for both academic research and industrial drug development settings.
References
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
(PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ResearchGate. [Link]
-
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]
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Conrad–Limpach synthesis. Wikipedia. [Link]
-
Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. Chemistry & Biodiversity. [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc. [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]
-
(PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
- Method for producing 2,4-dihydroxyquinoline derivatives.
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Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
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A REVIEW ON VARIOUS CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF SUBSTITUTED 4(1H)-QUINOLONE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. ResearchGate. [Link]
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Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. [Link]
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Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
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(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
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(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- Process for preparing purine derivatives.
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Application Notes and Protocols for the Use of 4-Chloro-5,8-dimethylquinoline as a Precursor for Kinase Inhibitors
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1] Its rigid, heterocyclic nature provides an excellent framework for interacting with biological targets. In the realm of oncology and inflammatory diseases, quinoline-based molecules have been successfully developed as potent kinase inhibitors.[1][2] Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are critical targets for therapeutic intervention, and their dysregulation is a known driver of diseases like cancer.[3]
The 4-chloroquinoline moiety is an especially valuable starting point for synthesizing ATP-competitive kinase inhibitors. The chlorine atom at the C4 position activates the ring system for nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide array of amine-containing side chains. This allows for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic properties. 4-Chloro-5,8-dimethylquinoline, the subject of this guide, offers this reactive handle combined with methyl groups at the C5 and C8 positions, which can be used to fine-tune steric and electronic properties to achieve desired target engagement.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a precursor for the synthesis and evaluation of novel kinase inhibitors, using Receptor-Interacting Protein Kinase 2 (RIPK2) as a representative target.
Part 1: Precursor Profile, Safety, and Handling
Chemical Properties of this compound
| Property | Estimated Value | Source |
| Molecular Formula | C11H10ClN | - |
| Molecular Weight | 191.66 g/mol | [4] |
| Appearance | Colorless to yellow solid/liquid | [4] |
| Solubility | Immiscible in water, soluble in organic solvents | [4] |
| Boiling Point | ~260 °C | [5] |
| Melting Point | Not available | - |
Safety, Handling, and Storage
Signal Word: Warning
Hazard Statements: Based on data for analogous compounds, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6] It may also be harmful if swallowed (H302).
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166 or NIOSH approved).
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[5]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is at room temperature.[7]
Part 2: Synthesis of a Representative Kinase Inhibitor
This section details a representative protocol for the synthesis of a potential RIPK2 inhibitor via a nucleophilic aromatic substitution reaction. The reaction displaces the chlorine atom at the C4 position of the quinoline core with a desired amine. This procedure is adapted from established methods for synthesizing 4-aminoquinoline derivatives.[8][9]
Reaction Scheme
The core of the synthesis is the SNAr reaction between this compound and a substituted aniline (e.g., 3-amino-5-(trifluoromethyl)aniline) to yield the corresponding N-aryl-5,8-dimethylquinolin-4-amine.
Sources
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- 3. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Chloro-5,8-dimethylquinoline
Introduction: The Analytical Imperative for Substituted Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of countless synthetic compounds with diverse biological and physical properties. 4-Chloro-5,8-dimethylquinoline, a specific derivative, represents a valuable synthetic intermediate. The precise placement of its chloro and dimethyl substituents on the quinoline core dictates its reactivity, physicochemical properties, and potential pharmacological activity. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but foundational necessities for any meaningful research and development.
This guide provides a comprehensive, multi-technique workflow for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple data acquisition to explain the causality behind methodological choices. The protocols herein are designed as self-validating systems, where data from orthogonal techniques converge to build a cohesive and trustworthy analytical profile of the molecule.
Foundational Analysis: Confirming Identity and Elemental Composition
Before delving into complex spectroscopic elucidation, the first step is to confirm the compound's elemental composition and molecular weight. This foundational data provides the fundamental constraints for all subsequent structural interpretations.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the analyte and offers crucial structural clues through fragmentation analysis. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Causality & Rationale: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da. This natural distribution results in a distinctive isotopic pattern in the mass spectrum. The molecular ion (M) peak will be accompanied by an (M+2) peak, with a relative intensity ratio of approximately 3:1.[1] This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
Expected Data for this compound (C₁₁H₁₀ClN, Exact Mass: 191.05 g/mol ):
-
Molecular Ion (M⁺): A peak at m/z 191, corresponding to the molecule with the ³⁵Cl isotope.
-
Isotope Peak (M+2): A peak at m/z 193, corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak should be approximately one-third of the m/z 191 peak.
-
Key Fragments: Fragmentation may involve the loss of a chlorine radical (m/z 156) or a methyl radical (m/z 176).
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup (Typical):
-
GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time. Examine the mass spectrum of the corresponding peak to identify the molecular ion, the M+2 isotope peak, and characteristic fragment ions.
Elemental Analysis: Empirical Formula Verification
While MS provides the molecular weight, elemental analysis confirms the relative abundance of each element (C, H, N, Cl), validating the empirical and molecular formula.
Causality & Rationale: Combustion analysis provides quantitative percentages of C, H, and N. The percentage of chlorine can be determined by methods such as the Schöniger flask combustion or other modern techniques. The experimentally determined percentages must align with the theoretical values calculated from the molecular formula (C₁₁H₁₀ClN).
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Expected Experimental Range |
| Carbon (C) | 68.93% | 68.93 ± 0.4% |
| Hydrogen (H) | 5.26% | 5.26 ± 0.4% |
| Nitrogen (N) | 7.31% | 7.31 ± 0.4% |
| Chlorine (Cl) | 18.50% | 18.50 ± 0.4% |
A simpler qualitative test for the presence of a halogen is the Sodium Fusion test, a classic chemical method.
Protocol 2: Qualitative Halogen Test (Sodium Fusion)
-
Fusion: Place a small, dry piece of sodium metal into a fusion tube and heat gently until it melts. Add a small amount (10-20 mg) of the this compound sample directly onto the molten sodium. Heat strongly until the tube is red hot for 2-3 minutes.
-
Quenching: Plunge the hot tube into a beaker containing ~15 mL of distilled water.
-
Filtration: Crush the tube with a glass rod and boil the solution for a few minutes. Cool and filter the solution. The filtrate is the "sodium fusion extract."
-
Test for Halogen: Acidify ~2 mL of the filtrate with dilute nitric acid. If nitrogen or sulfur is present (determined by separate tests), boil the solution to expel HCN or H₂S. Add a few drops of silver nitrate (AgNO₃) solution.
-
Observation: The formation of a white, curdy precipitate (AgCl), which is soluble in ammonium hydroxide, confirms the presence of chlorine.
Spectroscopic Elucidation: Mapping the Molecular Architecture
Spectroscopic techniques provide detailed information about the compound's structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for elucidating the complete structure of an organic molecule by mapping the carbon-hydrogen framework.[2][3]
Causality & Rationale: The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating effect of the methyl groups, creates a unique and predictable pattern of signals for the quinoline ring system. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.[4]
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
-
Aromatic Protons (5H): The protons on the quinoline ring will appear in the δ 7.0–8.5 ppm region. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) will depend on their position relative to the substituents.
-
H2 and H3 will form an AX system (two doublets).
-
H6 and H7 will also likely form an AX system.
-
The proton between the two methyl groups (if one existed) would be highly shielded. Here, the protons on the benzene ring (H6, H7) are influenced by the adjacent methyl groups.
-
-
Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups (C5-CH₃ and C8-CH₃) likely in the δ 2.4–2.8 ppm range. Their exact positions will differ due to their different positions on the aromatic ring.
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
-
Carbon Signals: A total of 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.
-
Aromatic Carbons: Signals will appear in the δ 120–150 ppm range. The carbon attached to the chlorine (C4) will be significantly affected.
-
Methyl Carbons: Two signals in the aliphatic region, typically δ 15–25 ppm.
Protocol 3: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound.[2] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Optimize shimming to obtain sharp peaks.
-
Set the spectral width to cover the range from δ -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover δ 0 to 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to confirm structural assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Causality & Rationale: The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Methyl (-CH₃) |
| 1620-1580 | C=N & C=C Stretch | Quinoline Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 1370-1390 | C-H Bend | Methyl (-CH₃) |
| 1000-1100 | C-Cl Stretch | Aryl-Chloride |
| 800-880 | C-H Bend (out-of-plane) | Aromatic (substitution pattern) |
Protocol 4: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring.
Causality & Rationale: The extended aromatic system of quinoline gives rise to characteristic π→π* electronic transitions, which result in strong absorption bands in the UV region.[5][6] The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent and the nature of substituents on the ring.[7]
Expected Data: Quinoline derivatives typically show multiple strong absorption bands. For this compound, expect significant absorption maxima in the 220-250 nm and 300-330 nm regions.[8][9]
Protocol 5: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) of the compound in a UV-transparent solvent like methanol or ethanol. Create a final solution with a concentration of approximately 1 x 10⁻⁵ M.[7]
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Acquisition: Scan the absorbance from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound. It separates the main component from any impurities, allowing for quantification.
Causality & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, will interact with the non-polar stationary phase (e.g., C18). By using a polar mobile phase, the compound can be eluted and detected. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration.
Protocol 6: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent like acetonitrile.
-
Chromatographic Conditions (Starting Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a λmax determined from the UV-Vis spectrum (e.g., ~315 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and run the chromatogram for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a pure sample, this value should be >98-99%.
Workflow and Data Synthesis
The characterization process should follow a logical progression from foundational analysis to detailed structural elucidation.
Diagram 1: Analytical Workflow
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Diagram 2: Key HMBC Correlations
Caption: Expected key HMBC correlations for unambiguous substituent placement.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| Mass Spec (EI) | Molecular Ion (M⁺, ³⁵Cl) | m/z 191 |
| Isotope Peak (M+2, ³⁷Cl) | m/z 193 (Ratio M:M+2 ≈ 3:1) | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic: 7.0-8.5 ppm; Methyl: 2.4-2.8 ppm |
| ¹³C NMR (CDCl₃) | Number of Signals | 11 |
| Chemical Shifts (δ) | Aromatic: 120-150 ppm; Methyl: 15-25 ppm | |
| FTIR (ATR) | C-Cl Stretch | ~1000-1100 cm⁻¹ |
| Aromatic C=C/C=N Stretch | ~1580-1620 cm⁻¹ | |
| UV-Vis (Methanol) | λmax | ~230 nm and ~315 nm |
| HPLC (C18) | Purity | >98% by area percent |
Conclusion
The analytical characterization of this compound requires a synergistic application of multiple techniques. By following the structured workflow and protocols outlined in this guide—from mass spectrometry and elemental analysis to detailed 1D/2D NMR and chromatography—researchers can establish a definitive and trustworthy analytical profile of the molecule. This rigorous characterization is the essential bedrock for its successful application in further research and development endeavors.
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
-
Flieger, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]
- Flieger, J. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
-
ResearchGate. (n.d.). FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
Al-Ghamdi, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Halogens in Organic Compounds. Retrieved from [Link]
- Element analysis. (n.d.).
-
ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved from [Link].youtube.com/watch?v=kwaO54h5pZk)
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Application Notes & Protocols: In Vitro Evaluation of 4-Chloro-5,8-dimethylquinoline Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and enzyme-inhibiting properties.[1][2][3] The specific substitution pattern on the quinoline ring system critically influences the compound's biological profile. The presence of a chloro group, particularly at positions 4 or 7, is a common feature in many biologically active quinolines, often enhancing their potency.[1][4] Furthermore, the addition of methyl groups, such as at positions 5 and 8, can modulate the compound's lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its interaction with biological targets.[5][6]
This guide provides a comprehensive overview and detailed protocols for the initial in vitro characterization of novel 4-Chloro-5,8-dimethylquinoline derivatives. The methodologies described herein are designed to first assess broad cytotoxic potential and then to elucidate the underlying mechanisms of action, such as the induction of programmed cell death (apoptosis) and specific enzyme inhibition. These assays represent a foundational workflow in the preclinical evaluation of this promising class of compounds.
Section 1: Primary Screening for Antiproliferative and Cytotoxic Activity
The initial step in evaluating a new chemical entity with therapeutic potential is to determine its effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method widely used for this purpose.[1][7]
Principle of the MTT Assay
The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The concentration of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells. A reduction in signal compared to an untreated control indicates a loss of cell viability or a decrease in proliferative capacity.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT116) to ~80% confluency.
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the this compound derivatives in culture medium. A typical range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cell death (e.g., 10 µM Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (typically 48 or 72 hours).[9]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for an additional 4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_Treated / OD_VehicleControl) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a key measure of the compound's potency.[8]
-
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes reported IC₅₀ values for various quinoline derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound Class/Name | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not Specified | Potent | [4] |
| 7-chloro-(4-thioalkylquinoline) derivative 81 | HCT116 (Colon) | MTS | 1.99 - 4.9 | [10] |
| 7-chloro-(4-thioalkylquinoline) derivative 73 | CCRF-CEM (Leukemia) | MTS | 0.55 - 2.74 | [10] |
| 6,8-dibromotetrahydroquinoline | A549, HeLa, HT29 | MTT | 2 - 50 µg/ml | [11] |
| Pyrano-quinoline derivative 6a | MCF-7 (Breast) | Not Specified | 5 | [12] |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death. Many anticancer agents, including quinoline derivatives, induce apoptosis or programmed cell death.[2][13]
Principle of Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
By using both stains, one can distinguish between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Apoptosis Signaling Pathways
Quinoline derivatives can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which execute the cell death program.[14]
Caption: Simplified overview of apoptosis signaling pathways.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency by the end of the experiment.
-
After 24 hours, treat cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 6 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant (Lower-Left: Viable; Lower-Right: Early Apoptotic; Upper-Right: Late Apoptotic/Necrotic).
-
A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control indicates that the compound induces apoptosis.
-
Section 3: Target Identification - Enzyme Inhibition Assays
Quinoline derivatives are known to inhibit a wide range of enzymes, including protein kinases, proteasomes, and acetylcholinesterase.[11][12][15] A cell-free enzyme inhibition assay is essential to confirm direct interaction with a putative molecular target.
Principle of a Generic Kinase Inhibition Assay (Luminescence-based)
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This reaction produces ADP as a byproduct. Luminescence-based kinase assays, such as ADP-Glo™, quantify the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase enzyme to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for the kinase of interest (e.g., EGFR, HER-2).
-
Prepare solutions of the recombinant kinase, its specific peptide substrate, and ATP at 2X the final desired concentration.
-
Prepare serial dilutions of the this compound derivative.
-
-
Assay Setup (in a 384-well plate):
-
Add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a master mix containing the kinase and peptide substrate.
-
Controls: Include "no inhibitor" wells (vehicle control, 100% activity) and "no enzyme" wells (background control, 0% activity).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.
-
-
Signal Generation:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This step also depletes the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into a luminescent signal.
-
Incubate for another 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration: Inhibition % = 100 * (1 - (Signal_Treated - Signal_Background) / (Signal_Vehicle - Signal_Background)).
-
Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for enzyme inhibition.
-
References
- Benchchem. (2025).
- Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Drug Delivery Science and Technology.
- Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
- Javed, I., et al. (2020). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- Benchchem. (2025). Unraveling the Enigmatic Mechanism of Action of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. Benchchem.
- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Benchchem. (2025). Unraveling the Molecular Interactions of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. Benchchem.
- Yilmaz, I., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. PubMed.
- Abdel-Hady, M. Y., et al. (2025). Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. ARCH PHARM.
- Yilmaz, I., et al. (2026). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
- Zhang, H., et al. (2024).
- Ammar, Y. A., et al. (2018). Substituted quinolines as noncovalent proteasome inhibitors. PMC - NIH.
- Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. PMC - NIH.
- Benchchem. (2025).
- Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline.
- Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Chauhan, P. M. S., et al. (2007).
- Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. ScienceDirect.
- Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Kráľová, V., et al. (2018). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: A Scalable and Robust Synthesis of 4-Chloro-5,8-dimethylquinoline
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-5,8-dimethylquinoline, a key intermediate in pharmaceutical and materials science research. We present a robust, two-step synthetic pathway commencing with a modified Gould-Jacobs reaction to form the 5,8-dimethylquinolin-4-ol precursor, followed by a high-yielding chlorination step. This application note emphasizes the rationale behind procedural choices, detailed step-by-step protocols, critical process parameters for scalability, and rigorous safety management. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Strategic Overview
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous therapeutic agents, including antimalarials, antibiotics, and anticancer drugs.[1][2][3][4] this compound, in particular, serves as a versatile building block for further functionalization. The efficient production of this intermediate at scale is therefore of significant interest to the drug development community.
While numerous methods exist for quinoline synthesis, many are not amenable to large-scale production due to harsh conditions, low yields, or the use of toxic reagents.[5] Our selected strategy addresses these challenges by employing a two-step sequence that is both efficient and scalable:
-
Step 1: Gould-Jacobs Annulation. Synthesis of the key precursor, 5,8-dimethylquinolin-4-ol, from 2,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM). This classic reaction is highly effective for preparing 4-hydroxyquinoline derivatives.[6][7][8]
-
Step 2: Deoxychlorination. Conversion of the 4-hydroxy group to the target 4-chloro functionality using phosphoryl chloride (POCl₃), a standard and highly effective industrial reagent for this transformation.[9][10]
This pathway was chosen for its reliable regioselectivity, the commercial availability of its starting materials, and its proven adaptability to industrial batch processing.[11]
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of 5,8-Dimethylquinolin-4-ol
The cornerstone of this synthesis is the construction of the quinoline core. The Gould-Jacobs reaction proceeds in two distinct phases: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature electrocyclization.[7][12]
Mechanism and Rationale
The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key intermediate, diethyl ((2,5-dimethylphenyl)amino)methylene)malonate.[6] The critical, rate-determining step is the subsequent thermal cyclization. This intramolecular reaction requires significant thermal energy (typically >240°C) to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[7][9]
The choice of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is paramount for large-scale success. It provides a stable thermal medium to achieve and maintain the required temperature uniformly throughout the reaction vessel, preventing localized charring and decomposition that can occur with direct heating.[9][13]
Figure 2: Simplified mechanism of the Gould-Jacobs reaction pathway.
Large-Scale Experimental Protocol (1.0 kg Scale)
Materials:
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles | Eq. |
| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 1.00 kg | 8.25 | 1.00 |
| Diethyl ethoxymethylenemalonate | 87-13-8 | 216.22 | 1.87 kg | 8.66 | 1.05 |
| Dowtherm A | 8004-13-5 | ~166 | 5.0 L | - | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.32 kg | 33.0 | 4.00 |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | As needed | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - | - |
Procedure:
-
Condensation: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and distillation head, charge 2,5-dimethylaniline (1.00 kg) and diethyl ethoxymethylenemalonate (1.87 kg).
-
Heat the mixture to 120-130°C with stirring. Ethanol will begin to distill off as the condensation proceeds. Maintain this temperature for 2-3 hours, or until ethanol evolution ceases (approx. 380 mL collected). Rationale: Driving off the ethanol byproduct pushes the reaction equilibrium towards the formation of the intermediate.
-
Cyclization: Once the condensation is complete, carefully add Dowtherm A (5.0 L) to the reactor.
-
Increase the temperature to 250-255°C and maintain for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: This high temperature is critical for the electrocyclization to occur at a practical rate.[7]
-
Cool the reaction mixture to 80-90°C. The product will begin to precipitate.
-
Hydrolysis & Isolation: Prepare a solution of NaOH (1.32 kg) in water (8.0 L) in a separate vessel and cool to room temperature.
-
Slowly add the warm Dowtherm A slurry to the NaOH solution with vigorous stirring. Heat the resulting mixture to reflux (approx. 100°C) for 2 hours to effect saponification of the ester group.
-
Cool the mixture to 50°C and transfer to a separatory funnel. Separate the lower aqueous layer. Note: The Dowtherm A can be recovered and reused after appropriate treatment.
-
Filter the aqueous layer through a pad of celite to remove any interfacial material.
-
Cool the clear filtrate to 10-15°C in an ice bath and slowly acidify with concentrated HCl to pH 2-3. This will cause decarboxylation and precipitation of the product.
-
Stir the slurry for 1 hour at 10°C, then collect the solid product by filtration.
-
Wash the filter cake thoroughly with cold water (2 x 2 L) and then with cold ethanol (1 x 1 L) to remove impurities.
-
Dry the solid in a vacuum oven at 80°C to a constant weight.
-
Expected Yield: 1.15 - 1.25 kg (80-87%)
-
Purity (HPLC): >98%
-
Part II: Chlorination of 5,8-Dimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a critical step that renders the molecule susceptible to nucleophilic substitution, making it a valuable synthetic intermediate. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation on a large scale.
Mechanism and Rationale
The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the carbonyl oxygen of the quinolone attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of chloride and a proton forms a chlorophosphate ester intermediate. The chloride ion, now a good nucleophile, attacks the C4 position in an SNAr-type reaction, leading to the formation of the 4-chloroquinoline product and a phosphate byproduct. Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion.
Large-Scale Experimental Protocol (1.0 kg Scale)
Materials:
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles |
| 5,8-Dimethylquinolin-4-ol | 54299-13-3 | 173.21 | 1.00 kg | 5.77 |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | 153.33 | 3.0 L (~4.95 kg) | 32.3 |
| Ice | - | - | ~20 kg | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
Procedure:
-
Reaction Setup: In a 10 L reactor rated for corrosive service and equipped with a robust mechanical stirrer, reflux condenser, and addition funnel, charge phosphoryl chloride (3.0 L). CRITICAL: This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Slowly add 5,8-dimethylquinolin-4-ol (1.00 kg) in portions to the stirred POCl₃. The addition may be slightly exothermic. Maintain the temperature below 40°C.
-
Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours.[9] Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Quench: Cool the reaction mixture to room temperature. In a separate 50 L reactor, prepare a slurry of crushed ice (~20 kg) and water (5 L).
-
CRITICAL: The following step is highly exothermic and releases HCl gas. Very slowly and carefully, add the reaction mixture to the ice slurry with maximum agitation, ensuring the internal temperature does not exceed 25°C. A dropping funnel or a peristaltic pump is recommended for controlled addition.
-
Once the quench is complete, stir the acidic slurry for 30 minutes.
-
Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the slurry until the pH reaches 7-8. The product will precipitate as a solid.
-
Filter the solid product and wash the cake extensively with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50°C.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane, to yield the final product.
-
Expected Yield: 0.98 - 1.05 kg (88-95%)
-
Purity (HPLC): >99%
-
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials. A thorough risk assessment is mandatory before commencing any work.
| Reagent | Key Hazards | Recommended PPE and Handling Precautions |
| 2,5-Dimethylaniline | Toxic, Carcinogen suspect, Combustible liquid. | Handle in a fume hood. Wear nitrile gloves, lab coat, and safety glasses. Avoid inhalation of vapors. |
| Dowtherm A | Skin/eye irritant. High temperature hazard. | Wear heat-resistant gloves and face shield when handling hot liquid. Ensure good ventilation. |
| Phosphoryl Chloride (POCl₃) | Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. [14][15][16] | Work in a high-performance fume hood is mandatory. Use a full-face respirator with an appropriate cartridge. Wear heavy-duty butyl rubber or neoprene gloves, a chemical-resistant apron, and face shield.[17] Ensure an emergency shower and eyewash station are immediately accessible.[18] Keep water away from the storage and reaction area. |
| Hydrochloric Acid (conc.) | Corrosive. Causes severe burns. Respiratory irritant. | Handle in a fume hood. Wear gloves, lab coat, and safety glasses/face shield. |
graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];POCl3 [label="POCl₃", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; Water [label="Water", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Heat [label="Heat", fillcolor="#FBBC05", fontcolor="#202124", width=1.2]; HCl_Gas [label="HCl Gas", fillcolor="#F1F3F4", fontcolor="#202124", width=1.5];
POCl3 -- Water [label="Violent Reaction!", color="#EA4335", penwidth=2.5, fontcolor="#EA4335"]; Water -- Heat [style=invis]; Heat -- HCl_Gas [style=invis]; HCl_Gas -- POCl3 [style=invis]; }
Figure 3: Hazard relationship diagram for Phosphoryl Chloride.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By leveraging a thermally-driven Gould-Jacobs reaction followed by a robust deoxychlorination, this two-step process is well-suited for industrial applications. Critical to the success of this synthesis on a large scale are precise temperature control during the cyclization step and rigorous adherence to safety protocols, particularly during the handling and quenching of phosphoryl chloride.
References
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Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Wikipedia. (2023, May 22). Doebner–Miller reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]
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Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (2023, August 29). Combes quinoline synthesis. Retrieved from [Link]
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Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2010). 4-Chloro-2,5-dimethylquinoline. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
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-
Semantic Scholar. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem. Retrieved from [Link]
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ResearchGate. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
-
Wiley Online Library. (2015). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Retrieved from [Link]
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- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opcw.org [opcw.org]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. lobachemie.com [lobachemie.com]
- 17. nj.gov [nj.gov]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-5,8-dimethylquinoline
Welcome to the technical support guide for the purification of 4-Chloro-5,8-dimethylquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
While specific, published experimental data for this compound is limited, robust purification strategies can be effectively designed by leveraging established protocols for structurally analogous compounds, such as other substituted chloro-quinolines.[1][2] This guide synthesizes this information into a practical, problem-solving framework.
Compound Properties Profile
A foundational understanding of the target compound's physical properties is critical for designing an effective purification strategy. Below is a summary based on its chemical structure and data from close analogs.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₁₁H₁₀ClN | Calculated |
| Molecular Weight | 191.66 g/mol | Calculated[3] |
| Physical State | Expected to be a solid at room temperature. | Based on analogs like 4-Chloro-2,8-dimethylquinoline, which is a solid.[3] |
| Melting Point | Data not available. Purity can be assessed by a sharp melting point post-purification. | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in polar protic solvents (ethanol, methanol) upon heating. Low solubility in non-polar hydrocarbons (hexanes, petroleum ether). | Inferred from general quinoline behavior and protocols for similar compounds.[2][4] |
| UV Active | Yes | The quinoline core is a strong chromophore, making it easily visible on TLC plates under a 254 nm UV lamp.[5] |
Troubleshooting & FAQs in Purification
This section addresses common issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Q1: My crude product is a dark-colored oil or tar after the initial work-up. How should I proceed?
This is a frequent issue, especially with quinoline syntheses that can generate polymeric byproducts.[6] Attempting direct recrystallization or column chromatography on such a crude mixture is often inefficient.
Causality: Dark tars are typically high molecular weight, polymeric materials or a complex mixture of impurities that can interfere with crystallization and irreversibly bind to silica gel, leading to poor separation and low recovery.
Recommended First Step: Preliminary Cleanup
-
Acid-Base Extraction: Leverage the basicity of the quinoline nitrogen.
-
Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The protonated quinoline salt will move to the aqueous layer, leaving many non-basic, polymeric impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is >9.
-
Extract the now neutral this compound back into an organic solvent (DCM or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
This procedure should yield a significantly cleaner, often solid, crude product that is much more amenable to final purification by chromatography or recrystallization.
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the impurity profile of your crude material and the desired final purity. A quick Thin Layer Chromatography (TLC) analysis is the best diagnostic tool to make this decision.
Decision Framework:
-
Run a TLC: Spot your crude material on a TLC plate. Use a solvent system like 20-30% ethyl acetate in hexane to start. Visualize under a UV lamp.
-
Analyze the TLC:
-
If you see one major spot with minor impurities that are either very close to the baseline (polar) or at the solvent front (non-polar), recrystallization is often the ideal choice. It is faster and can be more scalable.
-
If you see multiple spots with Rf values close to your product spot, or significant streaking, flash column chromatography is necessary to resolve these structurally similar impurities.[5]
-
Detailed Purification Protocols
FAQ 1: What is the recommended protocol for recrystallizing this compound?
Recrystallization is effective only when the correct solvent is identified. An ideal solvent will dissolve the compound completely when hot but very poorly when cold.[4]
Step-by-Step Protocol for Solvent Screening & Recrystallization:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add a potential solvent dropwise to each tube at room temperature. Good candidates for quinoline derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4]
-
If the compound dissolves readily at room temperature, the solvent is unsuitable (product will be lost in the mother liquor).
-
If the compound is insoluble, heat the test tube gently. If it dissolves completely upon heating, this is a promising solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.
-
If no single solvent works, try a mixed-solvent system (e.g., dissolve in a small amount of hot ethanol, then add water dropwise until the solution becomes cloudy, then reheat to clarify).[4]
-
-
Full Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the pure product.
-
FAQ 2: How do I perform column chromatography for this compound?
Flash column chromatography using silica gel is the most effective method for separating complex mixtures of quinoline derivatives.[5] The procedure for a structurally similar compound, 4-Chloro-2,5-dimethylquinoline, uses petroleum ether as an eluent, followed by recrystallization from methanol.[2] This suggests our target compound is relatively non-polar.
Step-by-Step Protocol for Flash Column Chromatography:
-
Determine the Eluent System via TLC:
-
The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4.[7]
-
Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity (10%, 15%, etc.) until the desired Rf is achieved.
-
Pro-Tip: Because this compound is a basic amine, it may streak on the acidic silica gel. If you observe tailing on your TLC plate, add ~0.5-1% triethylamine (NEt₃) to your eluent system to neutralize the silica and achieve sharp spots.[5]
-
-
Pack the Column (Slurry Method):
-
Secure a glass column vertically. Add a small plug of glass wool and a thin layer of sand to the bottom.
-
In a beaker, mix silica gel with your initial, low-polarity eluent to form a pourable slurry.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, but never let the top of the silica bed run dry.
-
Add a thin layer of sand on top of the silica bed to protect it during solvent addition.
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder as an even layer on top of the sand in your packed column.
-
-
Run the Column & Collect Fractions:
-
Carefully add your eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (this is "flash" chromatography).
-
Begin collecting the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
-
Q3: My compound is streaking on the column and the separation is poor. What's the cause?
Streaking, or "tailing," is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
Causality: The nitrogen atom in the quinoline ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" and elute more slowly than the main band, resulting in a tail.
Solution:
-
Add a Basic Modifier: As mentioned in the protocol, adding a small amount of a volatile base like triethylamine (NEt₃) or pyridine to your eluent (typically 0.1% to 1% by volume) is the most effective solution.[5] The modifier competes with your product for the acidic sites on the silica, allowing your compound to travel down the column in a tighter, more uniform band, dramatically improving separation.
References
-
National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from: [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. Available at: [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from: [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem Compound Database. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. Retrieved from: [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2,8-dimethylquinoline AldrichCPR 32314-39-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. columbia.edu [columbia.edu]
Technical Support Center: Optimizing Substitutions on 4-Chloro-5,8-dimethylquinoline
Welcome to the technical support center for the functionalization of 4-Chloro-5,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and critical decision points you may encounter during your experiments. Our goal is to provide you with the rationale behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for success.
The 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2] This makes this compound a valuable intermediate for introducing a wide array of substituents. The primary pathways for substitution are direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between these routes is a critical first step and depends heavily on the nature of the incoming nucleophile.
Part 1: Initial Troubleshooting & Reaction Planning
This section addresses the foundational questions of reaction selection and what to do when a reaction fails to proceed as expected.
FAQ 1.1: SNAr or Cross-Coupling? How do I choose the right path?
The decision hinges on the nucleophilicity and type of bond you aim to form.
-
Choose Nucleophilic Aromatic Substitution (SNAr) for strong, classical nucleophiles. This is often the most direct and atom-economical route. It is suitable for forming C-O, C-S, and C-N bonds with alkoxides, thiolates, and certain amines. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the quinoline nitrogen.[2]
-
Choose Palladium-Catalyzed Cross-Coupling for forming C-C, C-N, and C-O bonds with less nucleophilic partners, such as boronic acids (Suzuki), amines (Buchwald-Hartwig), or terminal alkynes (Sonogashira). The C-Cl bond on the quinoline ring is relatively inert compared to C-Br or C-I, often necessitating the use of specialized, electron-rich phosphine ligands to facilitate the initial oxidative addition step.[3][4][5]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for reaction selection.
FAQ 1.2: My reaction is not working (no product, starting material remains). What are the universal first checks?
Before diving into complex optimization, always verify the fundamentals. This troubleshooting hierarchy applies to both SNAr and cross-coupling reactions.
-
Reagent Purity and Integrity :
-
Substrate : Confirm the identity and purity of your this compound.
-
Nucleophile/Coupling Partner : Is it pure? Boronic acids can degrade upon storage. Amines can oxidize. Bases like NaOtBu are hygroscopic and lose activity if improperly handled.
-
Solvent : Ensure you are using anhydrous solvents, especially for cross-coupling reactions where water can inhibit the catalyst and hydrolyze reagents.[6]
-
-
Reaction Atmosphere (Primarily for Cross-Coupling) :
-
Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Degas your solvent before use, particularly for sensitive reactions.
-
-
Temperature Control :
-
Is your reaction at the correct temperature? Verify your heating mantle or oil bath with an external thermometer. Some reactions have a sharp temperature dependence. SNAr reactions with weak nucleophiles often require significant heat.[1]
-
-
Catalyst Issues (Cross-Coupling) :
-
Are you using a pre-catalyst or generating the active Pd(0) species in situ? In situ generation can be unreliable. Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) can significantly improve reproducibility.
-
Has the catalyst been handled and stored correctly to prevent deactivation?
-
Caption: Universal troubleshooting steps for reaction failure.
Part 2: Optimizing Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for functionalizing the 4-position. Success relies on matching the nucleophile with the right solvent and base combination.
SNAr Troubleshooting & FAQs
-
Q: My nucleophile is weak and the reaction is slow or requires very high temperatures. How can I accelerate it?
-
Solvent Choice : The solvent's role is to stabilize the charged Meisenheimer intermediate. Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they are poor solvents for the leaving group anion, thus promoting its departure.[6][8] If these are not suitable, ethers like THF or 1,4-dioxane can be used, though they may require higher temperatures.[9]
-
Base Selection : For nucleophiles like alcohols or phenols, a strong, non-nucleophilic base is required to generate the active nucleophile (alkoxide/phenoxide). Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are common choices.[9] Ensure you use a full equivalent or a slight excess. For amine nucleophiles, an auxiliary base may or may not be needed depending on the amine's basicity; often, the amine itself can act as the base.[10]
-
Microwave Irradiation : For sluggish reactions, switching from conventional heating to microwave irradiation can dramatically reduce reaction times and improve yields by accessing higher temperatures and pressures safely.[9]
-
-
Q: I am observing hydrolysis of the 4-chloroquinoline to the 4-quinolone. What's causing this?
-
This is due to water acting as a nucleophile. Ensure your solvent and reagents are scrupulously dry. If using a hygroscopic base like NaOH or KOH, consider alternatives like NaH or t-BuOK in an anhydrous solvent.
-
-
Q: Can I use acid catalysis for SNAr on this substrate?
-
Yes, acid catalysis can be effective, particularly for nucleophiles like 1,2,4-triazole.[10] Protonation of the quinoline nitrogen makes the ring system even more electron-deficient, accelerating the nucleophilic attack at the C4 position. However, this is only suitable for nucleophiles that are not deactivated by protonation.
-
Data Table: Typical SNAr Conditions
| Nucleophile | Reagent Example | Typical Base | Typical Solvent | Temperature (°C) | Notes & References |
| Alkoxide | Sodium Methoxide | (Pre-formed) | Methanol, THF | 25 - 66 | Reaction is often fast and high-yielding. |
| Phenoxide | Phenol | K₂CO₃, t-BuOK | DMF, DMSO | 80 - 120 | Stronger base (t-BuOK) allows for lower temperatures. |
| Thiolate | Thiophenol | K₂CO₃, Et₃N | DMF, Ethanol | 25 - 80 | Thiolates are excellent nucleophiles for this reaction. |
| Amine | Aniline | None or K₂CO₃ | NMP, Sulfolane | 150 - 200 | Generally requires high temperatures; consider Buchwald-Hartwig as an alternative. |
| Azole | 1,2,4-Triazole | NaH or HCl | DMF (base), None (acid) | 100 - 140 | Reaction can be promoted by either base or acid catalysis.[10] |
Protocol 2.1: SNAr with an Alkoxide Nucleophile
This protocol describes the synthesis of 4-methoxy-5,8-dimethylquinoline.
-
Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous methanol (10 mL).
-
Base Addition : Carefully add sodium metal (1.2 equivalents) in small portions to the stirring methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.
-
Substrate Addition : Add this compound (1.0 equivalent) to the sodium methoxide solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
For many transformations, particularly C-C and many C-N bond formations, cross-coupling is the only viable method. Success is critically dependent on the choice of the palladium source, ligand, and base.
Cross-Coupling Troubleshooting & FAQs
-
Q: My Suzuki reaction is failing. How can I activate the C-Cl bond?
-
The oxidative addition of an aryl chloride to Pd(0) is the rate-limiting step.[5] This requires a highly electron-rich and sterically bulky phosphine ligand.
-
Ligand Choice : Standard ligands like PPh₃ are often ineffective. Switch to advanced biarylmonophosphine ligands such as SPhos, XPhos, or RuPhos.[3] For some systems, N-heterocyclic carbene (NHC) ligands can also be effective.
-
Catalyst System : Use a modern pre-catalyst like XPhos Pd G3 or SPhos Pd G4. These generate the active monoligated L₁Pd(0) species reliably.[11]
-
Base : A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ for activating aryl chlorides.[12]
-
-
Q: I'm attempting a Buchwald-Hartwig amination and getting low yields or catalyst decomposition. What should I change?
-
Ligand-Amine Mismatch : The optimal ligand depends on the amine. For primary aliphatic and cyclic secondary amines, ligands like BrettPhos are often effective. For less nucleophilic aryl amines or hindered secondary amines, RuPhos or XPhos may be superior.[13] A mixed-ligand system can sometimes provide the broadest scope.[13]
-
Base Issues : The base (typically NaOtBu or LHMDS) is crucial but can also cause problems.[14] If your substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures.
-
Inhibitory Effects : Aryl iodides are known to sometimes inhibit Buchwald-Hartwig reactions, but this is less of a concern with aryl chlorides.[15] Ensure your amine starting material is of high purity.
-
-
Q: In my Sonogashira coupling, I'm seeing significant amounts of alkyne homocoupling (Glaser coupling). How do I suppress this?
-
This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Strictly Anaerobic Conditions : Thoroughly degas your solvents and ensure the reaction is run under a robust inert atmosphere to minimize O₂.
-
Copper-Free Conditions : Consider a copper-free Sonogashira protocol. These often require a higher palladium loading or a more specialized ligand but completely eliminate the Glaser coupling side reaction.[16]
-
Base Choice : An amine base like triethylamine or diisopropylethylamine is typically used.[17]
-
Data Table: Recommended Cross-Coupling Catalyst Systems
| Reaction | Coupling Partner | Recommended Ligand(s) | Recommended Base | Solvent | Notes & References |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | Use of a pre-catalyst (e.g., XPhos Pd G3) is highly recommended for C-Cl activation.[3][12] |
| Buchwald-Hartwig | Primary/Secondary Amine | BrettPhos, RuPhos, Xantphos | NaOtBu, LHMDS | Toluene, Dioxane | Ligand choice is critical and depends on the amine class.[13][14] |
| Sonogashira | Terminal Alkyne | PPh₃, Xantphos | Et₃N, i-Pr₂NEt | THF, DMF | Often requires a CuI co-catalyst (1-5 mol%).[7][16][18] |
Protocol 3.1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a primary amine.
-
Preparation : In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and the appropriate ligand if not using a pre-catalyst (e.g., BrettPhos, 4 mol%) to a dry reaction vial or flask.
-
Reagent Addition : Add the base (e.g., NaOtBu, 1.4 equivalents). Then add this compound (1.0 equivalent) and the desired primary amine (1.2 equivalents).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
References
-
Outt, P. E., Ares, J. J., Roberts, G. E., Wang, X., Cupps, T. L., & Wireko, F. C. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5768. [Link]
-
Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. ACS Publications. [Link]
-
Outt, P. E., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. PubMed. [Link]
-
ACS Publications. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry. [Link]
-
Klasinc, L., et al. (1996). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Mogorosi, M., et al. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]
-
Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa. [Link]
-
Hanan, A. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Request PDF. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
-
Besson, T., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Request PDF. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Jaramillo, P., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Química Orgánica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica.org. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. [Link]
-
Nagao, Y., et al. (n.d.). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. LOCKSS. [Link]
-
Isonitrile. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
Your Article Library. (n.d.). Preparation and Properties of Quinoline. Your Article Library. [Link]
-
ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
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- 17. Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes [ir.unisa.ac.za]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Issues with 4-Chloro-5,8-dimethylquinoline
Welcome to the technical support center for 4-Chloro-5,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. As a substituted quinoline, this compound is anticipated to have low aqueous solubility, a frequent hurdle in experimental biology and drug discovery. This resource offers a series of troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Understanding the Challenge: Physicochemical Properties at a Glance
Key Predicted Characteristics:
-
Weakly Basic Nature: The nitrogen atom in the quinoline ring is basic, meaning the compound's solubility is likely pH-dependent.[1]
-
Lipophilicity: The aromatic rings and methyl groups contribute to a hydrophobic character, suggesting poor solubility in aqueous solutions. The chloro-substituent further enhances this lipophilicity.
-
High Crystal Lattice Energy: The planar and rigid structure of the quinoline core can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice and dissolve the compound.
For researchers requiring precise data, we recommend experimentally determining the pKa and LogP values. Detailed protocols for these procedures are provided in the "Experimental Protocols" section of this guide.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My this compound won't dissolve in my aqueous buffer. What is the first step I should take?
The most immediate and common starting point is the use of an organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its broad solubilizing power.
Initial Protocol: Preparing a DMSO Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use a vortex mixer to facilitate dissolution. Gentle warming (to 37°C) or brief sonication can be employed if the compound is slow to dissolve.
-
Once fully dissolved, this stock solution can be diluted into your aqueous experimental medium.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What is happening and how can I fix it?
This common phenomenon, often called "crashing out," occurs when the highly soluble compound in DMSO is introduced into the aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps for Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the aqueous medium.
-
Optimize the Dilution Process: Instead of a single-step dilution, try a serial dilution. Additionally, add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing to promote better dispersion.
-
Maintain a Low Co-solvent Concentration: For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3][4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, given that quinolines are weak bases, pH modification can be a very effective strategy.[1] By lowering the pH of the aqueous solution, the quinoline nitrogen becomes protonated, forming a more soluble salt.
Strategy for pH-Dependent Solubilization:
-
Determine the pKa: To effectively use pH adjustment, you first need to know the pKa of your compound. A protocol for experimental pKa determination is provided below.
-
Acidify the Buffer: Adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa of the compound. This will ensure a higher proportion of the protonated, more soluble form.
-
Caution: Ensure that the altered pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: I've tried co-solvents and pH adjustment with limited success. What other methods can I explore?
For particularly challenging solubility issues, more advanced formulation strategies may be necessary.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically below their critical micelle concentration) can help to solubilize hydrophobic compounds by forming micelles that encapsulate them.[6][7]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[8] By converting the crystalline drug into an amorphous form, its dissolution rate can be significantly enhanced. A common method is solvent evaporation, where the drug and a polymer carrier are co-dissolved in a mutual solvent, which is then evaporated.
Data Presentation
The following table summarizes the common solubilization techniques, their mechanisms, and key considerations.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds. | Simple, widely applicable for preparing stock solutions. | Potential for precipitation upon dilution; can be toxic to cells at higher concentrations. |
| pH Adjustment | For ionizable compounds, altering the pH to favor the charged (more soluble) species. | Highly effective for basic compounds like quinolines. | Requires knowledge of the compound's pKa; the required pH may not be compatible with the experimental system. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water. | Effective at low concentrations. | Can interfere with some biological assays; selection of the right surfactant and concentration is crucial.[6][9] |
| Solid Dispersions | Converts the drug from a crystalline to a more soluble amorphous state by dispersing it in a carrier. | Can significantly enhance dissolution rates. | Requires more complex preparation and characterization. |
Experimental Protocols
Protocol 1: Determination of pKa by Titration
This protocol provides a general method for determining the pKa of a weakly basic compound like this compound.
Objective: To determine the pKa of the conjugate acid of the quinoline derivative.
Materials:
-
This compound
-
Solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
Co-solvent (e.g., methanol or DMSO) if necessary for initial dissolution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of the compound at a known concentration in a mixture of water and a minimal amount of co-solvent to ensure solubility.
-
Place the solution in a beaker with a magnetic stir bar and the pH electrode.
-
Begin stirring and record the initial pH.
-
Add the standardized strong acid titrant in small, precise increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[10][11][12]
Protocol 2: Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[13][14][15][16][17]
Objective: To determine the n-octanol/water partition coefficient.
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Dissolve a known amount of the compound in the n-octanol phase.
-
Add a known volume of the water phase to a separatory funnel.
-
Add the n-octanol solution of the compound to the separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Visualization of Concepts
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: An overview of the primary strategies for enhancing solubility.
References
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from a hypothetical BenchChem technical document.
-
Industrial Pharmacist. (2025, November 14). Optimizing Surfactant Selection in Dissolution Studies. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
nanopartikel.info. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]
- BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Retrieved from a hypothetical BenchChem technical document.
-
Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]
-
RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. [Link]
-
BYJU'S. (n.d.). How to calculate pKa. [Link]
-
PubMed. (1993, June). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. [Link]
-
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
- BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from a hypothetical BenchChem technical document.
-
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. [Link]
-
Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
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ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
- BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Retrieved from a hypothetical BenchChem technical document.
-
Jetir.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. [Link]
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YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PMC. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]
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PubChem. (n.d.). 4,8-Dimethylquinoline. [Link]
-
NIH. (n.d.). Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. [Link]
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ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
PubChem. (n.d.). 4-Chloroquinoline. [Link]
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NIH. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. [Link]
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ResearchGate. (n.d.). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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PubChem. (n.d.). 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]
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- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Technical Support Center: Suzuki Coupling with 4-Chloroquinolines
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging cross-coupling reactions. The Suzuki-Miyaura coupling of 4-chloroquinolines is a prime example. While incredibly powerful for synthesizing molecules of pharmaceutical interest, this reaction is not without its pitfalls. The electron-deficient nature of the quinoline ring and the relative inertness of the C-Cl bond demand a carefully optimized and well-understood protocol.[1][2]
This guide is structured as a series of frequently asked questions to directly address the common issues you may encounter in the lab. We will delve into the causality behind these problems and provide validated, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low to no yield of my desired 4-arylquinoline. What are the primary factors to investigate?
This is the most common issue, and it almost always traces back to one of four key areas: the catalyst system, the base, the reaction conditions, or the integrity of your reagents. The C-Cl bond in 4-chloroquinoline is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step the primary hurdle.[3][4][5]
A logical troubleshooting workflow is essential.
Caption: A step-by-step troubleshooting workflow for low-yield reactions.
1. Inactive Catalyst System: The energy barrier for palladium to insert into the C-Cl bond is high. Therefore, a highly active, electron-rich catalyst is non-negotiable.
-
Palladium Source: While Pd(PPh₃)₄ is a classic, it often fails with aryl chlorides.[6] Modern catalyst systems typically use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) that is reduced in situ.
-
Ligand Choice: This is arguably the most critical parameter. The standard PPh₃ is often insufficient.[6] You need bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines are the gold standard for this transformation.[6][7][8]
| Ligand Type | Examples | Key Characteristics |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; highly effective for C-Cl activation.[6][8] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich but can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable Pd complexes.[8][9] |
| Ferrocenylphosphines | dppf | Often used in precatalysts like Pd(dppf)Cl₂; good general-purpose ligand.[8][10] |
2. Inappropriate Base: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][11]
-
Strength: Weak bases like Na₂CO₃ or KF may be insufficient.[6] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently required to achieve good yields with chloro-substrates.[6][8]
-
Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help solubilize inorganic bases.[12][13]
3. Sub-optimal Solvent and Temperature: These parameters influence reagent solubility and reaction kinetics.
-
Solvent: Aprotic polar solvents are standard. Common choices include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water (e.g., 10:1 organic/water) to aid in dissolving the base.[6][8][12] The choice of solvent can be complex and sometimes non-intuitive, so screening may be necessary.[14]
-
Temperature: Driving the oxidative addition of a C-Cl bond requires thermal energy. Reactions are typically heated to 80-120 °C.[6][8] If the reaction is slow, consider increasing the temperature. Microwave irradiation can also dramatically shorten reaction times.[8]
4. Reagent Degradation: Boronic acids can be unstable, especially heteroaryl boronic acids. The most common side reaction is protodeboronation, where the C-B bond is cleaved by water or other protic sources, rendering it inactive.[15][16]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to degradation.[8][15]
Q2: My main byproduct is the dehalogenated quinoline. How can I prevent this?
Dehalogenation (or hydrodehalogenation) is the replacement of the chlorine atom with a hydrogen atom. This side reaction competes with the desired cross-coupling and becomes more prevalent when the catalytic cycle is slow. It often occurs when a palladium-hydride species is generated, which then undergoes reductive elimination with the quinoline moiety.[17]
-
Cause & Mechanism: Palladium-hydride species can form from various sources, including reactions with amine bases, alcoholic solvents, or water.[15]
-
Solutions:
-
Optimize the Catalyst System: A more active catalyst (see Q1) will accelerate the desired Suzuki coupling, outcompeting the dehalogenation pathway.
-
Choice of Base: Avoid amine bases if dehalogenation is a major issue. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Use anhydrous solvents if possible, or minimize the amount of water. Ensure solvents are peroxide-free.
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can lead to byproduct formation.
-
Q3: I'm seeing a lot of homocoupling of my boronic acid. What's going wrong?
Boronic acid homocoupling (the formation of a symmetrical biaryl from two molecules of your boronic acid) is a classic side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen in the reaction mixture.[15][18][19]
-
Cause & Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two successive transmetalations with the boronate, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).[15]
-
Solutions:
-
Thorough Degassing: This is the most critical step. You must rigorously remove dissolved oxygen from your solvent and reaction mixture. Common methods include sparging with an inert gas (N₂ or Ar) for 20-30 minutes or using several freeze-pump-thaw cycles.[18]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts, which may not be fully reduced at the start of the reaction.[18]
-
Stoichiometry: Using a slight excess of the 4-chloroquinoline (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can sometimes help favor the cross-coupling pathway.[18]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each step has specific requirements that, if not met, can stall the reaction or lead to byproducts.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline. This is typically the rate-limiting step for aryl chlorides.[5]
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the chloride.[11]
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
By systematically addressing each potential point of failure, you can successfully optimize the Suzuki coupling for your specific 4-chloroquinoline substrate and achieve high yields of your target compound.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Request PDF. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
- Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Request PDF. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- PMC - NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Reddit. (2019). significant dehalogenation in stille coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
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- 3. thieme-connect.com [thieme-connect.com]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
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- 17. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purity Confirmation of 4-Chloro-5,8-dimethylquinoline
Welcome to the technical support guide for the purity determination of 4-Chloro-5,8-dimethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar quinoline derivatives. The following question-and-answer-based troubleshooting guides provide in-depth, experience-driven advice to help you navigate common challenges and ensure the integrity of your experimental results.
Section 1: Fundamental Purity Assessment - Melting Point Analysis
Melting point is a fundamental and accessible technique for the initial assessment of a crystalline solid's purity.[1][2] A pure crystalline substance will have a sharp melting point, typically within a narrow range of 0.5–1°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a melting point range of 105-110°C, but the literature value is 112-113°C. What does this discrepancy indicate?
A: A lower and broader melting point range is a classic indicator of impurities in your sample.[2][4] The impurities introduce defects into the crystal lattice structure, which weakens the intermolecular forces holding the molecules together.[3] Consequently, less energy is required to transition the substance from a solid to a liquid state, resulting in a depressed melting point. The broad range suggests a heterogeneous mixture that melts over a range of temperatures.[4]
-
Causality: The presence of starting materials, by-products from the synthesis (such as other quinoline derivatives or self-condensation products), or residual solvents can all contribute to this phenomenon.[5]
-
Recommended Action: Your next step should be to purify the sample, for example, by recrystallization, and then re-measure the melting point. A successful purification should result in a melting point that is both higher and sharper (a narrower range).
Q2: I've recrystallized my sample, but the melting point is still broad. What could be the issue?
A: If recrystallization doesn't resolve the issue, consider the following possibilities:
-
Incomplete Drying: Residual solvent can act as an impurity. Ensure your sample is thoroughly dried under a vacuum to remove any trapped solvent molecules.
-
Inappropriate Recrystallization Solvent: The chosen solvent may not be effectively separating the desired compound from its impurities. You may need to experiment with different solvent systems.
-
Sample Degradation: Some quinoline derivatives can be sensitive to heat.[1] If you are heating the sample too quickly in the melting point apparatus, you might be observing decomposition rather than a true melt. A slower ramp rate (e.g., 1-2°C per minute) near the expected melting point is advisable.[3]
-
Hygroscopic Sample: The compound may be absorbing moisture from the atmosphere. Handling and storing the sample in a desiccator can mitigate this.
Q3: How should I properly perform a melting point measurement to ensure accuracy?
A: To obtain a reliable melting point, follow this protocol:
-
Sample Preparation: Ensure your sample is a fine, dry powder. If necessary, gently crush larger crystals.[2]
-
Loading the Capillary Tube: Tightly pack a small amount of the sample (approximately 3 mm in height) into a capillary tube.[2]
-
Calibration: Use a melting point standard with a known, sharp melting point to verify the accuracy of your apparatus.
-
Heating Rate: Use a rapid heating rate to approach the expected melting point, then slow the rate to 1-2°C per minute about 15-20°C below the expected temperature.[3]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).[2][3]
Section 2: Chromatographic Purity - High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an excellent tool for assessing the purity of your this compound sample.[6] It can detect impurities that may not be apparent by melting point analysis alone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see multiple peaks in my HPLC chromatogram for this compound. How do I identify the main peak and the impurity peaks?
A: In a well-developed HPLC method, the peak with the largest area percentage is typically your compound of interest. The smaller peaks represent impurities. To confirm the identity of the main peak, you can:
-
Spike the Sample: Inject a small amount of a known standard of this compound along with your sample. The peak that increases in area corresponds to your target compound.
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound.
Q2: My peaks are tailing. What causes this and how can I fix it?
A: Peak tailing is a common issue in reversed-phase HPLC and is often caused by unwanted interactions between the analyte and the stationary phase.[7] For quinoline derivatives, which are basic, this can be due to interactions with acidic silanol groups on the silica-based column packing.[7]
-
Causality: The basic nitrogen atom in the quinoline ring can interact strongly with residual acidic silanol groups on the column, leading to a portion of the analyte being retained longer and causing the peak to tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions.[5][7]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[8]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[7]
-
Q3: My retention times are shifting between runs. What's the problem?
A: Retention time instability can be caused by several factors.[9] A systematic approach is needed to diagnose the issue:
-
Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of all components.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A longer equilibration time may be necessary.[10]
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven will provide a stable temperature environment.[10]
-
Pump Issues: Leaks or air bubbles in the pump can cause flow rate fluctuations, leading to unstable retention times.[9][10] Purge the pump and check for any leaks.
Experimental Protocol: A General-Purpose HPLC Method
This protocol provides a starting point for the purity analysis of this compound. Method optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A typical gradient could be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 225 nm).[11]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.[8]
Section 3: Definitive Structural Confirmation and Purity - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also provide valuable information about sample purity.[12][13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I use ¹H NMR to assess the purity of my this compound sample?
A: A ¹H NMR spectrum of a pure sample should show signals corresponding only to the protons of this compound. The presence of unexpected peaks is a strong indication of impurities.[14]
-
Integration: The integral of each signal should be proportional to the number of protons it represents.[14][15] For this compound, you should expect to see signals integrating to the correct proton count for the aromatic and methyl groups. Discrepancies in the integration ratios can indicate the presence of impurities.
-
Characteristic Signals: Look for signals that do not belong to your target molecule. For example, residual solvent peaks are common (e.g., chloroform at ~7.26 ppm, acetone at ~2.17 ppm). You might also see signals from starting materials or by-products.
Q2: My ¹H NMR spectrum is complex and the peaks are overlapping. How can I get a clearer picture?
A: Overlapping signals in the aromatic region are common for quinoline derivatives.[16]
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can help to identify which protons are coupled to each other, aiding in the assignment of complex spectra.[16][17]
-
¹³C NMR: A ¹³C NMR spectrum can also be very informative. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.[18] Impurities will often give rise to extra carbon signals.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Weigh approximately 5-10 mg of your this compound sample.[12]
-
Solvent: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12]
-
Internal Standard: If quantitative analysis is desired, add a known amount of an internal standard, such as tetramethylsilane (TMS).[12]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[12]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow for confirming the purity of your this compound sample.
Caption: Workflow for Purity Confirmation of this compound.
Data Summary Table
| Analytical Technique | Parameter | Pure Sample Indication | Impure Sample Indication |
| Melting Point | Range | Sharp, narrow range (e.g., 0.5-1°C) matching literature value.[1] | Broad, depressed range compared to literature.[1][4] |
| HPLC | Chromatogram | A single, sharp, symmetrical peak. | Multiple peaks, peak tailing, or fronting.[7] |
| ¹H NMR | Spectrum | Signals correspond only to the target molecule with correct integration ratios.[14] | Presence of unexpected signals, incorrect integration ratios.[14] |
| ¹³C NMR | Spectrum | The number of signals matches the number of unique carbons in the structure.[18] | Additional signals indicating carbon-containing impurities. |
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Study.com. (n.d.). How can the melting point measurement be used to assess the identity and the purity of crystalline materials?
- BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
- Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Chemistry Online @ UTSC. (n.d.). Melting Point.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ChemTribe. (2024). Criteria of Purity: How to Determine the Purity of a Substance.
- BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
- NIH. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- ResearchGate. (2021). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- Sigma-Aldrich. (n.d.). 4-Chloro-2,8-dimethylquinoline AldrichCPR 32314-39-9.
- Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
- Wikipedia. (n.d.). Quinoline.
- Santa Cruz Biotechnology. (n.d.). Ethyl this compound-3-carboxylate.
- International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- NIH. (n.d.). 4,8-Dimethylquinoline.
Sources
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- 4. Criteria of Purity: How to Determine the Purity of a Substance - ChemTribe [chemtribe.com]
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- 6. moravek.com [moravek.com]
- 7. hplc.eu [hplc.eu]
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- 10. HPLC Troubleshooting Guide [scioninstruments.com]
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Technical Support Center: Challenges in the Regioselective Functionalization of Dimethylquinolines
Welcome to the technical support center for the regioselective functionalization of dimethylquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. The presence of two methyl groups on the quinoline ring introduces unique steric and electronic challenges that can significantly impact the regiochemical outcome of functionalization reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: I am struggling with poor regioselectivity in the C-H activation of my dimethylquinoline substrate. What are the key factors influencing which C-H bond is activated?
A1: Achieving high regioselectivity in the C-H functionalization of dimethylquinolines is a common and significant challenge. The outcome is a delicate interplay of electronic effects, steric hindrance, and the chosen catalytic system.[1]
Underlying Principles:
-
Electronic Effects: The quinoline nitrogen atom is electron-withdrawing, which generally makes the C2 and C4 positions of the pyridine ring more electron-deficient and susceptible to nucleophilic attack, while also increasing the acidity of the adjacent C-H bonds. Conversely, the benzene ring is generally more electron-rich. The methyl groups, being electron-donating, will influence the electron density of the ring system depending on their positions, thereby modulating the reactivity of various C-H bonds.
-
Steric Hindrance: The methyl groups can sterically hinder access to adjacent C-H bonds. For example, a methyl group at the C2 position will significantly obstruct functionalization at this site.
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.[2] These groups coordinate to the metal catalyst and deliver it to a specific C-H bond, often overriding the intrinsic electronic and steric preferences of the substrate. Common directing groups for quinolines include the N-oxide and 8-aminoquinoline moieties.[2]
Troubleshooting Strategies:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Electronic and Steric Effects | Systematically vary the catalyst and ligand combination. For instance, palladium catalysts often favor C2 functionalization, while rhodium catalysts have shown selectivity for other positions.[3] | Enhanced selectivity for a specific isomer. |
| Lack of a Directing Influence | Introduce a directing group, such as an N-oxide, to guide the catalyst to a specific position.[2][4] The N-oxide group is known to facilitate C2 and C8 functionalization.[2][4] | Improved regioselectivity for the desired position. |
| Suboptimal Reaction Conditions | Perform a Design of Experiments (DoE) to screen parameters like temperature, solvent, and reaction time. These factors can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.[2] | Identification of conditions that favor the formation of the desired regioisomer. |
Q2: My transition metal-catalyzed cross-coupling reaction on a dimethylquinoline is giving low yields and I suspect catalyst deactivation. What are the common causes and how can I mitigate this?
A2: Catalyst deactivation is a frequent issue in reactions involving N-heterocycles like quinolines.[2] The nitrogen atom can act as a ligand, poisoning the metal catalyst and hindering its activity.[2]
Common Deactivation Pathways:
-
Ligand Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the metal center of the catalyst, blocking the active site and preventing it from participating in the catalytic cycle.[2]
-
Formation of Inactive Complexes: The dimethylquinoline substrate or product can form stable, catalytically inactive complexes with the transition metal.
-
Reductive Elimination of Undesired Products: In some cases, the catalyst can be consumed in side reactions, such as homocoupling of the coupling partner.[3]
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Quinoline Nitrogen | Increase the catalyst loading. While not ideal for atom economy, it can compensate for the portion of the catalyst that becomes deactivated. | Improved conversion and yield. |
| Use a ligand that binds more strongly to the metal center than the quinoline nitrogen, thus preventing poisoning. Bulky phosphine ligands are often effective. | Enhanced catalyst stability and turnover number. | |
| Formation of Inactive Catalyst Species | Add a co-catalyst or an additive that can regenerate the active catalytic species. For example, silver salts are often used as oxidants in Pd-catalyzed C-H activation reactions to regenerate the active Pd(II) species.[4][5] | Increased reaction efficiency and product yield. |
| Catalyst Precipitation | Ensure adequate solubility of the catalyst and all reactants in the chosen solvent at the reaction temperature. Poor solubility can lead to catalyst agglomeration and deactivation.[2] | Homogeneous reaction mixture and sustained catalytic activity. |
Q3: I am attempting a Friedländer annulation to synthesize a substituted dimethylquinoline, but I am observing the formation of multiple regioisomers. How can I control the regioselectivity of this reaction?
A3: The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can indeed yield regioisomeric products, especially with unsymmetrical ketones.[6] The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl carbonyl compound.
Controlling Reaction Pathways:
-
Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically controlled product. Lower temperatures and shorter reaction times tend to favor the kinetic product, which is formed from the less substituted, more reactive enolate. Higher temperatures and longer reaction times allow for equilibration and favor the formation of the more stable, thermodynamic product.
-
Catalyst Choice: The choice of acid or base catalyst can influence the enolate formation and the subsequent cyclization step. Lewis acids can pre-coordinate with the carbonyl oxygen, influencing the regioselectivity of the enolate attack.[7]
Experimental Protocol for Regiocontrol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzophenone and the unsymmetrical ketone (e.g., 2-pentanone) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition:
-
For the Kinetic Product: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the less substituted enolate, followed by the addition of the 2-aminobenzophenone.
-
For the Thermodynamic Product: Employ a weaker base like potassium hydroxide or an acid catalyst such as p-toluenesulfonic acid and heat the reaction mixture to reflux to allow for equilibration.[8]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Work-up and Analysis: After completion, quench the reaction, extract the product, and purify by column chromatography.[9] Analyze the product mixture by ¹H NMR to determine the ratio of the regioisomers.
Q4: My attempts to functionalize the methyl group of an 8-methylquinoline derivative via C(sp³)-H activation are failing. What are the specific challenges and how can I overcome them?
A4: The C(sp³)-H bonds of the methyl group in 8-methylquinoline are generally less reactive than the C(sp²)-H bonds of the aromatic ring. However, the nitrogen atom at the 8-position can act as a built-in directing group, facilitating the formation of a cyclometalated intermediate that enables selective functionalization of the methyl group.[10]
Key Challenges and Solutions:
-
Catalyst Selection: Rhodium(III) and Palladium(II) catalysts have been shown to be effective for the C(sp³)-H activation of 8-methylquinolines.[1][10] The choice of the catalyst and its ligand is crucial for achieving the desired reactivity and selectivity.
-
Oxidant: These reactions often require an oxidant to facilitate the C-H activation and reductive elimination steps. Silver salts, such as AgOAc or Ag₂CO₃, are commonly employed.[4][5]
-
Reaction Conditions: Elevated temperatures are typically required to overcome the higher activation energy of C(sp³)-H bond cleavage.
Illustrative Workflow for C(sp³)-H Arylation of 8-Methylquinoline:
Caption: Workflow for Pd-catalyzed C(sp³)-H arylation of 8-methylquinoline.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in a Dimethylquinoline System - Mixture of Isomers
-
Potential Cause: The electronic and steric effects of the two methyl groups are leading to the activation of multiple C-H bonds at similar rates.
-
Troubleshooting Steps:
-
Analyze the Substrate: Carefully consider the positions of the methyl groups and their expected electronic (inductive and hyperconjugative) and steric effects on the quinoline ring.
-
Modify the Catalyst:
-
Sterically Bulky Ligands: Introduce sterically demanding ligands on the metal catalyst. This can favor functionalization at the less sterically hindered positions of the dimethylquinoline.
-
Electronically Different Catalysts: Switch to a different transition metal. For example, if a palladium catalyst is giving a mixture, a rhodium or iridium catalyst might offer different regioselectivity.[11][12]
-
-
Employ a Directing Group: If not already in use, introduce a directing group that can override the inherent reactivity of the substrate and direct the functionalization to a single, desired position.[13]
-
Problem 2: Low or No Conversion in a C-H Functionalization Reaction
-
Potential Cause: The chosen C-H bond may be particularly unreactive, or the catalyst may be inactive.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst is active and has been stored correctly.[3] Consider using a fresh batch or a different pre-catalyst.
-
Increase Reaction Temperature: C-H activation often has a high activation energy.[3] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
Solvent Screening: The solvent can have a significant impact on the reaction outcome. Screen a range of solvents with different polarities and coordinating abilities.
-
Check for Inhibitors: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[3]
-
Problem 3: Formation of Unexpected Side Products
-
Potential Cause: The reaction conditions may be promoting undesired reaction pathways.
-
Troubleshooting Steps:
-
Characterize the Byproducts: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry to understand the undesired reaction pathways.[14][15]
-
Lower the Reaction Temperature: This can sometimes suppress side reactions that have a higher activation energy than the desired transformation.
-
Reduce Reaction Time: Prolonged reaction times can lead to product degradation or the formation of secondary products. Monitor the reaction closely and stop it once the desired product is formed in maximum yield.
-
Modify the Stoichiometry: Adjust the ratio of the reactants and reagents. For example, an excess of one reactant may be promoting a side reaction.
-
Visualizing a Decision-Making Process for Troubleshooting Low Yield:
Caption: A decision tree for troubleshooting low-yield C-H functionalization reactions.
References
-
Anand, K., Singh, M., & Kumar, V. (2022). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 52(12), 1535-1569. [Link]
-
Al-Majid, A. M., & Barakat, A. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 432-446. [Link]
-
Kumar, A., & Sharma, S. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(55), 28869-28884. [Link]
-
Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Vitaku, E., & Njardarson, J. T. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(23), 4349. [Link]
-
Singh, A., Kumar, A., & Singh, R. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 16(1), 1-13. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7660. [Link]
-
Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]
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Wang, S., et al. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
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Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry-A European Journal, 13(28), 7734-7744. [Link]
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Vitaku, E., & Njardarson, J. T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Barluenga, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2160-2169. [Link]
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Barluenga, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. PMC. [Link]
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ResearchGate. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]
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Wang, C., & Li, X. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116. [Link]
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Wang, Z., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 5076-5078. [Link]
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ResearchGate. (n.d.). 2,4-Dimethylquinoline. [Link]
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Pérez-Pavo, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 844-853. [Link]
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Maiti, D. (n.d.). Metal Catalyzed C-H activation. DM lab. [Link]
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Chen, K., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(12), 3123. [Link]
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Validation & Comparative
Comparative Analysis: The Reactivity of 4-Chloro-5,8-dimethylquinoline vs. 4,7-dichloroquinoline in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Chloroquinoline Reactivity
Executive Summary
In the landscape of medicinal chemistry and drug development, substituted quinolines are foundational scaffolds for a vast array of therapeutic agents.[1] The functionalization of these scaffolds, particularly at the C4 position via nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy.[2] This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-Chloro-5,8-dimethylquinoline and 4,7-dichloroquinoline. Our analysis, grounded in fundamental electronic principles and supported by experimental data, concludes that 4,7-dichloroquinoline exhibits significantly higher reactivity towards nucleophiles at the C4 position. This enhanced reactivity is primarily attributed to the strong electron-withdrawing nature of the C7-chloro substituent, which increases the electrophilicity of the reaction center. In contrast, the electron-donating methyl groups on this compound decrease the electrophilicity at C4, rendering it less susceptible to nucleophilic attack.
Structural and Electronic Analysis: The Basis of Reactivity
The reactivity of a 4-chloroquinoline in an SNAr reaction is fundamentally governed by the electron density at the C4 carbon. The pyridine ring of the quinoline nucleus is inherently electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack when a suitable leaving group, like chlorine, is present.[3][4] The substituents on the fused benzene ring play a critical role in modulating this inherent reactivity.
-
4,7-dichloroquinoline: This molecule features two electron-withdrawing chlorine atoms. The primary chloro group at C4 serves as the leaving group. The second chloro group at C7, while possessing a weak +M (mesomeric) effect, exerts a powerful -I (inductive) electron-withdrawing effect. This inductive pull of electron density from the carbocyclic ring is relayed through the fused system, significantly reducing the electron density across the entire quinoline scaffold. This "electron sink" effect markedly increases the partial positive charge (δ+) on the C4 carbon, making it a more potent electrophile for an incoming nucleophile.
-
This compound: In this analogue, the benzene ring is decorated with two electron-donating methyl groups at the C5 and C8 positions. Through hyperconjugation and a weak inductive effect (+I), these methyl groups donate electron density into the aromatic system. This electron donation partially counteracts the electron-deficient nature of the pyridine ring, thereby reducing the electrophilicity of the C4 carbon compared to an unsubstituted 4-chloroquinoline.
This fundamental electronic difference is the primary driver of the observed reactivity disparity between the two molecules.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction at the C4 position of quinolines proceeds through a well-established two-step addition-elimination mechanism.[5]
-
Addition Step: The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination Step: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer complex is key to the reaction rate. Electron-withdrawing groups stabilize this negatively charged intermediate, accelerating the reaction.
Mechanism: SNAr at the C4 Position of a Substituted Quinoline
Caption: General mechanism for SNAr on 4-chloroquinolines.
Reactivity Hypothesis
Based on the electronic effects discussed:
-
The C7-Cl in 4,7-dichloroquinoline will stabilize the anionic Meisenheimer complex, lowering the activation energy of the rate-determining step and thus increasing the reaction rate .
-
The C5 and C8 methyl groups in This compound will destabilize the Meisenheimer complex by donating electron density, raising the activation energy and decreasing the reaction rate .
Therefore, we predict the following reactivity order: 4,7-dichloroquinoline > this compound
Experimental Support and Protocols
The enhanced reactivity of 4,7-dichloroquinoline makes it a widely used and well-documented intermediate in organic synthesis.[6][7] Experimental data from various nucleophilic substitution reactions consistently show that it reacts under conditions typical for activated haloarenes.
Comparative Experimental Data for 4,7-dichloroquinoline
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenol | PolyDMAP™ | Xylene | Reflux (~139) | 18 | 86 | [3] |
| Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | [1][3] |
| Thiosemicarbazide | N/A | Ethanol | RT (ultrasound) | 0.5 | N/A | [8] |
| Ethylene diamine | N/A | Ethanol | Reflux | N/A | N/A | [9] |
| Dimethylamine | N/A | Ethanol/Neat | 120-130 | 6-8 | N/A | [10] |
Self-Validating Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust, self-validating workflow for the substitution of a 4-chloroquinoline with an amine nucleophile. Reaction progress should be diligently monitored via Thin Layer Chromatography (TLC) to validate the consumption of starting material.
Materials:
-
4-chloroquinoline derivative (e.g., 4,7-dichloroquinoline) (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, anhydrous) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, anhydrous)
-
Deionized water
-
Extraction Solvent (e.g., Ethyl acetate or Dichloromethane)
-
Brine (saturated aq. NaCl)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-chloroquinoline derivative (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 120 °C) and stir vigorously. Causality: Elevated temperatures are required to overcome the activation energy barrier of the SNAr reaction. The choice of solvent (a polar aprotic solvent like DMF) is crucial as it effectively solvates the cations of the base, increasing the nucleophilicity of the amine, and can stabilize the charged Meisenheimer complex.
-
Monitoring: Monitor the reaction's progress by TLC until the starting 4-chloroquinoline spot is no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker of ice-water to precipitate the crude product. c. Collect the solid product by vacuum filtration. d. Wash the solid thoroughly with water to remove residual DMF and inorganic salts.
-
Purification: a. Dry the crude solid under vacuum. b. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-substituted quinoline. Trustworthiness: The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for SNAr on 4-chloroquinolines.
Conclusion
The principles of physical organic chemistry provide a clear and predictive framework for understanding the reactivity of substituted 4-chloroquinolines. The presence of an electron-withdrawing group at the C7 position in 4,7-dichloroquinoline significantly enhances its susceptibility to nucleophilic attack at C4 by stabilizing the key Meisenheimer intermediate. Conversely, the electron-donating methyl groups in This compound diminish the electrophilicity of the C4 position, rendering it a less reactive substrate. For researchers and drug development professionals, this means that reactions involving 4,7-dichloroquinoline can often be performed under more conventional conditions with a broader range of nucleophiles, leading to higher yields and shorter reaction times compared to its 5,8-dimethyl substituted counterpart.
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4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-5,8-dimethylquinoline and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[4] This guide will delve into the known biological activities of several key quinoline derivatives and, through a structure-activity relationship (SAR) analysis, project the potential therapeutic relevance of 4-Chloro-5,8-dimethylquinoline, a compound for which specific biological data is not yet widely available in published literature.
A Comparative Analysis of Biological Activities
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[5] Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4]
A noteworthy observation comes from the study of 4-Chloro-2,5-dimethylquinoline , where the introduction of a methyl group at the 5th position of the quinoline nucleus was found to characteristically enhance antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae.[6][7] This suggests that substitutions at the C5 position can significantly modulate the antimicrobial spectrum and potency.
In a broader context, various quinoline derivatives have shown significant efficacy against a range of pathogens. For instance, a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids demonstrated that an amino group at the C5 position was optimal for antibacterial activity.[5] Furthermore, studies on quinolinequinones revealed potent activity against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis.[8]
Based on these findings, it is reasonable to hypothesize that This compound may exhibit notable antibacterial activity, particularly against Gram-positive bacteria. The presence of the 5-methyl group is a key structural feature that has been linked to enhanced potency in related compounds.[6][7]
Anticancer Activity
The quinoline scaffold is a privileged structure in the design of anticancer agents.[9] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, and induction of apoptosis.[10]
For example, 7-chloroquinolinehydrazones have exhibited potent cytotoxic activity against a wide array of cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer.[11] Similarly, a series of 4-aminoquinoline derivatives demonstrated significant cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468.[2] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly effective against MDA-MB 468 cells.
The anticancer potential of quinoline derivatives is often linked to their ability to interfere with key signaling pathways. The EGFR and PI3K/Akt/mTOR pathways are frequently implicated as targets for these compounds.[9]
Given the established anticancer properties of various chloro-substituted quinolines, This compound represents a promising candidate for anticancer drug discovery. The lipophilicity and steric bulk introduced by the two methyl groups could influence its interaction with biological targets and its pharmacokinetic properties.
Anti-inflammatory Activity
Quinoline derivatives have also emerged as promising anti-inflammatory agents.[3] Their mechanism of action in this context is often associated with the modulation of inflammatory pathways, such as the NF-κB signaling cascade. The NF-κB transcription factor is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.
While direct experimental data on the anti-inflammatory properties of this compound is lacking, the general anti-inflammatory potential of the quinoline scaffold is well-documented.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring.[4]
-
Position 4: The 4-chloro substituent is a common feature in many biologically active quinolines and often serves as a reactive handle for further chemical modification, particularly for the synthesis of 4-aminoquinoline derivatives.[2]
-
Position 5: As previously mentioned, a methyl group at this position has been shown to enhance antibacterial activity against Gram-positive bacteria.[6][7] This highlights the importance of substitution on the benzene ring portion of the quinoline scaffold.
-
Position 8: The 8-position is another key site for modification. For instance, in the case of 5-substituted 6,8-difluoroquinolones, substitutions at this position have been explored to optimize antibacterial potency.[5]
For This compound , the combination of a 4-chloro group with methyl groups at both the 5 and 8 positions presents a unique substitution pattern that warrants further investigation.
Postulated Biological Profile of this compound
Based on the comparative analysis and SAR principles, we can postulate the following potential biological activities for this compound:
-
Antibacterial Activity: Likely to be active, especially against Gram-positive bacteria, due to the presence of the 5-methyl group.
-
Anticancer Activity: Potential for cytotoxicity against various cancer cell lines, a common feature of chloro-substituted quinolines.
-
Anti-inflammatory Activity: May exhibit anti-inflammatory properties by modulating key inflammatory pathways.
It is imperative that these hypotheses are validated through rigorous experimental testing.
Experimental Protocols for Validation
To empirically determine the biological activity of this compound, the following standard assays are recommended.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically ~5×10^5 CFU/mL).
-
Serial Dilution of Test Compound: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound, no bacteria, and bacteria with no compound) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Diagram of MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12]
Potential Mechanism of Action: Modulation of NF-κB Signaling
A plausible mechanism for the potential anti-inflammatory and anticancer activities of quinoline derivatives is the inhibition of the NF-κB signaling pathway.
Diagram of the NF-κB Signaling Pathway
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Comparative Data Summary
The following table summarizes the reported biological activities of selected quinoline derivatives from the literature. This data provides a valuable benchmark for evaluating the potential of novel compounds like this compound.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
| 4-Chloro-2,5-dimethylquinoline | Antibacterial | Enhanced activity against Gram-positive bacteria. | [6][7] |
| 5-Amino-6,8-difluoroquinolones | Antibacterial | Optimal C5 substituent for broad-spectrum activity. | [5] |
| 7-Chloroquinolinehydrazones | Anticancer | Submicromolar GI50 values against a large panel of cancer cell lines. | [11] |
| 4-Aminoquinolines | Anticancer | Potent cytotoxicity against human breast cancer cell lines. | [2] |
| Quinolinequinones | Antimicrobial | Significant activity against Staphylococcus and Candida species. | [8] |
Conclusion
While direct experimental evidence for the biological activity of This compound is currently limited, a comparative analysis of structurally related quinoline derivatives provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The unique substitution pattern of this compound, particularly the 5-methyl group, suggests the potential for potent and selective biological effects. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and other novel quinoline derivatives. Further empirical studies are essential to fully elucidate the therapeutic potential of this compound.
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- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to the Structural Validation of 4-Chloro-5,8-dimethylquinoline
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation and regulatory compliance. Among these, quinoline derivatives hold a place of prominence due to their diverse biological activities. This guide presents a comprehensive spectroscopic analysis for the structural validation of 4-chloro-5,8-dimethylquinoline, a key intermediate in the synthesis of various bioactive molecules.
Given the nascent stage of research into this specific molecule, publicly available experimental spectra are scarce. Therefore, this guide adopts a rigorous, comparative methodology. We will first establish the theoretical spectroscopic profile of this compound based on foundational principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Subsequently, we will compare these predicted data against experimental data for structurally analogous compounds, providing a robust framework for its unequivocal identification.
The Analytical Imperative: Why Rigorous Validation Matters
The substitution pattern of the quinoline ring dictates its chemical reactivity and biological efficacy. The introduction of a chloro group at the 4-position and methyl groups at the 5- and 8-positions creates a unique electronic and steric environment. In drug development, even minor deviations from the intended structure can lead to significant changes in pharmacological activity and toxicity. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the integrity of downstream applications.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[2]
Predicted ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum of this compound in a deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons and the two methyl groups.
-
Aromatic Region (7.0-9.0 ppm): The protons on the quinoline core will appear in this region. The precise chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chloro group and the electron-donating nature of the methyl groups.
-
Methyl Protons (2.0-3.0 ppm): Two distinct singlets are expected, each integrating to three protons, corresponding to the methyl groups at the C5 and C8 positions. Their chemical shifts will be influenced by their proximity to the chloro- and nitrogen-containing heterocyclic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.
-
Aromatic Carbons (120-160 ppm): The carbon atoms of the quinoline ring will resonate in this range. The carbon bearing the chloro group (C4) is expected to be significantly downfield.
-
Methyl Carbons (15-30 ppm): The two methyl carbons will appear as sharp signals in the aliphatic region.
Comparative Experimental Data
To anchor these predictions, we can draw comparisons with structurally similar molecules for which experimental data is available. For instance, the ¹H NMR spectrum of ethyl this compound-3-carboxylate provides valuable information about the core quinoline structure, even with the presence of the ethyl carboxylate group.[3] Similarly, comparing with the spectra of 4-chloroquinoline and 4,8-dimethylquinoline allows for the deconvolution of the electronic effects of the individual substituents.[4][5]
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Predicted) | Aromatic protons (multiple signals, 7.0-9.0), C5-CH₃ (singlet, ~2.5), C8-CH₃ (singlet, ~2.7) | Aromatic carbons (120-160), C4 (~145), C5 (~130), C8 (~148), Methyl carbons (~18, ~22) |
| 4-Chloroquinoline (Experimental) [5] | H2 (d, 8.8), H3 (d, 7.5), Aromatic protons (multiplets, 7.6-8.2) | C2 (151.1), C3 (122.4), C4 (143.2), Aromatic carbons (124.9-150.2) |
| 4,8-Dimethylquinoline (Experimental) [4] | H2 (dd, 8.6), H3 (dd, 7.1), Aromatic protons (multiplets, 7.3-7.6), C4-CH₃ (s, 2.6), C8-CH₃ (s, 2.7) | Aromatic carbons (121.2-157.9), Methyl carbons (18.5, 23.4) |
| 4-Chloro-2,5-dimethylquinoline (Related Data) [6][7] | The crystal structure of this isomer confirms the planarity of the ring system, which influences the anisotropic effects observed in NMR. | While specific NMR data is not readily available, the substitution pattern would lead to predictable shifts based on the principles outlined above. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for multiplet signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
NMR Spectroscopy Workflow for Structural Elucidation.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₁₀ClN. The expected monoisotopic mass is approximately 191.05 g/mol . Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. For this compound, potential fragmentations include the loss of a chlorine radical (M-Cl)⁺, a methyl radical (M-CH₃)⁺, or the cleavage of the quinoline ring system.
Comparative Experimental Data
The mass spectrum of 4,8-dimethylquinoline shows a molecular ion peak at m/z 157, corresponding to its molecular weight.[4] The mass spectrum of 4-chloroquinoline displays a molecular ion peak at m/z 163, with the characteristic M+2 peak for a monochlorinated compound.[8] These spectra provide a baseline for predicting the fragmentation of the target molecule.
| Compound | Molecular Formula | Expected Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₀ClN | 191/193 (3:1 ratio) | (M-Cl)⁺: 156, (M-CH₃)⁺: 176/178 |
| 4-Chloroquinoline [8] | C₉H₆ClN | 163/165 (3:1 ratio) | (M-Cl)⁺: 128 |
| 4,8-Dimethylquinoline [4] | C₁₁H₁₁N | 157 | (M-H)⁺: 156, (M-CH₃)⁺: 142 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses.
Mass Spectrometry Workflow for Molecular Weight Determination.
Vibrational Spectroscopy: Probing Functional Groups with FT-IR
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Spectrum of this compound
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.
Comparative Experimental Data
The FT-IR spectrum of 4-chloroquinoline shows characteristic peaks for the aromatic C-H and C=C/C=N stretching, as well as a strong C-Cl stretching band.[9] Analysis of the FT-IR spectra of various quinoline derivatives reveals that the substitution pattern significantly influences the fingerprint region.[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data for 4-Chloroquinoline (cm⁻¹) [9] |
| Aromatic C-H Stretch | >3000 | ~3050 |
| Aliphatic C-H Stretch | <3000 | N/A |
| C=C and C=N Stretch | 1600-1450 | ~1580, 1500, 1460 |
| C-Cl Stretch | 800-600 | ~760 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Assign the major absorption bands to the corresponding functional groups and vibrational modes.
UV-Visible Spectroscopy: Investigating the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Expected UV-Vis Spectrum of this compound
The quinoline ring system exhibits characteristic π → π* transitions. The addition of substituents will cause a shift in the absorption maxima (λmax). The chloro and methyl groups are expected to cause a bathochromic (red) shift compared to unsubstituted quinoline. The spectrum, typically recorded in a solvent like ethanol or methanol, will likely show multiple absorption bands in the 200-400 nm range.
Comparative Experimental Data
The UV-Vis spectrum of 4-chloroquinoline in ethanol shows absorption maxima at approximately 228, 279, and 310 nm.[11] This provides a good reference for predicting the spectrum of the dimethyl-substituted analogue.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. While direct experimental data for this specific compound is not yet widely available, a comprehensive analysis based on predicted spectra, supported by experimental data from closely related analogues, provides a robust and scientifically sound method for its unequivocal identification. The protocols and comparative data presented in this guide offer a clear roadmap for researchers and drug development professionals working with this and other novel quinoline derivatives, ensuring the integrity and reliability of their scientific endeavors.
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National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem. Retrieved from [Link]
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Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]
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Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2020. Retrieved from [Link]
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Pai, B. R., Nagarajan, K., Suguna, H., & Natarajan, S. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]
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Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Retrieved from [Link]
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Mary, Y. S., Sajan, D., Suneetha, R., & Armaković, S. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 6(9), e04953. Retrieved from [Link]
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The Critical Role of Isomeric Substitution in the Cytotoxicity of Quinoline Derivatives: A Comparative Guide
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The remarkable versatility of the quinoline scaffold lies in its susceptibility to chemical modification. The introduction of various substituents at different positions on the quinoline ring can dramatically influence its physicochemical properties and biological activity. This guide provides a comparative analysis of the cytotoxicity of substituted quinoline isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their cytotoxic potential. Understanding how isomeric variations impact cytotoxicity is paramount for the rational design of more potent and selective quinoline-based therapeutics.
Comparative Cytotoxicity of Substituted Quinoline Isomers: A Data-Driven Analysis
The cytotoxic efficacy of quinoline derivatives is profoundly influenced by the nature and, crucially, the position of substituents on the quinoline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted quinoline isomers against different cancer cell lines, as reported in the literature. A lower IC50 value indicates greater cytotoxic potency.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | - | MCF-7 (Breast) | 7.5 (48h) | [3] |
| 2-phenylquinolin-4-amine (7a) | 2-phenyl, 4-amino | HT-29 (Colon) | 8.12 | [3] |
| 8-Hydroxy-5-nitroquinoline (NQ) | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | C6 (rat brain tumor) | 6.7 µg/mL | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HeLa (cervical cancer) | 8.2 µg/mL | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HT29 (colon carcinoma) | 9.5 µg/mL | [4] |
| 2-arylquinoline derivative 13 | C-6 substituted 2-phenylquinoline | HeLa (cervical) | 8.3 | [5] |
| 2-arylquinoline derivative 12 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (prostate) | 31.37 | [5] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine 10g | 7-alkoxy, 4-amino side chain | Various human tumor cell lines | < 1.0 | [6] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | 2,8-bis(trifluoromethyl), 4-pyrazolyl | HL-60 (leukemia) | 19.88 ± 3.35 µg/ml | [1] |
| N-2-diphenyl quinolin-4-carboxamide (31) | 2-phenyl, 4-carboxamide | - | - (high cytotoxicity) | [1] |
| 7-methyl-8-nitro-quinoline (C) | 7-methyl, 8-nitro | Caco-2 (colorectal) | 1.871 | [7] |
| 8-nitro-7-quinolinecarbaldehyde (E) | 7-carbaldehyde, 8-nitro | Caco-2 (colorectal) | 0.535 | [7] |
Structure-Activity Relationship (SAR) Insights: Decoding the Influence of Substituent Position
The data presented above, though collated from various studies, allows for the deduction of several key structure-activity relationships:
-
Substitution at Position 2 and 4: Modifications at the 2- and 4-positions of the quinoline ring are particularly effective for enhancing cytotoxic potency.[8] The introduction of substituted aryl groups at the 2-position and amino or carboxamide groups at the 4-position have yielded compounds with significant anticancer activity.[1][8] For instance, the presence of bulky aryl groups at both the 2 and 4-positions has been suggested to enhance cytotoxicity.[1]
-
Substitution at Position 6: The addition of an aryloxy group at the 6-position has been shown to dramatically enhance antiproliferative activity.[8]
-
Substitution at Position 7 and 8: The cytotoxicity of quinoline derivatives can be significantly influenced by substituents at the 7 and 8-positions. For example, a study on Caco-2 cell lines showed that a 7-methyl-8-nitro-quinoline derivative had an IC50 of 1.871 µM, while the corresponding 8-nitro-7-quinolinecarbaldehyde was significantly more potent with an IC50 of 0.535 µM.[7] This highlights the impact of the electronic and steric properties of the substituent.
-
Lipophilicity: The lipophilicity of quinoline derivatives appears to play a role in their cytotoxic activity, with more lipophilic analogs often showing better activity.[5][8] This is likely due to enhanced cell membrane permeability.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents is a critical determinant of cytotoxicity. While a systematic trend is not always straightforward and can be cell-line dependent, studies have shown that the strategic placement of both electron-donating and electron-withdrawing groups can lead to potent anticancer agents.[9]
Mechanisms of Quinoline-Induced Cytotoxicity
Substituted quinolines exert their cytotoxic effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.[2] These mechanisms include:
-
Induction of Apoptosis: Many cytotoxic quinoline derivatives induce programmed cell death, or apoptosis.[10] This can be triggered through various signaling pathways, including the dissipation of the mitochondrial membrane potential and the activation of caspases.[10]
-
Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle at different phases (e.g., G0/G1), preventing cancer cells from dividing and proliferating.[11]
-
Inhibition of Key Enzymes: Quinolines have been shown to inhibit the activity of enzymes crucial for cancer cell survival, such as topoisomerases (which are involved in DNA replication and repair) and protein kinases like EGFR (Epidermal Growth Factor Receptor).[12][13]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress by generating ROS, which can damage cellular components and trigger cell death.[10]
Experimental Protocols for Assessing Cytotoxicity
The accurate evaluation of the cytotoxic potential of quinoline isomers relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
MTT Cytotoxicity Assay Protocol
This protocol provides a step-by-step guide for performing a standard MTT assay.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[8]
2. Compound Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test quinoline compounds.[8]
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubate the cells for a further 24 to 72 hours, depending on the experimental design.[8][14]
3. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C.[8]
4. Formazan Solubilization:
-
Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[8]
5. Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[8]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[3][8]
Visualizing the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.[8]
Apoptosis Detection: Annexin V/PI Staining
To elucidate the mechanism of cell death, apoptosis assays are crucial. The Annexin V/Propidium Iodide (PI) assay is a common method to differentiate between apoptotic and necrotic cells.
Annexin V/PI Staining Protocol
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.[3]
2. Cell Harvesting:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.[3]
3. Washing:
-
Wash the cells twice with cold PBS.[3]
4. Resuspension:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[3]
5. Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]
6. Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
7. Analysis:
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]
Visualizing Apoptosis Signaling
Caption: Simplified overview of apoptosis signaling pathways induced by quinoline derivatives.
Conclusion and Future Directions
The isomeric substitution of the quinoline ring is a critical factor in determining the cytotoxic potential of its derivatives. This guide has highlighted the importance of substituent positions, particularly at the 2, 4, 6, 7, and 8-positions, in modulating anticancer activity. The presented data and structure-activity relationships provide a valuable framework for researchers in the field of drug discovery and development. The detailed experimental protocols for cytotoxicity and apoptosis assessment serve as a practical resource for the in vitro evaluation of novel quinoline compounds.
Future research should focus on more systematic comparative studies of quinoline isomers to build more comprehensive SAR models. Investigating the detailed molecular mechanisms of action, including the identification of specific protein targets, will be crucial for the development of next-generation quinoline-based anticancer drugs with improved efficacy and selectivity.
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A Comparative Guide to Validated HPLC Methods for 4-Chloro-5,8-dimethylquinoline Analysis
This guide provides a comprehensive framework for the development, validation, and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Chloro-5,8-dimethylquinoline. As a substituted quinoline, this compound is representative of a class of molecules with significant interest in pharmaceutical development, both as active scaffolds and as potential process-related impurities.
The narrative that follows is structured not as a rigid template, but as a logical progression from fundamental principles to practical application. We will explore the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quinoline derivative analysis. Every recommendation is grounded in established regulatory standards and supported by empirical evidence from the analysis of analogous compounds.
Part 1: Analyte Characterization & Chromatographic Strategy
The foundation of any robust analytical method is a deep understanding of the target analyte. This compound possesses a heterocyclic aromatic quinoline core, which dictates its primary chromatographic behavior.
-
Hydrophobicity: The presence of two methyl groups and a chlorine atom on the quinoline scaffold significantly increases its hydrophobicity compared to the parent quinoline molecule. This property makes it an ideal candidate for Reversed-Phase (RP) HPLC, where it will be retained on a non-polar stationary phase.
-
Basicity: The nitrogen atom in the quinoline ring imparts a basic character (pKa of quinoline is ~4.9). In acidic mobile phases (pH < 4), the nitrogen will be protonated, which can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. This is a critical parameter to control for achieving optimal peak symmetry.
-
UV Absorbance: The aromatic system of the quinoline ring provides strong UV absorbance, making UV detection a highly suitable and sensitive technique for quantification.
Based on these characteristics, a Reversed-Phase HPLC method using a C18 column is the most logical starting point. The primary challenge is to mitigate the effects of the basic nitrogen to achieve good peak shape and reproducibility. Two primary strategies are presented and compared below.
Part 2: Comparison of Proposed HPLC Methodologies
While specific validated methods for this compound are not prevalent in public literature, we can construct and compare two robust methods based on extensive experience with structurally similar aromatic amines and quinoline derivatives.[1][2][3][4]
Method A: The Workhorse - Buffered Acidic Mobile Phase This approach is the industry standard for achieving symmetric peaks for basic compounds. By operating at a low pH, the ionization state of the analyte is suppressed and consistent, and the free silanol groups on the silica packing are also protonated, minimizing secondary interactions.
Method B: The Alternative - Ion-Pairing Chromatography For particularly challenging separations or when peak shape is still suboptimal, an ion-pairing agent can be employed. A large, counter-ion (e.g., hexanesulfonic acid) is added to the mobile phase. It pairs with the protonated analyte, forming a neutral, more hydrophobic complex that exhibits enhanced retention and improved peak shape.[1][5]
The following table provides a direct comparison of the proposed starting conditions and expected performance characteristics, derived from validated methods for analogous compounds.
| Parameter | Method A: Buffered Acidic Mobile Phase | Method B: Ion-Pair Chromatography | Rationale & Causality |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides universal hydrophobic retention suitable for the analyte's non-polar structure.[6] |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile | A: 20 mM Phosphate Buffer pH 2.5 with 5 mM 1-Hexanesulfonic AcidB: Methanol | Method A: Acetonitrile is a common, effective organic modifier. The low pH buffer ensures consistent protonation of the analyte and suppression of silanol activity. Method B: Methanol is often used with ion-pairing agents. The hexanesulfonic acid forms a neutral ion pair with the analyte, improving peak shape.[1] |
| Elution Mode | Isocratic: 60:40 (A:B) | Isocratic: 65:35 (A:B) | Isocratic elution is preferred for its simplicity and robustness in QC environments. The ratio is optimized to achieve a retention time between 3-10 minutes. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Detection | UV at 230 nm or 340 nm | UV at 220 nm | Quinoline derivatives typically have strong absorbance maxima in these regions.[2] The final wavelength must be optimized by scanning the analyte. |
| Expected Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to demonstrate excellent linearity over a typical range (e.g., 1-100 µg/mL).[2][7] |
| Expected Precision (%RSD) | < 2.0% | < 2.0% | As per ICH guidelines, precision for the assay of a major component should be well below 2.0%.[8] |
| Pros | Simpler mobile phase, less column equilibration time, standard approach. | Superior peak shape for highly basic compounds, can improve resolution from closely eluting impurities. | |
| Cons | May still exhibit some peak tailing depending on the column quality. | Longer column equilibration times, ion-pairing agents can be "sticky" and difficult to remove from the column. |
Part 3: Detailed Protocol: Validation of Method A
Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Experimental Workflow Diagram
Caption: High-level workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. System Suitability Testing (SST)
-
Causality: Before any validation runs, the suitability of the chromatographic system must be confirmed. This ensures that the equipment is performing correctly on that day.
-
Procedure: Prepare a working standard solution (e.g., 50 µg/mL). Inject this solution five times consecutively.
-
Acceptance Criteria:
-
Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.
-
Tailing Factor (T) ≤ 1.5.
-
Theoretical Plates (N) > 2000.
-
2. Specificity (Stability-Indicating)
-
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] A stability-indicating method is one that can separate the main analyte peak from all degradation products.[6]
-
Procedure (Forced Degradation):
-
Acid Hydrolysis: Treat analyte solution with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Treat analyte solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid analyte to 80°C for 48 hours.
-
Photolytic Degradation: Expose analyte solution to UV light (ICH Q1B conditions).
-
-
Acceptance Criteria: The method is considered stability-indicating if the analyte peak is resolved from all degradant peaks (Resolution > 2.0) and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.
3. Linearity and Range
-
Causality: To demonstrate a direct, proportional relationship between concentration and detector response.
-
Procedure: Prepare at least five concentrations across the desired range (e.g., for an assay, 80% to 120% of the nominal concentration is typical).[8] For example: 40, 60, 80, 100, 120 µg/mL.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy
-
Causality: To determine the closeness of the measured value to the true value.
-
Procedure: Perform spike recovery studies. Spike a placebo (if applicable) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision
-
Causality: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.
-
Procedure: Typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ value must be verified for acceptable accuracy and precision.
7. Robustness
-
Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary key parameters one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Organic Content (e.g., ± 2% absolute)
-
Column Temperature (e.g., ± 5°C)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Method Validation Decision Tree
Caption: Decision process for optimizing HPLC method parameters.
Conclusion
While a specific, pre-validated HPLC method for this compound may not be readily available in published literature, a robust and reliable method can be systematically developed and validated. A reversed-phase C18 column with a buffered acidic mobile phase (Method A) represents the most direct and scientifically sound approach. This method, when fully validated according to ICH Q2(R1) guidelines, will provide the necessary specificity, accuracy, and precision for its intended use in a regulated environment. The alternative ion-pairing method (Method B) remains a viable option for addressing persistent peak shape issues. By following the principles and protocols outlined in this guide, researchers can confidently establish a high-quality, stability-indicating analytical method suitable for the rigorous demands of pharmaceutical analysis.
References
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Butscher, M. et al. (2018). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Separations. Available at: [Link]
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Request PDF (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
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Scribd (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
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SIELC Technologies (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
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ResearchGate (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
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ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
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S.J. Res. and Eng. Dev. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]
-
ResearchGate (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
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Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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PubChem (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]
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Semantic Scholar (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Available at: [Link]
-
PubMed (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
-
ResearchGate (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
-
SciSpace (2014). Stability Indicating HPLC Method Development and Validation. Available at: [Link]-method-development-and-validation-1q8q7z0r)
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A Framework for Assessing the Target Landscape of 4-Chloro-5,8-dimethylquinoline Derivatives: A Comparative Cross-Reactivity Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The 4-Chloro-5,8-dimethylquinoline backbone represents a specific chemical space with significant therapeutic potential. However, the successful translation of any small molecule from a promising hit to a clinical candidate hinges on a thorough understanding of its selectivity. Unintended off-target interactions can lead to toxicity or unexpected side effects, while polypharmacology—engaging multiple desired targets—can be beneficial.[3][4]
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals to objectively compare the selectivity profiles of these compounds against relevant alternative agents. We will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Imperative of Early and Comprehensive Selectivity Profiling
The journey of a kinase inhibitor, a common modality for quinoline derivatives, from discovery to market is complex.[5] A critical and early step is the evaluation of a compound's activity and selectivity.[5] Off-target effects are a major cause of drug attrition, making early identification of potential liabilities essential for saving time and resources.[4] Comprehensive profiling against a broad panel of biological targets is no longer a "nice-to-have" but a fundamental component of the drug discovery cascade.[3] This guide proposes a tiered approach, beginning with broad screening and progressing to more focused mechanistic and cellular assays.
Tier 1: Broad Target Screening - Mapping the Interaction Landscape
The initial step is to cast a wide net to identify potential on- and off-targets. This is most efficiently achieved through large-scale screening panels that assess binding or enzymatic activity against hundreds of targets.
Recommended Approach: Kinase and General Target Binding Assays
Given that many quinoline derivatives exhibit activity as kinase inhibitors, a comprehensive kinase panel is a logical starting point.[6] Additionally, screening against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, is crucial for a complete picture.
Experimental Workflow: Broad Panel Screening
Caption: Workflow for broad panel screening of this compound derivatives.
Detailed Protocol: Single-Concentration Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).
-
Assay Execution: The compound is tested at a single, high concentration (e.g., 10 µM) against a panel of several hundred kinases. This is typically performed by specialized vendors.[7] The assay format can vary, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or fluorescence/luminescence-based assays that measure ATP consumption.[5][8]
-
Data Analysis: The activity of each kinase is measured, and the percent inhibition relative to a vehicle control (e.g., DMSO) is calculated. A common threshold for identifying a "hit" is >70% inhibition.[7]
Data Presentation: Comparative Heatmap and Table
The results from a broad screen are best visualized as a heatmap for a quick overview of selectivity. A corresponding table should provide the quantitative data.
Table 1: Example Single-Point Screening Data for Derivative X and Comparators
| Target | Derivative X (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical) | 98 | 95 | 88 |
| Off-Target Kinase 1 | 85 | 30 | 15 |
| Off-Target Kinase 2 | 72 | 10 | 5 |
| Off-Target GPCR 1 | 15 | 25 | 50 |
| Off-Target Ion Channel 1 | 5 | 8 | 12 |
| ... (and so on for all targets) |
This is example data and does not reflect actual experimental results.
Tier 2: Dose-Response and Affinity Determination - Quantifying the Interactions
Hits identified in the primary screen must be validated and quantified. This involves generating dose-response curves to determine potency (e.g., IC₅₀) for enzymatic assays or binding affinity (e.g., Kᵢ, Kₐ) for binding assays.
Experimental Workflow: Dose-Response and Affinity Assays
Caption: Cellular assays to confirm target engagement and functional pathway modulation.
Interpreting the Data: Building a Selectivity Profile
The ultimate goal is to build a comprehensive selectivity profile for each this compound derivative. This involves synthesizing the data from all three tiers. A highly selective compound will show potent activity against its primary target with significantly weaker activity (e.g., >100-fold less potent) against all other targets. In contrast, a non-selective compound will show similar potency against multiple targets.
The choice of which compound to advance will depend on the therapeutic goal. For some indications, a highly selective inhibitor is desired to minimize side effects. For others, such as in certain cancers, multi-targeted inhibitors that hit several key pathways simultaneously may be more effective. [9] This structured, multi-tiered approach provides a robust framework for characterizing the cross-reactivity of novel this compound derivatives. By systematically evaluating target interactions from broad screening to functional cellular outcomes, researchers can make informed decisions, prioritize the most promising candidates, and build a strong foundation for further preclinical and clinical development.
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Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]
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Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Bentham Science. [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health (NIH). [Link]
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In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
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Navigating the Terrain of Cancer Therapeutics: A Comparative Guide to the Efficacy of 4-Chloro-5,8-dimethylquinoline Analogs
For Immediate Release
In the relentless pursuit of novel and more effective anticancer agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1] Modifications to this heterocyclic core have yielded numerous derivatives with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive, in-depth analysis of the anticancer efficacy of a specific and promising class of these compounds: 4-chloro-5,8-dimethylquinoline analogs.
Aimed at researchers, scientists, and drug development professionals, this technical guide synthesizes the available preclinical data, elucidates structure-activity relationships, and details the experimental methodologies crucial for the evaluation of these potential therapeutic agents. While extensive research on this specific analog series is still emerging, this guide draws upon established findings for structurally related quinoline derivatives to provide a foundational understanding and a framework for future investigations.
The Quinoline Core: A Foundation for Anticancer Drug Design
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for interacting with various biological targets.[2] Quinoline derivatives have been reported to exert their anticancer effects through diverse mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[1]
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, enzymes that play a critical role in cancer cell signaling pathways.[2]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton, these compounds can arrest the cell cycle and induce apoptosis.[3]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[1]
The strategic placement of substituents on the quinoline core is paramount in modulating the potency and selectivity of these compounds. The focus of this guide, the this compound scaffold, presents a unique combination of electronic and steric features that warrant detailed investigation. The chlorine atom at the 4-position is a key reactive site, often serving as a leaving group for the introduction of various nucleophiles to generate diverse analogs. The methyl groups at the 5 and 8 positions, while less explored, are hypothesized to influence the molecule's lipophilicity and interaction with target proteins.
Comparative Efficacy: Insights from Structurally Related Analogs
Direct comparative studies on a series of this compound analogs are not yet prevalent in the public domain. However, valuable insights can be gleaned from the extensive research on structurally similar 4-chloroquinoline derivatives.
One notable study investigated the cytotoxic effects of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a close structural analog, against human breast cancer cell lines.[4] The results, when compared with the established antimalarial drug chloroquine, which also possesses a 4-amino-7-chloroquinoline core, provide a compelling case for the anticancer potential of this class of compounds.
| Compound | Cell Line | GI50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| Chloroquine | MDA-MB-468 | 24.36 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 |
| Chloroquine | MCF-7 | 20.72 |
Table 1: Comparative Cytotoxicity of a 4-Amino-7-chloroquinoline Analog and Chloroquine. [5] Data from this table highlights the potent and cell-line-specific activity of the quinoline analog.
These findings underscore the importance of the substituents on the quinoline ring in determining anticancer efficacy. The approximately three-fold greater potency of the analog against the MDA-MB-468 cell line compared to chloroquine suggests that modifications at the 4-position can significantly enhance cytotoxicity.[5]
Deciphering the Mechanism of Action: A Multi-pronged Approach
The anticancer activity of this compound analogs is likely multifaceted, involving the disruption of several key cellular processes. Based on studies of related compounds, the following mechanisms are hypothesized to be central to their efficacy.
Induction of Apoptosis
A primary mechanism by which many quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This can be triggered through both intrinsic and extrinsic pathways.
Figure 1: Hypothesized signaling pathways for apoptosis induction by this compound analogs.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds may also cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[3]
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of novel this compound analogs, a standardized set of in vitro assays is essential.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a cornerstone for determining the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value using non-linear regression analysis.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This technique allows for the quantitative analysis of cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel anticancer agents. The preliminary data from structurally related compounds suggest that this class of molecules possesses potent cytotoxic activity. Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs to establish clear structure-activity relationships.
Key areas for future investigation include:
-
Diverse Substitutions: Exploration of a wide range of substituents at the 4-position to optimize potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models to assess their therapeutic potential in a physiological context.
-
ADME/Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.
References
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A Comparative Guide to the Synthetic Routes of Substituted 4-Chloroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with substituted 4-chloroquinolines serving as crucial intermediates in the synthesis of a vast array of biologically active compounds, most notably antimalarial drugs like chloroquine.[1][2][3] The reactivity of the chlorine atom at the 4-position makes it a versatile handle for introducing various functionalities through nucleophilic substitution reactions.[4][5][6] This guide provides a comparative analysis of the most prominent synthetic strategies for accessing substituted 4-chloroquinolines, offering insights into their mechanisms, practical applications, and scalability. We will delve into classical named reactions and modern catalytic and microwave-assisted methods, providing experimental protocols and data to aid researchers in selecting the optimal route for their specific needs.
I. Classical Approaches to the Quinoline Core: The Foundation for 4-Chloroquinoline Synthesis
The traditional syntheses of quinolines typically yield quinolin-4-one or 4-hydroxyquinoline intermediates, which are subsequently chlorinated to afford the desired 4-chloroquinoline. This two-step approach remains a workhorse in many laboratories.
The Conrad-Limpach-Knorr Synthesis
A cornerstone in quinoline chemistry, the Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters.[7][8][9][10] The reaction conditions play a critical role in determining the final product.
Mechanism and Regioselectivity:
The reaction proceeds through the formation of a Schiff base intermediate.[7] Subsequent thermal cyclization, typically at high temperatures (around 250 °C), leads to the formation of 4-hydroxyquinolines.[7][10] The use of an inert, high-boiling solvent like mineral oil can significantly improve yields.[7] It's important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the latter often predominating.[7]
Advantages:
-
Good yields for a variety of substituted anilines and β-ketoesters.
-
Well-established and widely documented procedure.
Disadvantages:
-
Requires high temperatures for cyclization.
-
The Knorr variation, which can produce 2-quinolones, can sometimes be a competing pathway.[8]
Experimental Protocol: Synthesis of a Substituted 4-Hydroxyquinoline via Conrad-Limpach Synthesis
-
Enamine Formation: Aniline (1.0 equiv) and a β-ketoester (1.0 equiv) are dissolved in a suitable solvent like ethanol or methanol.[11]
-
The mixture is heated to reflux for 4-6 hours to facilitate the formation of the enamine intermediate.[11]
-
The solvent is removed under reduced pressure.
-
Cyclization: The crude enamine is added to a high-boiling point solvent, such as mineral oil or 1,2-dichlorobenzene.[7][11]
-
The reaction mixture is heated to approximately 250 °C for a short period to induce cyclization.
-
Upon cooling, the product often precipitates and can be collected by filtration.
The Combes Quinoline Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting anilines with β-diketones under acidic conditions.[12][13][14][15][16]
Mechanism and Regioselectivity:
The reaction is initiated by the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[12][14] Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second protonated carbonyl group leads to cyclization and dehydration, yielding the substituted quinoline.[13][15] The regioselectivity can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone.[13][17]
Advantages:
-
Provides access to 2,4-disubstituted quinolines.
-
A one-pot reaction from readily available starting materials.
Disadvantages:
-
Requires strong acid catalysis (e.g., concentrated H₂SO₄).[12][13]
-
Regioselectivity can be an issue with unsymmetrical β-diketones.[13][17]
Diagram: Combes Quinoline Synthesis Mechanism
Caption: Mechanism of the Combes quinoline synthesis.
The Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[18][19][20][21][22]
Mechanism and Regioselectivity:
The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring.[20][22] When using unsymmetrical ketones, regioselectivity can be a significant challenge, leading to mixtures of products.[17][23][24]
Advantages:
-
High convergence and atom economy.
-
Milder reaction conditions are often possible compared to other classical methods.[19]
-
A wide range of catalysts, including Lewis acids and iodine, have been shown to be effective.[20][21]
Disadvantages:
-
The starting 2-aminoaryl aldehydes or ketones can be less accessible than anilines.
-
Regioselectivity issues with unsymmetrical ketones can limit its applicability.[17][23][24]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [17]
-
To a stirred solution of the 2-aminoaryl ketone (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in a suitable solvent (e.g., ethanol, 5 mL), add the catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The ratio of regioisomers in the crude product can be determined by ¹H NMR spectroscopy or GC analysis.
Conversion of Quinolin-4-ones to 4-Chloroquinolines
The quinolin-4-one or 4-hydroxyquinoline products from the Conrad-Limpach and other syntheses are readily converted to the target 4-chloroquinolines by treatment with a chlorinating agent.
Common Chlorinating Agents:
-
Phosphorus oxychloride (POCl₃): This is the most common and effective reagent for this transformation. The reaction is typically carried out by heating the quinolin-4-one in neat POCl₃ or in a high-boiling solvent.
-
Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to enhance reactivity.[4]
Experimental Protocol: Chlorination of a 4-Hydroxyquinoline [1]
-
A substituted 4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled and carefully quenched by pouring it onto crushed ice.
-
The mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the 4-chloroquinoline product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
II. Direct Synthesis of 4-Chloroquinolines
More modern approaches aim to construct the 4-chloroquinoline scaffold directly, avoiding the two-step sequence of ring formation followed by chlorination.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. While this method primarily yields 2-chloroquinolines, variations can provide access to 4-chloro isomers, and it is a significant route for functionalized quinolines. The Vilsmeier reagent, typically a chloroiminium ion, is formed from a substituted amide (like DMF) and phosphorus oxychloride.[25] The reaction can be exothermic and requires careful temperature control, especially on a larger scale.[26]
Mechanism: The reaction involves the formylation and cyclization of an electron-rich aromatic compound. In the context of quinoline synthesis from N-arylacetamides, the Vilsmeier reagent acts as both a formylating and cyclizing agent, leading to the formation of the quinoline ring with a chlorine atom incorporated at the 2-position.
Advantages:
-
Directly introduces both a chloro and a formyl group, providing handles for further functionalization.
-
Good yields for substrates with electron-donating groups.
Disadvantages:
-
Primarily yields 2-chloroquinolines from N-arylacetamides.
-
The reaction can be highly exothermic and requires careful control.[26]
Diagram: Vilsmeier-Haack Quinoline Synthesis Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis of quinolines.
Modern Catalytic and Advanced Methods
Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for preparing quinolines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including quinoline synthesis.[27][28] Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times (minutes versus hours), often higher yields, and improved product purity.[29][30] The choice of a polar solvent that couples efficiently with microwaves, such as DMF or ethanol, is crucial.[29]
Advantages:
-
Improved yields and purity.[30]
-
Enhanced energy efficiency.
Disadvantages:
-
Requires specialized microwave reactor equipment for safety and reproducibility.[29]
-
Scalability can be a challenge compared to traditional batch reactors.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis [30]
-
In a microwave-safe vessel, combine equimolar amounts of a formyl-quinoline derivative (0.05 mmol), a primary heterocyclic amine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.
-
After cooling, the solid product that forms is collected by filtration, washed with ethanol, and dried.
Catalytic Approaches
The use of transition metal catalysts and other modern catalytic systems has enabled the development of novel and efficient routes to quinolines. These methods often proceed under milder conditions and can offer improved regioselectivity. For instance, ceric ammonium nitrate has been used to catalyze the Friedländer annulation at ambient temperature.[18][19] Other approaches involve transition-metal-free indirect Friedländer synthesis from alcohols.[21]
III. Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Scalability |
| Conrad-Limpach | Anilines, β-ketoesters | High temp. (~250 °C), inert solvent | Well-established, good yields | High temperatures, potential for side products | Good, but high temp. can be challenging[31] |
| Combes | Anilines, β-diketones | Strong acid (e.g., H₂SO₄) | One-pot, access to 2,4-disubstitution | Harsh acidic conditions, regioselectivity issues | Moderate, vigorous reaction can be hard to control[31] |
| Friedländer | 2-Aminoaryl ketones/aldehydes, α-methylene carbonyls | Acid or base catalysis (e.g., PTSA, I₂) | Convergent, milder conditions possible | Substrate availability, regioselectivity issues[17][24] | Good, but purification of isomers can be difficult |
| Vilsmeier-Haack | N-Arylacetamides, DMF, POCl₃ | Vilsmeier reagent | Direct synthesis of functionalized chloroquinolines | Exothermic, primarily 2-chloro isomers | Challenging due to thermal hazards[26] |
| Microwave-Assisted | Various (depends on specific reaction) | Microwave irradiation, polar solvents | Rapid reaction times, high yields | Requires specialized equipment, scalability concerns | Limited for large-scale production |
IV. Conclusion and Future Outlook
The synthesis of substituted 4-chloroquinolines remains a field of active research, driven by the continued importance of this scaffold in drug discovery. Classical methods like the Conrad-Limpach, Combes, and Friedländer syntheses, followed by chlorination, are robust and widely practiced. However, they often suffer from harsh reaction conditions, and in the case of the Combes and Friedländer reactions, potential regioselectivity issues.
Modern methods, particularly those employing microwave assistance and novel catalytic systems, offer significant advantages in terms of reaction speed, efficiency, and milder conditions. For researchers focused on library synthesis and rapid lead optimization, these techniques are invaluable. The Vilsmeier-Haack reaction provides a direct entry to chloro-functionalized quinolines, albeit with its own set of challenges regarding regiocontrol and safety on a large scale.
The choice of synthetic route ultimately depends on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the equipment available. For large-scale industrial synthesis, factors such as cost, safety, and robustness often favor the optimization of classical routes.[31] In contrast, for diversity-oriented synthesis in a research setting, the speed and efficiency of microwave-assisted protocols may be paramount.[19][30] As the field continues to evolve, the development of more sustainable and regioselective catalytic methods will undoubtedly play a crucial role in the future of 4-chloroquinoline synthesis.[32]
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Introduction: The Quinoline Scaffold as a Foundation for Kinase Inhibitor Design
An In-Depth Guide to Performance Benchmarking of Novel 4-Chloro-5,8-dimethylquinoline-Based Kinase Inhibitors
The quinoline scaffold is recognized in medicinal chemistry as a "privileged structure," forming the backbone of numerous biologically active compounds, including established anticancer agents.[1] Its rigid, planar structure and versatile substitution points allow for the precise orientation of functional groups to interact with biological targets. Historically, quinoline derivatives have been instrumental as antimalarial and antibacterial agents.[2][3] More recently, their potential has been harnessed to target protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]
This guide focuses on a novel series of inhibitors derived from the this compound core. We will present a comprehensive framework for benchmarking their performance, not merely as a list of protocols, but as a logical, self-validating system designed to rigorously assess their potential as drug candidates. We will compare two hypothetical lead compounds, QC-1 and QC-2 , against Dasatinib , a well-established multi-kinase inhibitor, to provide a clinically relevant performance benchmark.[5][6]
Pillar 1: Establishing a Robust Benchmarking Strategy
A successful benchmarking strategy for novel inhibitors requires a multi-faceted approach, moving from the purified enzyme to a complex cellular environment. Our evaluation rests on three critical pillars: Biochemical Potency , Cellular Efficacy , and Target Engagement .
-
Biochemical Potency (IC₅₀ and Kᵢ): The initial test of an inhibitor's effectiveness is its ability to block the activity of the purified target enzyme.
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] While a fundamental metric, its value is highly dependent on experimental conditions, particularly the concentration of ATP, the enzyme's co-substrate.[8][9] Therefore, comparing IC₅₀ values between different studies can be misleading.[10]
-
Kᵢ (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of binding affinity.[11] Unlike IC₅₀, Kᵢ is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[8] The Cheng-Prusoff equation is commonly used to convert an experimentally determined IC₅₀ value into a Kᵢ.[8][11]
-
-
Cellular Efficacy (EC₅₀): A potent biochemical inhibitor must be able to penetrate the cell membrane and inhibit its target in a complex physiological environment.[12]
-
EC₅₀ (Half-maximal effective concentration): This value measures the concentration of a compound required to produce 50% of the maximum effect in a cell-based assay, such as inhibiting cell proliferation.[11] It provides a more biologically relevant measure of a compound's potential therapeutic effect.
-
-
On-Target Engagement: It is crucial to verify that the observed cellular effects are indeed due to the inhibition of the intended target. Western blotting for downstream phosphorylated substrates is a standard method to confirm that an inhibitor is engaging its target within the cell and disrupting its signaling cascade.[13]
Pillar 2: Experimental Protocols & Methodologies
The trustworthiness of benchmarking data is directly tied to the rigor of the experimental protocols. The following sections provide detailed, step-by-step methodologies for each phase of the evaluation.
Biochemical Kinase Activity & Potency Determination (IC₅₀/Kᵢ)
To determine the biochemical potency of our lead compounds, we will employ a radiometric filter-binding assay, which directly measures the incorporation of a radiolabeled phosphate ([γ-³³P]-ATP) onto a substrate peptide.[5][9] This method is highly sensitive and considered a gold standard for accuracy.[14]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction mixture containing the target kinase (e.g., c-Src), a specific substrate peptide, and a buffer containing MgCl₂.
-
Inhibitor Dilution Series: Create a serial dilution of the test compounds (QC-1, QC-2) and the reference compound (Dasatinib) in DMSO, typically ranging from 100 µM to 1 pM. Add a fixed volume of each dilution to the reaction wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiation of Reaction: Start the phosphorylation reaction by adding a solution containing [γ-³³P]-ATP. The ATP concentration should be set at its Kₘ value for the specific kinase to ensure accurate Kᵢ determination.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate peptides.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Add a scintillant to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background (no enzyme) counts from all other wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[11]
-
Workflow: Biochemical Potency Assay
Caption: Workflow for radiometric kinase potency assay.
Cellular Proliferation & Efficacy Determination (EC₅₀)
To assess whether the biochemical potency translates into a biological effect, we will perform a cell viability assay using a cancer cell line known to be dependent on the target kinase's signaling pathway (e.g., HT-29 colorectal cancer cells for a c-Met inhibitor).[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels, an indicator of metabolically active cells.[16]
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well opaque plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (QC-1, QC-2) and the reference compound (Dasatinib). Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours, a sufficient period to observe effects on proliferation.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Workflow: Cell Viability Assay
Caption: Workflow for CellTiter-Glo® viability assay.
Cellular Target Engagement by Western Blot
This protocol confirms that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of a key downstream substrate. A decrease in the phosphorylated form of the substrate upon inhibitor treatment indicates successful target engagement.[13]
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment: Grow the selected cell line to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the inhibitor (e.g., 0.1x, 1x, 10x EC₅₀) for 1-2 hours. Stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes) to activate the signaling cascade.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Mix the lysates with SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Milk is avoided as its casein phosphoprotein can cause high background.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody that detects the total (both phosphorylated and unphosphorylated) form of the substrate protein.[13]
Workflow: Western Blotting
Caption: Workflow for phospho-protein Western Blotting.
Pillar 3: Comparative Data Analysis
The following tables summarize hypothetical but plausible performance data for our novel inhibitors, QC-1 and QC-2, against the c-Src kinase and a panel of related kinases, benchmarked against Dasatinib.
Table 1: Biochemical Potency and Selectivity Profile
| Compound | Target Kinase (c-Src) Kᵢ (nM) | Off-Target Kinase (Abl) Kᵢ (nM) | Off-Target Kinase (VEGFR2) Kᵢ (nM) | Selectivity Score (S₁₀₀) |
| QC-1 | 5 | 250 | 800 | 0.04 |
| QC-2 | 25 | 150 | 300 | 0.10 |
| Dasatinib | 0.8 | 1.5 | 79 | 0.35 |
Note: The Selectivity Score (S₁₀₀) is calculated as the number of kinases inhibited with a Kᵢ < 100 nM divided by the total number of kinases tested (hypothetically 50). A lower score indicates higher selectivity.[5]
Table 2: Cellular Potency and Therapeutic Index
| Compound | Cell Line (HT-29) EC₅₀ (nM) | Normal Cell Line (Fibroblast) CC₅₀ (nM) | Therapeutic Index (CC₅₀/EC₅₀) |
| QC-1 | 55 | >10,000 | >181 |
| QC-2 | 280 | >10,000 | >35 |
| Dasatinib | 12 | 1,500 | 125 |
Note: CC₅₀ is the cytotoxic concentration in a normal, non-cancerous cell line. The Therapeutic Index is a measure of a drug's safety.
Visualizing the Mechanism: Target Pathway and Inhibition
To contextualize the Western Blot results, it is essential to visualize the signaling pathway being targeted. The diagram below illustrates a simplified c-Src signaling cascade, which is involved in cell proliferation, survival, and migration. Our inhibitors are designed to block the ATP-binding site of c-Src, preventing the phosphorylation of its downstream effectors like AKT.
Caption: Simplified c-Src signaling pathway and point of inhibition.
Discussion and Interpretation
-
Potency: While Dasatinib is the most potent inhibitor in a biochemical assay (Kᵢ = 0.8 nM), our novel compound QC-1 demonstrates strong, single-digit nanomolar potency (Kᵢ = 5 nM) against the primary target, c-Src. QC-2 is less potent but still active.
-
Selectivity: This is where the this compound scaffold shows its potential. QC-1 is highly selective for c-Src over other kinases like Abl and VEGFR2, reflected in its very low selectivity score (0.04). In contrast, Dasatinib is a multi-kinase inhibitor, potently hitting both c-Src and Abl, resulting in a higher selectivity score.[5] This high selectivity for QC-1 could translate to a cleaner safety profile with fewer off-target effects.
-
Cellular Activity: The biochemical potency translates well to the cellular environment. QC-1 shows potent inhibition of cancer cell proliferation (EC₅₀ = 55 nM) and, importantly, a very high therapeutic index (>181), suggesting it is significantly more toxic to cancer cells than to normal cells. This is a critical feature for a successful therapeutic candidate.
-
Structure-Activity Relationship (SAR): The superior performance of QC-1 over QC-2 suggests that the specific substitutions on the quinoline core in QC-1 are optimal for fitting into the c-Src active site while clashing with the active sites of off-target kinases.
This guide outlines a rigorous, multi-tiered strategy for benchmarking novel kinase inhibitors. By integrating biochemical assays, cell-based screens, and mechanistic studies, we can build a comprehensive performance profile. The hypothetical data for our this compound-based inhibitor, QC-1, illustrates the potential of this scaffold to yield highly potent and, most importantly, selective kinase inhibitors. This selectivity, combined with a strong therapeutic index, marks QC-1 as a promising lead compound worthy of further preclinical development.
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- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Evaluating the Antimalarial Potential of 4-Chloro-5,8-dimethylquinoline Against Chloroquine
In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel, effective chemotherapeutics. The 4-aminoquinoline scaffold, the backbone of the once-mainstay drug chloroquine, remains a privileged structure in antimalarial drug discovery. Modifications to this core have the potential to restore activity against resistant parasites. This guide provides a comprehensive framework for the preclinical evaluation of one such analog, 4-Chloro-5,8-dimethylquinoline, using the gold-standard drug, chloroquine, as a benchmark.
This document is structured not as a mere recitation of data, but as a strategic guide for researchers. It outlines the rationale behind the comparative evaluation, provides detailed, field-proven experimental protocols, and offers insights into the interpretation of results. We will first establish the benchmark by dissecting the well-understood profile of chloroquine, and then lay out a systematic path to generate and analyze the data needed to assess the potential of this compound as a viable next-generation antimalarial candidate.
The Benchmark: Chloroquine (CQ)
Chloroquine, a 4-aminoquinoline, was for decades the most effective and widely used antimalarial due to its high efficacy, low cost, and favorable safety profile.[1] Understanding its mechanism of action and the parasite's methods of resistance is fundamental to evaluating any new analog.
Mechanism of Action
The parasite, during its intraerythrocytic stage, digests host hemoglobin in its acidic digestive vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[2]
Chloroquine, a weak base, accumulates to high concentrations in the acidic digestive vacuole of the parasite. Here, it is believed to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[2] This leads to a buildup of toxic free heme, which induces oxidative stress, disrupts membrane function, and ultimately leads to parasite lysis.[2]
3. Step-by-Step Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of this compound and chloroquine in complete culture medium in a separate 96-well plate. The final concentration of DMSO in the assay should not exceed 0.5%. Add 100 µL of these dilutions to the final black assay plate. Include wells with medium only (negative control) and chloroquine (positive control).
-
Parasite Suspension: Culture and synchronize P. falciparum strains to the ring stage. Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation: Add 100 µL of the parasite suspension to each well of the drug plate. This results in a final volume of 200 µL with 1% parasitemia and 1% hematocrit. Place the plate in a modular chamber, gas with the appropriate mixture, and incubate for 72 hours at 37°C.
-
Lysis and Staining: After incubation, carefully remove the plate. Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently by pipetting. Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence value (from uninfected red blood cell controls). Normalize the data with the drug-free control wells (100% growth). Plot the percentage of inhibition versus the log of the drug concentration and determine the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Part 2: In Vivo Antimalarial Efficacy Assessment
The 4-day suppressive test, also known as Peter's test, is the standard primary in vivo assay to evaluate the blood schizonticidal activity of a potential antimalarial compound. [3][4]It assesses the ability of a compound to suppress parasitemia in infected mice.
Recommended Murine Model:
-
Mouse Strain: Swiss albino or ICR mice are commonly used. [5]* Parasite Strain: Plasmodium berghei (ANKA strain is common) is a rodent malaria parasite frequently used for these studies. [5]
This protocol is based on the widely accepted Peter's test methodology. [3][6] 1. Materials & Reagents:
-
Swiss albino mice (female, 18-22 g)
-
P. berghei-infected donor mouse (20-30% parasitemia)
-
Alsever's solution or PBS
-
Test compounds (this compound, Chloroquine) formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope with oil immersion lens
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Parasite Inoculation (Day 0): Collect blood from a donor mouse with rising parasitemia. Dilute the blood in a suitable buffer to a concentration of 1x10^8 parasitized red blood cells/mL. Inoculate each experimental mouse intraperitoneally with 0.2 mL of this suspension (2x10^7 parasites).
-
Drug Administration (Day 0-3): Randomize the infected mice into groups (typically 5 mice per group).
-
Group 1: Vehicle control
-
Group 2: Chloroquine (e.g., 10 mg/kg/day)
-
Groups 3-5: this compound at three different dose levels (e.g., 25, 50, 100 mg/kg/day). Administer the first dose 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Day 0, 1, 2, 3).
-
-
Parasitemia Determination (Day 4): On the fifth day, collect a drop of blood from the tail of each mouse to make a thin blood smear.
-
Staining and Microscopy: Fix the smears with methanol and stain with 10% Giemsa solution. Count the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of chemosuppression using the following formula: % Suppression = [(Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group] x 100 The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be calculated using regression analysis.
Data Interpretation and Comparison
The data generated from these experiments will allow for a direct and objective comparison of this compound with chloroquine.
In Vitro Data Summary
The IC50 values should be compiled into a table for clear comparison. A key metric to calculate is the Resistance Index (RI) , which indicates the degree of cross-resistance with chloroquine.
RI = IC50 of the compound against CQR strain / IC50 of the compound against CQS strain
An RI value close to 1 suggests no cross-resistance, while a high RI value indicates that the compound is significantly less active against the resistant strain.
Table 1: Example In Vitro Activity Summary
| Compound | IC50 (nM) vs. 3D7 (CQS) | IC50 (nM) vs. K1 (CQR) | Resistance Index (RI) |
|---|---|---|---|
| Chloroquine | e.g., 20 ± 2.5 | e.g., 350 ± 35 | e.g., 17.5 |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
In Vivo Data Summary
The in vivo efficacy is summarized by the percentage of suppression at different doses and the calculated ED50 and ED90 values.
Table 2: Example In Vivo Efficacy in P. berghei Infected Mice
| Compound | Dose (mg/kg/day) | % Suppression (Day 4) | ED50 (mg/kg) | ED90 (mg/kg) |
|---|---|---|---|---|
| Chloroquine | 10 | e.g., 98.5 ± 1.0 | e.g., 1.5 | e.g., 4.0 |
| This compound | 25 | [Experimental Value] | \multirow{3}{}{[Calculated Value]} | \multirow{3}{}{[Calculated Value]} |
| 50 | [Experimental Value] |
| | 100 | [Experimental Value] | | |
Conclusion
The fight against malaria requires a robust pipeline of new chemical entities. While the 4-aminoquinoline scaffold has been challenged by resistance, its fundamental efficacy suggests that novel analogs like this compound warrant thorough investigation. The absence of publicly available data for this specific compound should not be a deterrent but rather a call to action for the research community.
By employing the standardized and validated protocols detailed in this guide, researchers can systematically generate the critical in vitro and in vivo data needed to rigorously evaluate the antimalarial potential of this compound. A successful outcome—demonstrated by low nanomolar potency against chloroquine-resistant P. falciparum, a low resistance index, and significant in vivo efficacy—would establish this compound as a promising lead candidate, worthy of further preclinical development. This framework ensures that the comparison to the historic benchmark, chloroquine, is both scientifically sound and strategically insightful, paving the way for the potential discovery of a new tool in our antimalarial arsenal.
References
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- Jiménez-Díaz, M. B., Viera, S., Ibáñez, J., et al. (2013). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PLoS ONE, 8(6), e66967.
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- Moreno-Mateos, D., et al. (2011). A murine model of falciparum-malaria by in vivo selection of competent strains in non-myelodepleted mice engrafted with human erythrocytes. PLoS ONE, 6(4), e18045.
- Angulo-Barturen, I., et al. (2011). Improved murine model of malaria using Plasmodium falciparum competent strains and non-myelodepleted NOD-scid IL2Rγnull mice engrafted with human erythrocytes. Antimicrobial Agents and Chemotherapy, 55(11), 5312-5317.
- Bacon, D. J., Latour, C., Lucas, C., Colina, O., Ringwald, P., & Picot, S. (2007). Comparison of a SYBR green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
- Peters, W. (1975). The search for antimalarial drugs. Journal of the Royal Society of Medicine, 68(11), 693-695.
- Basilico, N., et al. (1998). A microtitre-based method for measuring the permeation of drugs into red blood cells infected with Plasmodium falciparum. Journal of Antimicrobial Chemotherapy, 42(6), 751-756.
- Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(5), 1334-1341.
- Hidayati, D. N., et al. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1862(1), 030132.
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- Antwi-Berko, D., et al. (2020). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 20(4), 438-450.
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- Sandlin, R. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 22(19), 5346-5353.
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- Singh, C., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083-13094.
- Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular Biology and Evolution, 21(10), 1938-1949.
- de Villiers, K. A. (2020). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints, 2020080413.
- Afolayan, F. I., et al. (2021). β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS ASPERIFOLIA. Journal of Pharmaceutical and Allied Sciences, 18(2), 3201-3208.
- Adjalley, S. H., et al. (2011). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Molecules, 26(21), 6438.
- Singh, A. P., et al. (2019). Correlation of in vitro Sensitivity of Chloroquine and other Antimalarials with the Partner Drug Resistance to Plasmodium falciparum Malaria in Selected Sites of India. Journal of Communicable Diseases, 51(3), 1-10.
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Safety Operating Guide
4-Chloro-5,8-dimethylquinoline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-5,8-dimethylquinoline
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This compound, a halogenated heterocyclic compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.
Hazard Profile and Core Safety Principles
Before handling this compound for disposal, it is imperative to understand its hazard profile. Based on data for the compound and structurally similar quinoline derivatives, it is classified as hazardous.[1][2] The primary hazards necessitate stringent adherence to safety protocols.
Key Hazards:
These hazards mandate that this compound must never be disposed of in standard trash or washed down the sewer.[7][8][9] Drain disposal of quinoline and its derivatives is broadly prohibited.[9] The core principle of its disposal lies in its classification as a halogenated organic compound .[10] Such compounds require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the release of toxic byproducts.[11]
| Parameter | Value/Instruction | Source(s) |
| Physical Form | Solid | [2] |
| Signal Word | Warning / Danger | [2][3][4] |
| Primary Hazards | H302, H315, H318, H319, H335 | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents | [6] |
| Storage | Store in a cool, dry, well-ventilated place with the container tightly closed. | [1][7] |
| Disposal Route | Approved hazardous waste disposal plant (incineration). | [12][13][14] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Hand Protection : Wear chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[4][7]
-
Eye Protection : Use tightly fitting safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[4][7]
-
Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of spillage, consider a chemical-resistant apron.[7]
-
Respiratory Protection : All handling of solid this compound for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[7][12]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a successful waste management program. As a halogenated organic, this compound must be kept separate from all other waste streams.[10]
-
Solid Waste : Collect unused or expired this compound, along with any contaminated disposable lab supplies (e.g., weighing papers, contaminated wipes), in a dedicated, robust, and sealable hazardous waste container.[13]
-
Liquid Waste : If the compound is in a solution, collect it in a sealed, leak-proof hazardous waste container designated for halogenated organic liquids .[10][13] Do not mix with non-halogenated solvents or aqueous waste.
-
Causality : Segregating halogenated waste is crucial because it is typically sent for incineration. Mixing it with non-halogenated waste can complicate the disposal process and increase costs, while mixing it with incompatible chemicals like acids or bases could trigger dangerous reactions.
Step 2: Container Management and Labeling
Clear and accurate labeling prevents accidental misuse and ensures proper handling by waste management personnel.
-
Container Choice : Use a container that is chemically compatible with the waste and has a secure, screw-on cap. The original product container is often a suitable choice.[1]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound" , and list all components of any mixture.[7][13] Affix the appropriate hazard pictograms (e.g., an exclamation mark for irritant/harmful).[2]
Step 3: Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12]
-
Rinsate Collection : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[12] Collect this rinsate in your designated halogenated organic liquid waste container.
-
Final Disposal of Container : Once triple-rinsed, deface or remove the original label to prevent confusion. The decontaminated container can then typically be disposed of in regular trash or recycled, in accordance with your institution's specific guidelines.[12]
Step 4: Temporary Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[13]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to schedule a pickup for the hazardous waste.[7][13] Provide them with an accurate inventory of the waste container's contents. They will manage the final disposal at a licensed and approved waste treatment facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Actions and Spill Management
To ensure safety and compliance, the following actions are strictly prohibited:
-
DO NOT discard in the regular solid waste trash.[7]
-
DO NOT allow the chemical to enter soil or surface waters.[8][15]
-
DO NOT mix with incompatible waste streams, such as acids, bases, or non-halogenated organics.[10]
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[8] Absorb liquid spills with an inert material like vermiculite or dry sand and collect all contaminated materials into a sealed container for disposal as hazardous waste.[8][16] For larger spills, contact your institution's EHS emergency line immediately.
References
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- Benchchem. (n.d.). Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,4-Dimethylquinoline.
- LGC Standards. (2020). Safety Data Sheet - 2,4-Dimethylquinoline.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2023). Safety Data Sheet - 4-Chloroquinoline.
- Unknown. (n.d.). Hazardous Waste Segregation.
- TCI Chemicals. (2025). Safety Data Sheet - Dimethylglyoxime.
- Sigma-Aldrich. (n.d.). 4-Chloro-2,8-dimethylquinoline.
- Capot Chemical. (2025). Material Safety Data Sheet - 4-Chloroquinoline.
- ECHEMI. (n.d.). 4-Chloro-5,7-dimethylquinoline SDS.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- CymitQuimica. (2025). Safety Data Sheet - 4-Chloro-6,8-dimethyl-2-phenylquinoline.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Chloroquinoline-6-carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound-2-CARBOXYLIC ACID.
- Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
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Mastering the Safe Handling of 4-Chloro-5,8-dimethylquinoline: A Guide for Laboratory Professionals
The causality behind these rigorous protocols is clear: preventing exposure through skin contact, inhalation, or accidental ingestion is paramount to ensuring both personal safety and the integrity of your research.[2][3] This document is designed to be your preferred source for laboratory safety, empowering you with the knowledge to handle this compound with the confidence that comes from a deep understanding of its potential hazards and the measures to mitigate them.
Immediate Safety and Hazard Assessment
Based on the hazard classifications of analogous chloro-dimethylquinoline compounds, 4-Chloro-5,8-dimethylquinoline should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Avoid all skin contact by wearing appropriate gloves and a lab coat.[3] |
| Serious Eye Irritation | Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes. | Always wear chemical safety goggles.[4] |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract. | Handle in a well-ventilated area, preferably a chemical fume hood.[5] |
| Acute Oral Toxicity | While not definitively classified, related compounds can be harmful if swallowed.[6][7] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on established best practices for handling chemical irritants.[4][8][9]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for general handling and splash protection.[10] For prolonged contact or when handling larger quantities, consider thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are essential to protect against splashes and airborne particles.[4] In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles.[10]
-
Body Protection: A standard laboratory coat should be worn at all times and kept fully buttoned. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended.[4]
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any procedures that could create aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety and experimental reproducibility.
-
Preparation and Pre-Handling Check:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare your work area by covering the surface with absorbent, disposable bench paper.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer of solid this compound within the chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Emergency Response: Spill and Exposure Plan
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
